molecular formula C29H36N4O5 B1676968 Z-360 CAS No. 209219-38-5

Z-360

Número de catálogo: B1676968
Número CAS: 209219-38-5
Peso molecular: 520.6 g/mol
Clave InChI: VIJCCFFEBCOOIE-JOCHJYFZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

an orally-active CCK-2R antagonist for treatment of gastrointestinal cancer models;  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

3-[[(3R)-1-cyclohexyl-5-(3,3-dimethyl-2-oxobutyl)-4-oxo-2,3-dihydro-1,5-benzodiazepin-3-yl]carbamoylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36N4O5/c1-29(2,3)25(34)18-33-24-15-8-7-14-23(24)32(21-12-5-4-6-13-21)17-22(26(33)35)31-28(38)30-20-11-9-10-19(16-20)27(36)37/h7-11,14-16,21-22H,4-6,12-13,17-18H2,1-3H3,(H,36,37)(H2,30,31,38)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIJCCFFEBCOOIE-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CN1C2=CC=CC=C2N(CC(C1=O)NC(=O)NC3=CC=CC(=C3)C(=O)O)C4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)CN1C2=CC=CC=C2N(C[C@H](C1=O)NC(=O)NC3=CC=CC(=C3)C(=O)O)C4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209219-38-5
Record name Z-360 free acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209219385
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NASTORAZEPIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R22TMY97SG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Z-360 (Nastorazepide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-360, also known as Nastorazepide, is a potent and selective, orally active antagonist of the cholecystokinin-2 (CCK2) receptor, a G-protein coupled receptor implicated in various physiological and pathological processes. This technical guide delineates the molecular mechanism of action of this compound, with a primary focus on its application in pancreatic cancer and associated pain management. The document summarizes key preclinical and clinical findings, details the experimental methodologies employed in its characterization, and provides visual representations of the signaling pathways it modulates.

Introduction

This compound is a 1,5-benzodiazepine derivative that has demonstrated significant potential as a therapeutic agent, particularly as an adjunct therapy in pancreatic cancer. Its primary molecular target is the CCK2 receptor, also known as the gastrin receptor. Gastrin and its receptor are known to play a role in the proliferation and survival of various cancer cells, including those of the pancreas. Furthermore, the signaling pathways downstream of CCK2 receptor activation are implicated in the complex mechanisms of cancer-related pain. This compound exerts its therapeutic effects by competitively inhibiting the binding of endogenous ligands, such as gastrin and cholecystokinin, to the CCK2 receptor, thereby attenuating downstream signaling cascades involved in tumor growth and nociception.

Core Mechanism of Action: CCK2 Receptor Antagonism

The fundamental mechanism of this compound is its high-affinity binding to the CCK2 receptor, preventing its activation by endogenous ligands.

Binding Affinity and Selectivity

This compound exhibits a high affinity for the human CCK2 receptor, as determined by radioligand binding assays.

ParameterValueCell LineRadioligandReference
Ki 0.47 nMHuman CCK-2 receptor expressing cells[3H]CCK-8[1]

Signaling Pathways Modulated by this compound

By blocking the CCK2 receptor, this compound influences multiple downstream signaling pathways that are crucial for cancer progression and pain signaling.

Inhibition of Pro-survival Signaling in Pancreatic Cancer

In pancreatic cancer models, this compound has been shown to inhibit gastrin-induced pro-survival signaling. A key pathway affected is the PI3K/Akt signaling cascade.

  • Akt Phosphorylation: this compound has been observed to reduce the phosphorylation of Akt (also known as protein kinase B or PKB), a critical node in cell survival and proliferation pathways.

Attenuation of Angiogenesis

This compound has demonstrated the ability to counteract the pro-angiogenic effects of certain chemotherapeutic agents.

  • VEGF Expression: In combination with gemcitabine, this compound suppresses the induction of Vascular Endothelial Growth Factor (VEGF), a potent stimulator of angiogenesis.

Modulation of Pain Signaling Pathways

A significant aspect of this compound's therapeutic potential lies in its analgesic effects in the context of cancer-induced pain. This is achieved through the disruption of a specific inflammatory and neuronal signaling cascade.

  • Suppression of Interleukin-1β (IL-1β) Production: this compound inhibits the production of the pro-inflammatory cytokine IL-1β in the tumor microenvironment.

  • Downregulation of Ephrin B1 Expression: The reduction in IL-1β leads to the prevention of the upregulation of ephrin B1 gene expression in dorsal root ganglia.

  • Inhibition of NR2B Phosphorylation: Consequently, the phosphorylation of the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor in the spinal cord is inhibited. This is a critical step in central sensitization and the perception of pain.

Preclinical and Clinical Data

Preclinical Efficacy in Pancreatic Cancer Models
Study TypeAnimal ModelTreatmentKey Findings
XenograftMice with PANC-1 subcutaneous xenograftsThis compound + GemcitabineSignificant inhibition of tumor growth compared to either agent alone.
OrthotopicMice with PANC-1 orthotopic xenograftsThis compound + GemcitabineProlonged survival compared to vehicle control.
Clinical Trial Data in Advanced Pancreatic Cancer
Trial PhasePatient PopulationTreatment ArmsKey Outcomes
Phase Ib/IIaAdvanced Pancreatic CancerThis compound (120 mg, 240 mg) + Gemcitabine vs. Placebo + GemcitabineThis compound was safe and well-tolerated. A higher proportion of patients in the this compound groups reported improvement in pain.

Experimental Protocols

The following sections describe the general methodologies used to elucidate the mechanism of action of this compound. For specific, detailed protocols, including reagent concentrations, incubation times, and instrument settings, it is recommended to consult the primary research articles cited.

CCK2 Receptor Binding Assay
  • Objective: To determine the binding affinity of this compound for the CCK2 receptor.

  • General Procedure:

    • Membrane preparations from cells expressing the human CCK2 receptor are incubated with a radiolabeled ligand (e.g., [3H]CCK-8) and varying concentrations of this compound.

    • After reaching equilibrium, the bound and free radioligand are separated by filtration.

    • The amount of bound radioactivity is quantified using a scintillation counter.

    • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The equilibrium dissociation constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Western Blot Analysis for Phosphorylated Proteins (p-Akt, p-NR2B)
  • Objective: To quantify the levels of phosphorylated Akt and NR2B in response to this compound treatment.

  • General Procedure:

    • Cells or tissues are lysed in a buffer containing phosphatase and protease inhibitors.

    • Protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).

    • Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-p-Akt, anti-p-NR2B).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • The membrane is often stripped and re-probed with an antibody against the total protein to normalize for loading differences.

Enzyme-Linked Immunosorbent Assay (ELISA) for IL-1β
  • Objective: To measure the concentration of IL-1β in biological samples (e.g., tissue homogenates, cell culture supernatants).

  • General Procedure:

    • A 96-well plate is coated with a capture antibody specific for IL-1β.

    • Samples and standards of known IL-1β concentrations are added to the wells.

    • After incubation and washing, a detection antibody, also specific for IL-1β and typically biotinylated, is added.

    • Following another incubation and wash step, a streptavidin-HRP conjugate is added.

    • A substrate solution (e.g., TMB) is added, which is converted by HRP to produce a colored product.

    • The reaction is stopped, and the absorbance is measured at a specific wavelength.

    • The concentration of IL-1β in the samples is determined by comparison to the standard curve.

Real-Time Reverse Transcription Polymerase Chain Reaction (RT-PCR) for Ephrin B1 Gene Expression
  • Objective: To quantify the mRNA levels of ephrin B1.

  • General Procedure:

    • Total RNA is extracted from cells or tissues.

    • The RNA is reverse transcribed into complementary DNA (cDNA).

    • The cDNA is used as a template for real-time PCR with primers specific for the ephrin B1 gene.

    • A fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe is used to monitor the amplification of the PCR product in real-time.

    • The cycle threshold (Ct) value, which is inversely proportional to the initial amount of target mRNA, is determined.

    • The relative expression of ephrin B1 is calculated after normalization to a housekeeping gene (e.g., GAPDH, β-actin).

Visualizations

G cluster_0 Pancreatic Cancer Cell Gastrin Gastrin CCK2R CCK2 Receptor Gastrin->CCK2R Binds PI3K PI3K CCK2R->PI3K Activates Z360 This compound Z360->CCK2R Inhibits Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt Proliferation Cell Proliferation & Survival pAkt->Proliferation Promotes

Figure 1. this compound inhibits pro-survival signaling in pancreatic cancer cells.

G cluster_1 Cancer-Induced Pain Signaling Pathway Tumor Tumor Microenvironment IL1b IL-1β Production Tumor->IL1b Stimulates DRG Dorsal Root Ganglion Z360_pain This compound Z360_pain->IL1b Inhibits EphrinB1 Ephrin B1 Upregulation DRG->EphrinB1 Induces SpinalCord Spinal Cord Neuron NR2B NR2B Subunit pNR2B p-NR2B NR2B->pNR2B Phosphorylation Pain Pain Perception pNR2B->Pain Leads to

Figure 2. this compound attenuates cancer-induced pain signaling.

G cluster_workflow Experimental Workflow for Assessing this compound's Effect on Protein Phosphorylation start Cell/Tissue Treatment with this compound lysis Cell/Tissue Lysis start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Western Blot Transfer sds->transfer blocking Membrane Blocking transfer->blocking p_ab Primary Antibody Incubation (anti-phospho protein) blocking->p_ab s_ab Secondary Antibody Incubation p_ab->s_ab detection Chemiluminescent Detection s_ab->detection analysis Densitometric Analysis detection->analysis

Figure 3. General workflow for Western blot analysis.

References

Z-360: A Potent and Selective CCK-2 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Z-360, also known as Nastorazepide, is a potent, orally active, and selective non-peptide antagonist of the cholecystokinin-2 (CCK-2) receptor, which is also recognized as the gastrin receptor.[1] As a 1,5-benzodiazepine derivative, this compound has demonstrated high-affinity binding to the CCK-2 receptor and has been extensively investigated for its therapeutic potential, particularly in the realm of oncology.[1][2] Gastrin, acting through the CCK-2 receptor, has been implicated in the proliferation and progression of various cancers, including pancreatic, gastric, and colorectal cancers.[2][3] this compound exerts its biological effects by competitively inhibiting the binding of gastrin and cholecystokinin to the CCK-2 receptor, thereby blocking downstream signaling pathways that promote tumor growth, angiogenesis, and survival.[3][4] This technical guide provides a comprehensive overview of the preclinical data on this compound, including its binding affinity, functional antagonism, and in vivo efficacy, along with detailed experimental protocols and visual representations of the underlying molecular mechanisms and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in various preclinical studies.

Table 1: Receptor Binding Affinity of this compound

CompoundReceptorRadioligandCell LineKi (nM)
This compoundHuman CCK-2[3H]CCK-8CHO cells0.47[1][3]

Table 2: In Vitro Functional Antagonism of this compound and its Analogs

CompoundAssayCell LineAgonistIC50 (nM)
This compound analog (PEG4)Calcium MobilizationA431-CCK2RGastrin-173.31[5]
This compound analog (PEG6)Calcium MobilizationA431-CCK2RGastrin-174.11[5]
This compound analog (PEG12)Calcium MobilizationA431-CCK2RGastrin-1710.4[5]

Table 3: In Vivo Efficacy of this compound in Xenograft Models

Cancer ModelTreatmentTumor Growth Inhibition (%)Survival BenefitReference
MiaPaCa2 (subcutaneous)This compound (100 mg/kg, oral)41.7 (P<0.01)-[3]
PANC-1 (subcutaneous)This compound + Gemcitabine27.1 (vs Gemcitabine alone, P<0.05)Median survival: 57 vs 49 days (control)[3]
Gastric AscitesThis compound-Increased survival (p=0.011)[6]
Hepatic MetastasisThis compound81 (p=0.02)-[6]
Orthotopic PancreaticThis compound + Gemcitabine84 (vs single agents, p=0.002)-[6]

CCK-2 Receptor Signaling Pathway

The CCK-2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.[7][8] Upon activation by its ligands, gastrin or cholecystokinin, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC).[7][8] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[7] The elevated intracellular calcium, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates a variety of downstream targets, leading to cellular responses such as proliferation and secretion.[7][9] Furthermore, CCK-2 receptor activation has been shown to engage the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation.[3] this compound, as a competitive antagonist, blocks the initial ligand binding, thereby inhibiting this entire signaling cascade.

CCK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum CCK2R CCK-2R Gq Gq CCK2R->Gq PI3K PI3K CCK2R->PI3K PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER_Ca Ca²⁺ Store IP3->ER_Ca Triggers Release PKC PKC DAG->PKC Activates Ca2 Ca²⁺ Ca2->PKC Activates Cellular_Response Cellular Response (Proliferation, Survival) PKC->Cellular_Response Akt Akt PI3K->Akt Akt->Cellular_Response ER_Ca->Ca2 Ligand Gastrin / CCK Ligand->CCK2R Activates Z360 This compound Z360->CCK2R Inhibits

CCK-2 Receptor Signaling Pathway and Inhibition by this compound

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

CCK-2 Receptor Binding Assay (Radioligand Displacement)

This protocol describes a competitive binding assay to determine the affinity of this compound for the human CCK-2 receptor using a radiolabeled ligand.

Workflow Diagram:

Radioligand_Binding_Workflow A Prepare CCK-2R expressing cell membranes (e.g., from HEK293 or CHO cells) B Incubate membranes with a fixed concentration of [³H]CCK-8 (radioligand) A->B C Add increasing concentrations of this compound (or other competing ligands) B->C D Incubate to reach equilibrium C->D E Separate bound from free radioligand (e.g., via vacuum filtration) D->E F Quantify bound radioactivity (scintillation counting) E->F G Analyze data to determine IC₅₀ and calculate Ki F->G

Workflow for Radioligand Binding Assay

Methodology:

  • Cell Membrane Preparation:

    • Culture HEK293 or CHO cells stably expressing the human CCK-2 receptor.

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4 with protease inhibitors) and incubate on ice.

    • Homogenize the cells using a Dounce homogenizer or sonication.

    • Centrifuge the homogenate at low speed to pellet nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation, a fixed concentration of [3H]CCK-8, and varying concentrations of this compound.

    • For total binding, omit the competing ligand. For non-specific binding, add a high concentration of a non-labeled CCK-2 receptor ligand (e.g., unlabeled gastrin).

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

    • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the ability of this compound to antagonize the CCK-2 receptor-mediated increase in intracellular calcium.

Methodology:

  • Cell Preparation:

    • Seed cells expressing the CCK-2 receptor (e.g., A431-CCK2R) into a black, clear-bottom 96-well plate and allow them to adhere overnight.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

    • Wash the cells with assay buffer to remove excess dye.

  • Antagonist Treatment and Agonist Stimulation:

    • Add varying concentrations of this compound to the wells and incubate for a short period.

    • Place the plate in a fluorescence plate reader capable of kinetic reads.

    • Inject a fixed concentration of a CCK-2 receptor agonist (e.g., Gastrin-17) into the wells while simultaneously measuring the fluorescence intensity.

  • Data Acquisition and Analysis:

    • Record the fluorescence intensity over time to capture the transient increase in intracellular calcium.

    • Determine the peak fluorescence response for each well.

    • Plot the percentage of inhibition of the agonist-induced calcium response against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting dose-response curve using non-linear regression.

Western Blot for Akt Phosphorylation

This protocol is used to assess the effect of this compound on the phosphorylation of Akt, a downstream effector in the CCK-2 receptor signaling pathway.

Methodology:

  • Cell Treatment and Lysis:

    • Culture cells (e.g., pancreatic cancer cell lines) to 70-80% confluency.

    • Treat the cells with this compound for a specified time, with or without subsequent stimulation with a CCK-2 receptor agonist like gastrin.

    • Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration.

  • SDS-PAGE and Western Blotting:

    • Denature the protein lysates by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-p-Akt Ser473) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • To normalize for protein loading, strip the membrane and re-probe with an antibody against total Akt or a housekeeping protein like β-actin.

    • Quantify the band intensities using densitometry software.

    • Express the level of phosphorylated Akt as a ratio to total Akt.

In Vivo Pancreatic Cancer Xenograft Model

This protocol describes the use of a mouse xenograft model to evaluate the anti-tumor efficacy of this compound, alone or in combination with other therapeutic agents.

Workflow Diagram:

Xenograft_Workflow A Implant human pancreatic cancer cells (e.g., PANC-1) subcutaneously or orthotopically into immunocompromised mice B Allow tumors to establish to a palpable size A->B C Randomize mice into treatment groups (e.g., Vehicle, this compound, Gemcitabine, Combination) B->C D Administer treatments according to schedule (e.g., oral gavage for this compound) C->D E Monitor tumor growth regularly (e.g., caliper measurements) D->E F Monitor animal health and body weight D->F G At study endpoint, euthanize mice and excise tumors for further analysis (e.g., weight, IHC) E->G F->G H Analyze data for tumor growth inhibition and survival benefit G->H

Workflow for In Vivo Xenograft Study

Methodology:

  • Cell Culture and Implantation:

    • Culture a human pancreatic cancer cell line (e.g., PANC-1 or MiaPaCa2) under standard conditions.

    • Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel).

    • For subcutaneous models, inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).

    • For orthotopic models, surgically implant the cells into the pancreas of the mice.

  • Treatment Administration:

    • Once the tumors reach a predetermined size, randomize the mice into different treatment groups.

    • Administer this compound, typically via oral gavage, at the desired dose and schedule.

    • Administer other treatments, such as gemcitabine, according to the established protocol (e.g., intraperitoneal injection).

  • Tumor and Health Monitoring:

    • Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.

    • Monitor the body weight and overall health of the animals throughout the study.

  • Endpoint Analysis:

    • At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice.

    • Excise the tumors and measure their final weight.

    • The tumor tissue can be processed for further analysis, such as immunohistochemistry for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3), or for Western blot analysis.

Conclusion

This compound is a well-characterized CCK-2 receptor antagonist with high affinity and potent in vitro and in vivo activity. The data presented in this guide highlight its potential as a therapeutic agent, particularly in the context of cancers where the gastrin/CCK-2 receptor axis plays a significant role. The detailed protocols provided herein offer a foundation for researchers to further investigate the pharmacological properties of this compound and other CCK-2 receptor antagonists. The visualization of the signaling pathway and experimental workflows aims to provide a clear and concise understanding of the mechanisms and methodologies involved in the preclinical evaluation of this compound.

References

Z-360: A Technical Guide to its Inhibitory Role on IL-1β, Ephrin B1, VEGF, and HIF-1α

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-360, also known as nastorazepide, is an orally active, potent, and selective antagonist of the cholecystokinin-2 (CCK2)/gastrin receptor.[1][2] It is a 1,5-benzodiazepine derivative that has demonstrated therapeutic potential in oncology, particularly in pancreatic cancer, through its multifaceted mechanism of action.[2][3] This technical guide provides an in-depth overview of the core mechanisms by which this compound inhibits key signaling molecules involved in inflammation, angiogenesis, and tumor progression: Interleukin-1β (IL-1β), ephrin B1, Vascular Endothelial Growth Factor (VEGF), and Hypoxia-Inducible Factor-1alpha (HIF-1α).

Core Mechanism of Action: CCK2 Receptor Antagonism

This compound exerts its primary effect by blocking the CCK2 receptor, thereby inhibiting the downstream signaling pathways initiated by its ligands, gastrin and cholecystokinin (CCK).[1][2] Gastrin, a hormone that stimulates gastric acid secretion, has also been implicated in promoting the growth of various cancers, including pancreatic cancer, through the CCK2 receptor.[2] By antagonizing this receptor, this compound disrupts a cascade of events that contribute to tumor proliferation and survival.

Quantitative Data on this compound Inhibition

The following tables summarize the available quantitative data regarding the inhibitory activity of this compound.

Table 1: this compound Receptor Binding Affinity

ParameterValueReceptorAssay TypeReference
Ki0.47 nMHuman CCK2 Receptor[3H]CCK-8 specific binding[1][2]
IC501.2 ± 0.5 nMHuman CCK2 ReceptorCompetition assay against [125I][I-Tyr12,Leu15]gastrin-17[4]

Table 2: Preclinical Efficacy of this compound in Pancreatic Cancer Models

ModelTreatmentEffectQuantitative DataReference
MiaPaCa2 subcutaneous xenograftThis compound (100 mg/kg, oral)Inhibition of tumor growth41.7% inhibition (P<0.01)[2]
PANC-1 subcutaneous xenograftThis compound + GemcitabineInhibition of tumor growth27.1% inhibition compared to gemcitabine alone (P<0.05)[2]
PANC-1 orthotopic xenograftThis compound + GemcitabineProlonged survivalMedian survival of 57 days vs. 49 days for vehicle control (P<0.05)[2]

Inhibition of IL-1β and Ephrin B1

A significant aspect of this compound's mechanism involves the suppression of the pro-inflammatory cytokine IL-1β. In a preclinical model of cancer-induced pain, this compound treatment was shown to suppress the production of IL-1β in the cancer-inoculated region.[5] This reduction in IL-1β subsequently leads to the inhibition of ephrin B1 gene expression in the dorsal root ganglia (DRGs).[5] Ephrin B1 is a membrane-bound ligand that, through reverse signaling, can contribute to pain sensitization and neuronal plasticity.[5]

The signaling cascade initiated by this compound's inhibition of the CCK receptor, leading to the suppression of IL-1β and ephrin B1, is depicted below.

Z360 This compound CCK2R CCK2 Receptor Z360->CCK2R IL1b_Production IL-1β Production CCK2R->IL1b_Production Activates Gastrin Gastrin/CCK Gastrin->CCK2R EphrinB1_Expression Ephrin B1 Gene Expression (in DRG) IL1b_Production->EphrinB1_Expression Induces NR2B_Phos NR2B Phosphorylation (in Spinal Cord) EphrinB1_Expression->NR2B_Phos Enhances Pain_Signal Pain Signaling NR2B_Phos->Pain_Signal Contributes to

Diagram 1: this compound's Inhibition of the IL-1β/Ephrin B1 Pathway.

Inhibition of VEGF and HIF-1α

While direct quantitative data on this compound's inhibition of VEGF and HIF-1α is limited in the public domain, the mechanism is believed to be linked to its primary action on the CCK2 receptor and subsequent downstream effects.

  • Gastrin-Induced Angiogenesis: Gastrin has been shown to promote angiogenesis by activating the HIF-1α/β-catenin/VEGF signaling pathway in gastric cancer.[6] By blocking the CCK2 receptor, this compound is expected to inhibit this gastrin-induced pro-angiogenic signaling.

  • IL-1β-Mediated Upregulation: The pro-inflammatory cytokine IL-1β, which is suppressed by this compound, has been demonstrated to induce the expression of both VEGF and HIF-1α.[7][8][9] Therefore, the inhibition of IL-1β production by this compound likely contributes to the downregulation of these key angiogenic factors.

The proposed indirect mechanism of this compound on VEGF and HIF-1α is illustrated in the following diagram.

Z360 This compound CCK2R CCK2 Receptor Z360->CCK2R HIF1a HIF-1α CCK2R->HIF1a Activates IL1b IL-1β CCK2R->IL1b Activates Gastrin Gastrin Gastrin->CCK2R VEGF VEGF HIF1a->VEGF Upregulates Angiogenesis Angiogenesis VEGF->Angiogenesis Promotes IL1b->HIF1a Induces IL1b->VEGF Induces

Diagram 2: Proposed Indirect Inhibition of VEGF and HIF-1α by this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of this compound's inhibitory effects. These are generalized protocols based on standard laboratory practices and should be optimized for specific experimental conditions.

Measurement of IL-1β Production (ELISA)

This protocol outlines the steps for a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) to quantify IL-1β in cell culture supernatants or other biological samples.

Materials:

  • IL-1β ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, substrate solution, and stop solution)

  • 96-well microplate

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Recombinant IL-1β standard

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well microplate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove unbound antibody.

  • Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., PBS with 1% BSA) to each well and incubating for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Sample and Standard Incubation: Add standards of known IL-1β concentrations and experimental samples to the wells. Incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Detection Antibody Incubation: Add the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Streptavidin-HRP Incubation: Add streptavidin-horseradish peroxidase (HRP) conjugate to each well and incubate for 30 minutes at room temperature in the dark.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development: Add the substrate solution (e.g., TMB) to each well and incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.

  • Stopping the Reaction: Stop the reaction by adding the stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Generate a standard curve from the absorbance values of the standards and use it to determine the concentration of IL-1β in the experimental samples.

Start Start Coat Coat Plate with Capture Antibody Start->Coat Wash1 Wash Coat->Wash1 Block Block Plate Wash1->Block Wash2 Wash Block->Wash2 AddSample Add Samples & Standards Wash2->AddSample Wash3 Wash AddSample->Wash3 AddDetection Add Detection Antibody Wash3->AddDetection Wash4 Wash AddDetection->Wash4 AddHRP Add Streptavidin-HRP Wash4->AddHRP Wash5 Wash AddHRP->Wash5 AddSubstrate Add Substrate Wash5->AddSubstrate Stop Add Stop Solution AddSubstrate->Stop Read Read Absorbance Stop->Read End End Read->End

Diagram 3: ELISA Workflow for IL-1β Measurement.
Quantification of Ephrin B1 mRNA Expression (qRT-PCR)

This protocol describes the quantification of ephrin B1 mRNA levels from dorsal root ganglia (DRG) tissue using quantitative real-time polymerase chain reaction (qRT-PCR).

Materials:

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for ephrin B1 and a reference gene (e.g., GAPDH)

  • Real-time PCR instrument

Procedure:

  • RNA Extraction: Isolate total RNA from DRG tissue using a commercial RNA extraction kit according to the manufacturer's instructions.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the cDNA template, qPCR master mix, and specific primers for ephrin B1 and the reference gene in separate wells of a qPCR plate.

  • Real-Time PCR: Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: Determine the cycle threshold (Ct) values for ephrin B1 and the reference gene. Calculate the relative expression of ephrin B1 using the ΔΔCt method, normalizing to the reference gene expression.

Start Start RNA_Extraction RNA Extraction from DRG Start->RNA_Extraction RNA_QC RNA QC & Quant RNA_Extraction->RNA_QC RT Reverse Transcription (cDNA) RNA_QC->RT qPCR_Setup qPCR Reaction Setup RT->qPCR_Setup qPCR_Run Real-Time PCR qPCR_Setup->qPCR_Run Data_Analysis Data Analysis (ΔΔCt Method) qPCR_Run->Data_Analysis End End Data_Analysis->End

Diagram 4: qRT-PCR Workflow for Ephrin B1 mRNA Quantification.
Detection of Phosphorylated NR2B (Western Blot)

This protocol details the detection of phosphorylated N-methyl-D-aspartate receptor subunit NR2B (pNR2B) in spinal cord tissue lysates by Western blotting.

Materials:

  • Lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibody against pNR2B

  • Primary antibody against total NR2B or a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Homogenize spinal cord tissue in lysis buffer on ice. Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

  • Sample Preparation: Mix a defined amount of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the denatured protein samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against pNR2B overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with wash buffer (e.g., TBST) for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with wash buffer for 10 minutes each.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against total NR2B or a loading control to normalize the pNR2B signal.

Start Start Protein_Extraction Protein Extraction from Spinal Cord Start->Protein_Extraction Quantification Protein Quant Protein_Extraction->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody (anti-pNR2B) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Analysis & Normalization Detection->Analysis End End Analysis->End

Diagram 5: Western Blot Workflow for Phosphorylated NR2B.

Conclusion

This compound demonstrates a clear inhibitory effect on IL-1β and ephrin B1 through its primary mechanism as a CCK2 receptor antagonist. The suppression of these molecules provides a strong rationale for its use in conditions where inflammation and neuronal sensitization play a role, such as cancer-induced pain. Furthermore, the indirect evidence strongly suggests that this compound also downregulates the pro-angiogenic factors VEGF and HIF-1α by inhibiting the signaling cascades initiated by gastrin and IL-1β. This multifaceted inhibitory profile positions this compound as a promising therapeutic agent in oncology, warranting further investigation to fully elucidate the quantitative aspects of its impact on the VEGF/HIF-1α axis and to explore its full clinical potential.

References

The Effect of Z-360 on Akt and NR2B Phosphorylation: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the molecular effects of Z-360, an orally active cholecystokinin-2 (CCK2)/gastrin receptor antagonist, on the phosphorylation of the N-methyl-D-aspartate (NMDA) receptor subunit NR2B. While some commercial suppliers suggest an effect on Akt phosphorylation, this guide will focus on the peer-reviewed, published data regarding NR2B, as robust primary evidence for the modulation of Akt phosphorylation by this compound is not currently available in the public scientific literature.

Introduction to NR2B and its Role in Cellular Signaling

The NMDA receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. The NR2B subunit, in particular, is a key component whose phosphorylation state significantly modulates receptor activity and downstream signaling cascades. Aberrant NR2B phosphorylation has been implicated in various pathological conditions, including chronic pain and neurological disorders, making it a significant target for therapeutic intervention.[1][2][3]

This compound and its Impact on NR2B Phosphorylation

This compound, also known as Nastorazepide, has been investigated for its therapeutic potential in pancreatic cancer and associated pain.[4][5] Preclinical studies have elucidated a mechanism by which this compound alleviates cancer-induced pain through the modulation of NR2B phosphorylation in the spinal cord.[4][6]

Signaling Pathway of this compound's Effect on NR2B Phosphorylation

The proposed mechanism involves the suppression of interleukin-1β (IL-1β) production in the cancerous region by this compound. This reduction in IL-1β leads to a downstream decrease in the expression of ephrin B1 in the dorsal root ganglia (DRGs). Ephrin B1 is known to enhance the tyrosine phosphorylation of NR2B in the spinal cord via the Eph B receptor. By inhibiting this cascade, this compound effectively reduces the phosphorylation of NR2B.[4]

Z360_NR2B_Pathway cluster_drg Dorsal Root Ganglia (DRG) cluster_spinal_cord Spinal Cord IL-1b IL-1b ephrin B1 ephrin B1 IL-1b->ephrin B1 induces Eph B Receptor Eph B Receptor ephrin B1->Eph B Receptor activates pNR2B NR2B Phosphorylation Eph B Receptor->pNR2B enhances Z360 This compound Z360->IL-1b

Figure 1: Proposed signaling pathway of this compound's inhibitory effect on NR2B phosphorylation.
Quantitative Data on NR2B Phosphorylation

The following table summarizes the quantitative effect of this compound on the phosphorylation of Tyr-1472 on the NR2B subunit in a mouse model of cancer-induced pain.[6]

Treatment GroupDosageEffect on NR2B Phosphorylation (Tyr-1472)
Vehicle Control-210% increase compared to normal control
This compound100 mg/kg62.5% suppression compared to vehicle control

The Unconfirmed Role of this compound on Akt Phosphorylation

While MedChemExpress, a supplier of research chemicals, states that Nastorazepide (this compound) reduces Akt phosphorylation, there is a notable absence of primary, peer-reviewed scientific literature to substantiate this claim.[5] The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its modulation has significant therapeutic implications.[7][8][9] However, without published experimental data, the effect of this compound on Akt phosphorylation remains speculative. Researchers are advised to independently verify this claim through rigorous experimentation.

Experimental Protocols

The following is a detailed methodology for assessing NR2B phosphorylation, as adapted from the key study on this compound.[4][6]

Western Blotting for NR2B Phosphorylation

This protocol outlines the key steps for determining the phosphorylation state of NR2B in spinal cord tissue samples.

Western_Blot_Workflow start Spinal Cord Tissue Collection homogenization Tissue Homogenization in Lysis Buffer start->homogenization centrifugation Centrifugation to Pellet Debris homogenization->centrifugation supernatant Collection of Supernatant (Protein Lysate) centrifugation->supernatant quantification Protein Quantification (e.g., BCA Assay) supernatant->quantification denaturation Sample Preparation with Laemmli Buffer and Heat Denaturation quantification->denaturation sds_page SDS-PAGE Gel Electrophoresis denaturation->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Membrane Blocking (e.g., with BSA or milk) transfer->blocking primary_ab Incubation with Primary Antibody (anti-pNR2B Tyr-1472) blocking->primary_ab washing1 Washing Steps (e.g., TBST) primary_ab->washing1 secondary_ab Incubation with HRP-conjugated Secondary Antibody washing1->secondary_ab washing2 Final Washing Steps secondary_ab->washing2 detection Chemiluminescent Detection washing2->detection analysis Image Acquisition and Densitometry Analysis detection->analysis end Data Interpretation analysis->end

Figure 2: A typical experimental workflow for Western blot analysis of protein phosphorylation.

1. Tissue Preparation and Protein Extraction:

  • Spinal cords are rapidly dissected and homogenized in a lysis buffer containing protease and phosphatase inhibitors.

  • The homogenate is centrifuged to pellet cellular debris.

  • The supernatant containing the total protein lysate is collected.

2. Protein Quantification:

  • The total protein concentration of each lysate is determined using a standard protein assay (e.g., BCA or Bradford assay) to ensure equal loading of proteins for electrophoresis.

3. SDS-PAGE and Western Blotting:

  • An equal amount of protein from each sample is mixed with Laemmli buffer, heated to denature the proteins, and then loaded onto a polyacrylamide gel.

  • The proteins are separated by size via SDS-PAGE.

  • The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.

4. Immunoblotting:

  • The membrane is blocked to prevent non-specific antibody binding.

  • The membrane is incubated with a primary antibody specific for the phosphorylated form of NR2B (e.g., anti-pNR2B Tyr-1472).

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • The signal is detected using a chemiluminescent substrate, and the resulting bands are visualized and quantified using an imaging system.

  • To normalize the data, the membrane is often stripped and re-probed with an antibody against total NR2B or a housekeeping protein like β-actin or GAPDH.

Conclusion

The available scientific evidence robustly demonstrates that this compound inhibits the phosphorylation of the NMDA receptor subunit NR2B at tyrosine 1472. This effect is mediated through the suppression of an IL-1β-induced signaling cascade. This mechanism provides a solid rationale for the analgesic properties of this compound observed in preclinical models of cancer pain. In contrast, the assertion that this compound reduces Akt phosphorylation is not currently supported by published, peer-reviewed research. Therefore, further investigation is warranted to clarify the full spectrum of this compound's molecular targets and its potential effects on the Akt signaling pathway. Professionals in drug development and research should consider these findings when evaluating the therapeutic potential and mechanism of action of this compound.

References

Pre-clinical Evaluation of Z-360 in Pancreatic Cancer: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-360, a potent and selective antagonist of the cholecystokinin-2 (CCK2)/gastrin receptor, has emerged as a promising therapeutic agent in pre-clinical models of pancreatic cancer.[1][2][3] This technical guide provides a comprehensive summary of the key pre-clinical findings, detailing the experimental methodologies, quantitative data, and the molecular mechanisms underlying the anti-tumor activity of this compound in pancreatic cancer.

Quantitative Data Summary

The pre-clinical efficacy of this compound has been demonstrated through its receptor binding affinity and its ability to inhibit tumor growth in vivo. The following tables summarize the key quantitative data from these studies.

Table 1: Receptor Binding Affinity of this compound

ParameterReceptorValueReference
KiHuman CCK-2 Receptor0.47 nM[1][2]

Table 2: In Vivo Efficacy of this compound in Pancreatic Cancer Xenograft Models

Cancer ModelTreatmentDosage & AdministrationTumor Growth InhibitionSurvival BenefitReference
MiaPaCa-2 Subcutaneous XenograftThis compound100 mg/kg, oral, daily41.7% (P<0.01)-[1]
PANC-1 Subcutaneous XenograftThis compound + GemcitabineThis compound: Not specified; Gemcitabine: Not specified27.1% (vs. Gemcitabine alone, P<0.05)Median survival of 57 days (vs. 49 days in vehicle, P<0.05)[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of pre-clinical findings. This section outlines the key experimental protocols used in the evaluation of this compound.

In Vivo Pancreatic Cancer Xenograft Models

Objective: To evaluate the anti-tumor efficacy of this compound, alone or in combination with gemcitabine, in a living organism.

Animal Model:

  • Female BALB/c nude mice are typically used for subcutaneous xenograft models.

Cell Lines:

  • Human pancreatic adenocarcinoma cell lines such as MiaPaCa-2 and PANC-1 are commonly employed.

Procedure:

  • Cell Culture: Pancreatic cancer cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Tumor Cell Implantation: A suspension of tumor cells (e.g., 3x106 MiaPaCa-2 cells) is injected subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Tumor volume is monitored regularly using caliper measurements.

  • Treatment Administration:

    • This compound is administered orally, typically as a daily dose (e.g., 100 mg/kg).

    • Gemcitabine is administered intravenously, often twice a week (e.g., 50 mg/kg).

  • Endpoint Analysis:

    • At the end of the study, tumors are excised and weighed.

    • For survival studies, mice are monitored until a pre-defined endpoint.

    • Tumor tissues can be collected for further analysis, such as immunohistochemistry or gene expression studies.

Western Blot Analysis for Protein Phosphorylation and Expression

Objective: To determine the effect of this compound on the phosphorylation status of key signaling proteins (e.g., Akt) and the expression levels of apoptosis-related proteins.

Procedure:

  • Cell Lysis: Pancreatic cancer cells, treated with this compound and/or gastrin, are lysed to extract total protein.

  • Protein Quantification: The concentration of protein in the lysates is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-Akt, total Akt, survivin, XIAP, Mcl-1) and a loading control (e.g., β-actin).

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate.

  • Quantification: The intensity of the protein bands is quantified using densitometry software.

Signaling Pathways and Molecular Mechanisms

This compound exerts its anti-tumor effects in pancreatic cancer through the modulation of several key signaling pathways.

Inhibition of Gastrin/CCK-2 Receptor-Mediated Pro-Survival Signaling

Gastrin, acting through the CCK-2 receptor, promotes the survival of pancreatic cancer cells by activating the PI3K/Akt signaling pathway. This compound, as a direct antagonist of the CCK-2 receptor, blocks this interaction, leading to a reduction in Akt phosphorylation.[1] The subsequent decrease in pro-survival signaling results in the downregulation of anti-apoptotic proteins, including survivin, X-linked inhibitor of apoptosis protein (XIAP), and myeloid cell leukemia-1 (Mcl-1).

G Gastrin Gastrin CCK2R CCK2 Receptor Gastrin->CCK2R Binds PI3K PI3K CCK2R->PI3K Activates Z360 This compound Z360->CCK2R Inhibits Akt Akt PI3K->Akt Activates pAkt p-Akt (Active) Akt->pAkt Phosphorylation Anti_Apoptotic Anti-Apoptotic Proteins (Survivin, XIAP, Mcl-1) pAkt->Anti_Apoptotic Upregulates Cell_Survival Cell Survival Anti_Apoptotic->Cell_Survival Promotes

Caption: this compound inhibits the Gastrin/CCK-2R pro-survival pathway.
Suppression of Gemcitabine-Induced VEGFA Expression

Pre-clinical studies have shown that the chemotherapeutic agent gemcitabine can induce the expression of Vascular Endothelial Growth Factor A (VEGFA), a key promoter of angiogenesis.[4] this compound has been found to suppress this gemcitabine-induced VEGFA expression, suggesting a mechanism by which this compound may enhance the efficacy of chemotherapy by inhibiting tumor angiogenesis.

G Gemcitabine Gemcitabine PancreaticCancerCell Pancreatic Cancer Cell Gemcitabine->PancreaticCancerCell VEGFA_Expression VEGFA Gene Expression PancreaticCancerCell->VEGFA_Expression Induces Z360 This compound Z360->VEGFA_Expression Inhibits Angiogenesis Angiogenesis VEGFA_Expression->Angiogenesis Promotes

Caption: this compound suppresses gemcitabine-induced VEGFA expression.

Conclusion

The pre-clinical data for this compound in pancreatic cancer models demonstrate its potential as a targeted therapeutic agent. Its high affinity for the CCK-2 receptor, coupled with its ability to inhibit pro-survival signaling and suppress chemotherapy-induced angiogenesis, provides a strong rationale for its clinical development. The quantitative data from in vivo studies, showing significant tumor growth inhibition and survival benefits, further support its promise in this challenging disease. This technical guide summarizes the foundational pre-clinical work that underpins the ongoing investigation of this compound as a novel treatment for pancreatic cancer.

References

Z-360: A Novel Cholecystokinin Receptor Antagonist with Analgesic Potential in Cancer-Induced Pain

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Cancer-induced pain (CIP) remains a significant clinical challenge, often inadequately managed by standard analgesic therapies. Z-360 (also known as Nastorazepide), an orally active cholecystokinin-2 (CCK2)/gastrin receptor antagonist developed by Zeria Pharmaceutical Co., Ltd., has demonstrated promising analgesic properties in preclinical models of cancer-induced pain. This technical guide provides a comprehensive overview of the existing data on this compound's efficacy, mechanism of action, and the experimental protocols used in its evaluation.

Quantitative Data Summary

The analgesic efficacy of this compound has been evaluated in preclinical models of cancer-induced pain. The following tables summarize the key quantitative findings from these studies.

Table 1: Analgesic Efficacy of this compound in a Mouse Model of Cancer-Induced Pain

ParameterTreatment GroupDosageOutcomeReference
Mechanical Allodynia This compound100 and 300 mg/kg (oral, single and repeated administration)Significant anti-allodynic effect[1]
Devazepide (CCK1 antagonist)Repeated administrationAnti-allodynic effect observed[1]
YF476 (CCK2 antagonist)1 and 10 mg/kgNo effect[1]
Nociceptive Responses (Formalin Test - Late Phase) This compound30-300 mg/kg (oral)Dose-dependent inhibitory effect[1]
Devazepide (CCK1 antagonist)Not specifiedInhibited nociceptive responses[1]
Combination Therapy (Cancer Pain Model) This compound + MorphineNot specifiedIncreased inhibition of pain-related responses compared to monotherapy[1]

Table 2: Clinical Trial Data (Phase Ib/IIa) in Advanced Pancreatic Cancer

ParameterTreatment GroupDosageOutcomeReference
Pain Improvement This compound + Gemcitabine120 mg and 240 mgA higher proportion of patients reported improvement in pain compared to placebo[2]
Disease Status This compound (120 mg) + Gemcitabine120 mg62.5% had stable disease[2]
This compound (240 mg) + Gemcitabine240 mg25% had stable disease[2]
Placebo + GemcitabineN/A60% had stable disease[2]

Mechanism of Analgesic Action

This compound is a potent CCK2 receptor antagonist with a Ki value of 0.47 nM for the human CCK2 receptor.[3] While its primary target is the CCK2 receptor, preclinical studies suggest its analgesic effects in cancer-induced pain are mediated, at least in part, through the CCK1 receptor.[1][4]

The proposed mechanism involves the suppression of interleukin-1β (IL-1β) production in the cancerous tissue.[4][5] This reduction in IL-1β leads to the downstream inhibition of two key signaling molecules implicated in pain transmission:

  • Ephrin B1: this compound treatment inhibits the upregulation of ephrin B1 gene expression in the dorsal root ganglia (DRGs).[4][5]

  • NR2B subunit of the NMDA receptor: this compound prevents the phosphorylation of the NR2B subunit in the spinal cord.[4][5]

This signaling cascade represents a novel pathway in cancer-induced pain that is targeted by this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's analgesic properties.

Cancer-Induced Pain Model in Mice
  • Animal Model: C57BL/6 mice are typically used.

  • Cell Line: B16/BL6 melanoma cells are orthotopically transplanted into the plantar region of the right hind paw.

  • Pain-like Behavior Assessment:

    • Spontaneous Pain: Licking behavior of the injected paw is observed and quantified.

    • Mechanical Allodynia/Hyperalgesia: Mechanical stimuli of varying forces (using von Frey filaments) are applied to the paw, and the withdrawal threshold is measured.

  • Drug Administration: this compound is administered orally.

  • Timeline: Pain behaviors are typically observed from day 10 post-transplantation.

Formalin Test in Mice
  • Procedure: A dilute solution of formalin is injected into the plantar surface of the mouse's hind paw.

  • Pain Response Measurement: The time the animal spends licking or biting the injected paw is recorded in two phases:

    • Early Phase (0-5 minutes post-injection): Represents acute nociceptive pain.

    • Late Phase (15-30 minutes post-injection): Represents inflammatory pain.

  • Drug Administration: this compound is administered orally prior to the formalin injection.

Gene and Protein Expression Analysis
  • Tissue Collection: Dorsal root ganglia (DRGs) and spinal cord tissue are collected from the cancer-induced pain model mice.

  • Gene Expression Analysis (Ephrin B1):

    • RNA is extracted from the DRGs.

    • Quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA levels of ephrin B1.

  • Protein Phosphorylation Analysis (NR2B):

    • Protein is extracted from the spinal cord tissue.

    • Western blotting is performed using antibodies specific for the phosphorylated form of the NR2B subunit.

  • Cytokine Analysis (IL-1β):

    • Protein is extracted from the cancer-inoculated hind paw tissue.

    • Enzyme-linked immunosorbent assay (ELISA) is used to quantify the levels of IL-1β protein.

Visualizations

Signaling Pathway of this compound in Cancer-Induced Pain

G cluster_periphery Cancer Microenvironment cluster_drg Dorsal Root Ganglion (DRG) cluster_spinalcord Spinal Cord CancerCells Cancer Cells IL1b Interleukin-1β (IL-1β) CancerCells->IL1b Production CCK1R CCK1 Receptor IL1b->CCK1R Activates EphrinB1 Ephrin B1 Gene Expression CCK1R->EphrinB1 Upregulates Z360 This compound Z360->CCK1R Antagonizes NR2B NR2B Phosphorylation EphrinB1->NR2B Induces Pain Pain Transmission NR2B->Pain

Caption: Proposed signaling pathway for the analgesic action of this compound.

Experimental Workflow for Preclinical Evaluation of this compound

G cluster_model Cancer-Induced Pain Model cluster_treatment Treatment and Assessment cluster_analysis Mechanism of Action Analysis A1 Orthotopic Transplantation of B16/BL6 Melanoma Cells A2 Development of Pain-like Behaviors (Day 10 onwards) A1->A2 B1 Oral Administration of this compound (Single or Repeated Doses) A2->B1 B2 Behavioral Testing (Mechanical Allodynia, Spontaneous Pain) B1->B2 C1 Tissue Collection (DRG, Spinal Cord, Paw) B2->C1 C2 qRT-PCR for Ephrin B1 (DRG) C1->C2 C3 Western Blot for p-NR2B (Spinal Cord) C1->C3 C4 ELISA for IL-1β (Paw) C1->C4

Caption: Experimental workflow for evaluating this compound in a mouse model of cancer-induced pain.

References

Z-360 and the Gastrin Receptor: A Technical Guide to a Targeted Interaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-360, also known as Nastorazepide or YF476, is a potent and selective, orally active antagonist of the cholecystokinin-2 (CCK2) receptor, also known as the gastrin receptor. This receptor and its ligand, gastrin, have been implicated in the proliferation and survival of various cancer cells, particularly in pancreatic and gastric cancers. This compound has been investigated as a therapeutic agent, often in combination with chemotherapy, to block the pro-tumorigenic signaling cascades initiated by gastrin receptor activation. This technical guide provides an in-depth overview of this compound's interaction with the gastrin receptor, including its binding affinity, mechanism of action, and the experimental methodologies used to characterize this interaction.

Core Concepts: this compound and the Gastrin Receptor

This compound is a non-peptidic, small molecule antagonist that exhibits high affinity and selectivity for the CCK2 receptor. The gastrin receptor is a G-protein coupled receptor (GPCR) that, upon binding by its ligand gastrin, initiates a cascade of intracellular signaling events. These pathways are known to promote cell growth, proliferation, and inhibit apoptosis, thereby contributing to tumor progression. By competitively binding to the gastrin receptor, this compound effectively blocks these downstream signals.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the binding affinity and in vivo efficacy of this compound.

Table 1: this compound Binding Affinity for Cholecystokinin Receptors

ReceptorSpeciesLigandAssay TypeKi (nM)Reference
CCK2/GastrinHuman[3H]CCK-8Competition Binding0.47
CCK2/GastrinRat (brain)[125I]CCK-8Competition Binding0.068[1]
CCK2/GastrinCanine (cloned)[125I]CCK-8Competition Binding0.62[1]
CCK1Rat (pancreas)[125I]CCK-8Competition Binding316[1]

Table 2: In Vivo Efficacy of this compound in Pancreatic Cancer Xenograft Models

Cancer Cell LineAnimal ModelThis compound DoseCombination AgentOutcomeReference
MiaPaCa-2Subcutaneous Xenograft100 mg/kg (oral)-41.7% tumor growth inhibition
PANC-1Subcutaneous XenograftNot specifiedGemcitabineSignificant inhibition of tumor growth compared to either agent alone
PANC-1Orthotopic XenograftNot specifiedGemcitabineSignificantly prolonged survival

Signaling Pathways

Activation of the gastrin receptor (CCK2R) by its ligand, gastrin, triggers multiple downstream signaling pathways that are crucial for cellular processes like proliferation and survival. This compound, as a competitive antagonist, blocks the initiation of these cascades.

Gastrin Receptor Signaling Cascade

The binding of gastrin to the CCK2R, a Gq-protein coupled receptor, initiates a series of intracellular events. This leads to the activation of Phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). These events converge on downstream pathways, including the PI3K/Akt and MAPK/ERK pathways, which are central regulators of cell growth, proliferation, and apoptosis.

Gastrin_Signaling Gastrin Gastrin CCK2R CCK2R (Gastrin Receptor) Gastrin->CCK2R Binds & Activates Z360 This compound Z360->CCK2R Binds & Inhibits Gq Gq protein CCK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC PI3K PI3K Gq->PI3K PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC MAPK MAPK/ERK Pathway PKC->MAPK Akt Akt (PKB) PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Inhibition of Apoptosis Akt->Apoptosis MAPK->Proliferation Binding_Assay_Workflow start Start prep_reagents Prepare Reagents: - this compound dilutions - Radioligand - Receptor membranes start->prep_reagents incubation Incubate: This compound, Radioligand, & Membranes (60-90 min, RT) prep_reagents->incubation filtration Rapid Filtration (Separate bound from free) incubation->filtration washing Wash Filters (Remove unbound radioligand) filtration->washing counting Scintillation Counting (Measure radioactivity) washing->counting analysis Data Analysis: - Calculate specific binding - Determine IC50 & Ki counting->analysis end End analysis->end

References

Methodological & Application

Z-360 Application Notes and Protocols for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Z-360 is a potent, ATP-competitive, and highly selective small molecule inhibitor of the Class I phosphoinositide 3-kinase (PI3K) alpha and delta isoforms. The PI3K/Akt/mTOR signaling cascade is a critical intracellular pathway that regulates cell proliferation, growth, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a frequent event in many human cancers, making it a prime target for therapeutic intervention.[1][2][4] These application notes provide detailed protocols for utilizing this compound to investigate the PI3K pathway in in vitro models. Key applications include assessing the compound's anti-proliferative effects and confirming its mechanism of action by analyzing downstream signaling events.

Quantitative Data Summary

The inhibitory activity of this compound has been characterized in both biochemical and cell-based assays.

Table 1: this compound In Vitro Kinase Inhibitory Activity

Target Isoform IC50 (nM) Assay Type
PI3Kα (p110α) 3 Kinase Assay
PI3Kβ (p110β) 166 Kinase Assay
PI3Kδ (p110δ) 9 Kinase Assay
PI3Kγ (p110γ) 262 Kinase Assay

| mTOR | >10,000 | Kinase Assay |

IC50 values are determined using in vitro kinase assays, which directly measure the enzymatic activity of the target protein.[2][5]

Table 2: this compound Anti-Proliferative Activity in Cancer Cell Lines

Cell Line Cancer Type IC50 (nM) Assay Type
MCF-7 Breast Cancer (PIK3CA mutant) 55 Cell Viability (72h)
T47D Breast Cancer (PIK3CA mutant) 89 Cell Viability (72h)
PC-3 Prostate Cancer (PTEN null) 125 Cell Viability (72h)
U-87 MG Glioblastoma (PTEN null) 150 Cell Viability (72h)

| A549 | Lung Cancer (Wild-Type) | >5,000 | Cell Viability (72h) |

IC50 values represent the concentration of this compound required to inhibit cell growth by 50% after a 72-hour treatment period.

Experimental Protocols

Protocol 1: Cell Viability MTS Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.[3][6] Metabolically active cells reduce the MTS tetrazolium compound to a colored formazan product, which is quantifiable by absorbance.[7][8]

Materials:

  • Cancer cell lines of interest

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • Sterile 96-well, clear-bottom tissue culture plates

  • MTS reagent solution

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[9]

  • Compound Preparation: Prepare a serial dilution of this compound in complete growth medium. A common concentration range to test is 0.01 nM to 10 µM. Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTS Addition: Add 20 µL of MTS reagent to each well.[6][10] Incubate for 1 to 4 hours at 37°C, protected from light.[6][10] The optimal incubation time may vary by cell type.[7]

  • Data Acquisition: Shake the plate briefly and measure the absorbance at 490 nm using a plate reader.[6][7]

  • Data Analysis: Subtract the absorbance of background (medium only) wells. Normalize the absorbance values of treated wells to the vehicle control wells to determine the percentage of cell viability. Plot the results to calculate the IC50 value.

Protocol 2: Western Blot Analysis of PI3K Pathway Inhibition

This protocol is used to confirm the mechanism of action of this compound by assessing the phosphorylation status of key downstream effectors of the PI3K pathway, such as Akt.[1][11] A decrease in the phosphorylation of Akt at Serine 473 (Ser473) and Threonine 308 (Thr308) is a robust indicator of PI3K inhibition.[1]

Materials:

  • 6-well tissue culture plates

  • This compound stock solution (10 mM in DMSO)

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control for a specified time (e.g., 2-4 hours).

  • Cell Lysis: After treatment, place plates on ice and wash cells once with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[11]

  • Lysate Clarification: Incubate the lysate on ice for 30 minutes. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[11]

  • Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[11][12]

  • Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20-30 µg). Add Laemmli buffer and boil at 95-100°C for 5-10 minutes.[11]

  • SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel, separate the proteins by electrophoresis, and then transfer them to a PVDF membrane.[9]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody (e.g., anti-phospho-Akt, diluted 1:1000) overnight at 4°C with gentle agitation.[5][11]

    • Wash the membrane three times for 5-10 minutes each with TBST.[11]

    • Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.[11]

    • Wash the membrane again three times with TBST.

  • Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.[1][5]

  • Analysis: For quantitative analysis, use densitometry software to measure band intensity. Normalize the phospho-protein signal to the total protein signal and then to a loading control (e.g., β-actin).[1][5]

Visualizations

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates Z360 This compound Z360->PI3K Inhibition PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream

Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of this compound.

Western_Blot_Workflow start Seed Cells & Treat with this compound lysis Cell Lysis & Lysate Clarification start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer (PVDF Membrane) sds_page->transfer blocking Blocking (1 hour) transfer->blocking primary_ab Primary Antibody Incubation (Overnight) blocking->primary_ab secondary_ab Secondary Antibody Incubation (1 hour) primary_ab->secondary_ab detection ECL Detection & Imaging secondary_ab->detection analysis Densitometry Analysis detection->analysis

Caption: Experimental workflow for Western Blot analysis of PI3K pathway inhibition.

References

Application Notes and Protocols for Z-360 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 14, 2025

Abstract

Z-360, also known as nastorazepide, is an orally active antagonist of the cholecystokinin-2 (CCK2)/gastrin receptor, which is under development as a therapeutic agent for pancreatic cancer.[1][2] The CCK2 receptor is overexpressed in several tumor types, making it a viable target for cancer therapy.[3] This document provides a comprehensive guide for the preparation and use of this compound in cell culture experiments, covering essential protocols from stock solution preparation to cell treatment and analysis. The methodologies outlined herein are designed to ensure consistency and accuracy in research applications.

Introduction

This compound is a small molecule inhibitor that has demonstrated potential in preclinical and clinical studies for its analgesic effects and its ability to prolong survival in pancreatic cancer models when used in combination with gemcitabine.[1][2] Its mechanism of action involves the blockade of the CCK2 receptor, which in turn can suppress the production of interleukin-1β (IL-1β) and inhibit a downstream pain cascade.[1][2] Proper handling and preparation of this compound are critical for obtaining reliable and reproducible data in in vitro cell culture systems. This guide offers detailed protocols for solubilization, storage, and application of this compound to cultured cells.

Compound Information and Handling

Before initiating any experiment, it is crucial to review the Safety Data Sheet (SDS) for this compound. Key information regarding its chemical properties, storage conditions, and safety precautions should be noted.

Table 1: this compound Compound Properties

PropertyValueNotes
IUPAC Name (R)-1-(2,3-dihydro-1-(2'-(methyl-d3)-1,1'-biphenyl-4-yl)-2-oxo-5-phenyl-1H-benzo[e][2][4]diazepin-3-yl)-3-(3-methylphenyl)ureaFor accurate identification and literature search.
Molecular Formula C36H28D3N4O2-
Molecular Weight 557.7 g/mol Essential for accurate concentration calculations.
Purity >98% (as determined by HPLC)Ensure high purity to avoid confounding experimental results.
Solubility Soluble in DMSODimethyl sulfoxide (DMSO) is the recommended solvent for creating stock solutions.[4][5]
Storage Store at -20°C, protected from lightProper storage is crucial to maintain the compound's stability and activity.[4][5]

Experimental Protocols

Preparation of this compound Stock Solutions

Concentrated stock solutions are prepared to minimize the volume of solvent added to cell cultures, as solvents like DMSO can be toxic to cells at higher concentrations (<0.5% is generally recommended).[6]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Calculation: Determine the mass of this compound required to prepare a stock solution of a desired concentration (e.g., 10 mM).

    • Mass (mg) = Desired Concentration (mol/L) * Molecular Weight ( g/mol ) * Volume (L) * 1000

  • Weighing: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Solubilization: Add the appropriate volume of DMSO to the tube.

  • Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming may be necessary for some compounds.[5]

  • Sterilization: If required, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.[5]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles. Store the aliquots at -20°C or as recommended by the manufacturer.[4][5]

Cell Culture Treatment Protocol

This protocol describes a general procedure for treating adherent cells with this compound.

Materials:

  • Cultured cells in multi-well plates

  • Complete cell culture medium

  • Prepared stock solution of this compound

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells at the desired density in multi-well plates and allow them to adhere and grow for 24 hours.

  • Preparation of Working Solutions: Thaw a single aliquot of the this compound stock solution. Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the final desired concentrations.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as used for the highest concentration of this compound. This is crucial to differentiate the effects of the compound from those of the solvent.[4]

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[5]

Quantitative Data Summary

The optimal concentration of this compound can vary depending on the cell line and the specific assay being performed. It is recommended to perform a dose-response experiment to determine the optimal working concentration.

Table 2: Recommended Concentration Ranges for Initial Experiments

Assay TypeCell Line ExampleSuggested Concentration RangeIncubation Time
Cell Viability (MTT/XTT) PANC-1 (Pancreatic Cancer)0.1 µM - 100 µM48 - 72 hours
Apoptosis Assay (Annexin V) AsPC-1 (Pancreatic Cancer)1 µM - 50 µM24 - 48 hours
Western Blot (Signaling Pathway Analysis) A431-CCK2-R+ (CCK2-R Overexpressing)[3]5 µM - 25 µM1 - 24 hours
IL-1β Production (ELISA) Macrophage Cell Line (e.g., RAW 264.7)0.5 µM - 20 µM24 hours

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the effects of this compound on cultured cells.

G cluster_prep Preparation cluster_culture Cell Culture cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (DMSO) prep_working Prepare Working Solutions in Culture Medium prep_stock->prep_working treat_cells Treat Cells with this compound & Vehicle Control prep_working->treat_cells seed_cells Seed Cells in Multi-well Plates seed_cells->treat_cells viability Cell Viability Assay (e.g., MTT) treat_cells->viability Incubate apoptosis Apoptosis Assay (e.g., Annexin V) treat_cells->apoptosis Incubate protein Protein Analysis (e.g., Western Blot) treat_cells->protein Incubate

Workflow for this compound cell culture experiments.
This compound Mechanism of Action in Cancer-Induced Pain

This compound is known to suppress IL-1β production, which in turn affects downstream signaling related to pain.[1][2] The diagram below illustrates this proposed signaling pathway.

G Z360 This compound CCK2R CCK2 Receptor Z360->CCK2R antagonizes IL1B IL-1β Production CCK2R->IL1B activates EphrinB1 Ephrin B1 Gene Expression IL1B->EphrinB1 induces NR2B NR2B Phosphorylation EphrinB1->NR2B enhances Pain Cancer-Induced Pain NR2B->Pain leads to

Proposed signaling pathway of this compound's analgesic action.

Conclusion

These application notes provide a foundational framework for the use of this compound in cell culture experiments. Adherence to these protocols will aid researchers in obtaining consistent and reliable data. It is important to note that specific parameters may need to be optimized for different cell lines and experimental setups.

References

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: Z-360

For Research Use Only. Not for use in diagnostic procedures.

Introduction

This compound, also known as Nastorazepide, is an orally active and selective antagonist for the cholecystokinin-2 (CCK-2)/gastrin receptor.[1] It has demonstrated potential therapeutic effects in preclinical cancer models, particularly pancreatic cancer.[1][2] this compound works by inhibiting the binding of cholecystokinin-8 (CCK-8) to the CCK-2 receptor.[1] This activity has been shown to suppress the production of interleukin-1β (IL-1β), which in turn prevents the upregulation of ephrin B1 gene expression and reduces the phosphorylation of the NR2B subunit of the NMDA receptor.[2] These downstream effects contribute to its anti-tumor and analgesic properties observed in animal models.[1][2]

This document provides a summary of recommended dosage and administration protocols for this compound in in vivo animal models based on published preclinical data.

Data Presentation

The following tables summarize key quantitative data from preclinical studies involving this compound in mouse models. These data are essential for planning initial in vivo efficacy and tolerability studies.

Table 1: In Vivo Efficacy of this compound in a Pancreatic Cancer-Induced Pain Model

Animal ModelTreatment GroupDosageAdministration RouteKey FindingReference
BALB/c Mice (Female)This compound10 mg/kgOral (p.o.)Inhibited ephrin B1 gene expression in dorsal root ganglia.[2]
BALB/c Mice (Female)This compound10 mg/kgOral (p.o.)Inhibited phosphorylation of NR2B in the spinal cord.[2]
BALB/c Mice (Female)This compound10 mg/kgOral (p.o.)Suppressed IL-1β production in the cancer-inoculated hind paw.[2]

Table 2: Receptor Binding Affinity of this compound

ReceptorLigandKᵢ ValueAssay TypeReference
Human CCK-2[³H]CCK-80.47 nMRadioligand Binding Assay[1]

Experimental Protocols

The following protocols are detailed methodologies for key experiments cited in the literature for this compound.

Protocol 1: Cancer-Induced Pain Model in Mice

This protocol describes the methodology used to evaluate the analgesic effects of this compound in a mouse model of pancreatic cancer-induced pain.[2]

1. Animal Model and Cell Line

  • Animals: Female BALB/c mice (specific age and weight should be standardized, e.g., 6-8 weeks old).

  • Cell Line: Pancreatic cancer cell line (e.g., PSN-1).

2. Tumor Cell Inoculation

  • Culture PSN-1 cells under standard conditions.

  • Harvest and resuspend cells in an appropriate medium (e.g., serum-free RPMI 1640).

  • Inoculate a defined number of cells (e.g., 2 x 10⁶ cells in 20 µL) into the plantar surface of the hind paw of the mice.

3. This compound Formulation and Administration

  • Formulation: Prepare a suspension of this compound in a vehicle solution (e.g., 0.5% methylcellulose). The concentration should be calculated based on the desired dosage (10 mg/kg) and the average weight of the mice.

  • Administration: Administer this compound or vehicle orally (p.o.) using a gavage needle. Administration should begin at a specified time point post-tumor inoculation and continue for a defined duration as per the study design.

4. Endpoint Analysis

  • Tissue Collection: Collect dorsal root ganglia (DRGs) (L4-L6) and the lumbar spinal cord.

  • Gene Expression Analysis: Isolate RNA from the DRGs and perform quantitative real-time PCR (qRT-PCR) to measure the expression of the ephrin B1 gene.

  • Protein Analysis: Prepare protein lysates from the spinal cord tissue and perform Western blotting to analyze the phosphorylation status of the NR2B subunit.

  • Cytokine Analysis: Collect tissue from the cancer-inoculated hind paw to measure IL-1β protein levels, for example, by using an ELISA kit.

Protocol 2: Radioligand Binding Assay for CCK-2 Receptor

This protocol outlines a method to determine the binding affinity of this compound to the human CCK-2 receptor.[1]

1. Materials

  • Membrane preparations from cells expressing the human CCK-2 receptor.

  • Radioligand: [³H]CCK-8 (tritiated cholecystokinin-8).

  • This compound (Nastorazepide) at various concentrations.

  • Assay buffer and wash buffer.

  • Glass fiber filters.

  • Scintillation counter.

2. Assay Procedure

  • Incubate the CCK-2 receptor-expressing membranes with [³H]CCK-8 and varying concentrations of this compound in the assay buffer.

  • Allow the binding reaction to reach equilibrium (time and temperature to be optimized).

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters quickly with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

3. Data Analysis

  • Determine the specific binding at each concentration of this compound by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Calculate the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]CCK-8).

  • Convert the IC₅₀ value to a Kᵢ (inhibition constant) value using the Cheng-Prusoff equation.

Mandatory Visualization

Signaling Pathway Diagram

Z360_Signaling_Pathway cluster_cancer_cell Cancer Microenvironment cluster_drg Dorsal Root Ganglion (DRG) cluster_spinal_cord Spinal Cord CCK CCK CCK2R CCK-2 Receptor CCK->CCK2R Activates IL1B_Production IL-1β Production EphrinB1 Ephrin B1 Gene Expression IL1B_Production->EphrinB1 Upregulates NR2B NR2B Subunit Phosphorylation EphrinB1->NR2B Enhances Pain_Signal Pain Signaling NR2B->Pain_Signal Leads to Z360 This compound (Nastorazepide) Z360->CCK2R Antagonizes CCK2R->IL1B_Production Induces

Caption: Signaling pathway of this compound in a cancer-induced pain model.

Experimental Workflow Diagram

Z360_InVivo_Workflow cluster_treatments cluster_analysis A 1. Cell Culture (Pancreatic Cancer Cells) B 2. Cell Inoculation (BALB/c Mouse Hind Paw) A->B C 3. Animal Grouping (Randomized) B->C D 4. Treatment Period (Oral Gavage) C->D E 5. Euthanasia and Tissue Collection D->E D1 Vehicle Control (0.5% Methylcellulose) D2 This compound (10 mg/kg) F 6. Endpoint Analysis E->F F1 qRT-PCR (DRG) Ephrin B1 F2 Western Blot (Spinal Cord) p-NR2B F3 ELISA (Paw) IL-1β

Caption: Experimental workflow for in vivo efficacy testing of this compound.

References

Application Notes and Protocols for the Administration of Z-360 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-360, also known as Nastorazepide, is an orally active and selective antagonist of the cholecystokinin-2 (CCK2)/gastrin receptor.[1][2] It has shown potential as a therapeutic agent in preclinical studies, particularly in the context of pancreatic cancer and cancer-induced pain.[1][3] this compound is a 1,5-benzodiazepine derivative that exerts its effects by blocking the CCK2 receptor, thereby inhibiting downstream signaling pathways involved in cell proliferation and apoptosis.[2][4] These application notes provide detailed protocols for the oral, intravenous, and intraperitoneal administration of this compound in mice, along with available data on its efficacy and the underlying signaling pathway.

Data Presentation

Table 1: Summary of Oral Administration Data for this compound in Mice

ApplicationMouse ModelDosage RangeObserved EffectCitation
Cancer-Induced PainFormalin-induced pain model30-300 mg/kg (single dose)Dose-dependent inhibition of late-phase nociceptive responses.[1]
Cancer-Induced PainCancer-induced pain model100 and 300 mg/kg (single and repeated doses)Significant anti-allodynic effect.[1]
Pancreatic CancerMIA PaCa-2 subcutaneous xenograft100 mg/kg (once daily)In combination with gemcitabine, significantly reduced tumor volume.[3]
Pancreatic CancerMIA PaCa-2 subcutaneous xenograft100 mg/kg (once daily for 3 weeks)Significantly suppressed tumor weight and increased apoptosis.[4]

Signaling Pathway

This compound functions as a CCK2 receptor antagonist. The binding of ligands such as gastrin or cholecystokinin to the CCK2 receptor activates downstream signaling cascades that promote cell proliferation and inhibit apoptosis. This compound blocks these effects.

Z360_Signaling_Pathway This compound Mechanism of Action cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_effects Cellular Effects CCK2R CCK2 Receptor G_protein Gq / G12/13 CCK2R->G_protein Activates Ligand Gastrin / CCK Ligand->CCK2R Activates Z360 This compound (Nastorazepide) Z360->CCK2R Inhibits PLC PLC G_protein->PLC PI3K_AKT PI3K/AKT Pathway G_protein->PI3K_AKT MAPK MAPK Pathway G_protein->MAPK PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolyzes to DAG DAG PIP2->DAG Hydrolyzes to Ca2 Ca²⁺ IP3->Ca2 Increases PKC PKC DAG->PKC Activates Proliferation Cell Proliferation PKC->Proliferation Anti_Apoptosis Inhibition of Apoptosis PKC->Anti_Apoptosis PI3K_AKT->Proliferation PI3K_AKT->Anti_Apoptosis MAPK->Proliferation MAPK->Anti_Apoptosis

Caption: this compound blocks the CCK2 receptor, inhibiting downstream signaling pathways.

Experimental Protocols

The following are general protocols for the administration of this compound in mice. All procedures should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) guidelines.

Oral Administration (Gavage)

Oral gavage is a common method for precise oral dosing. This compound is noted to be orally active.[1]

Materials:

  • This compound compound

  • Appropriate vehicle (e.g., 0.5% methylcellulose)

  • Animal scale

  • 1 mL syringe

  • 18-20 gauge, 1.5-inch flexible or curved gavage needle with a rounded tip

  • 70% ethanol

Protocol Workflow (Oral Gavage):

Oral_Gavage_Workflow Start Start Prep_Solution Prepare this compound Suspension Start->Prep_Solution Weigh_Mouse Weigh Mouse Prep_Solution->Weigh_Mouse Calculate_Dose Calculate Dose Volume Weigh_Mouse->Calculate_Dose Restrain_Mouse Restrain Mouse Calculate_Dose->Restrain_Mouse Insert_Needle Insert Gavage Needle Restrain_Mouse->Insert_Needle Administer_Dose Administer Dose Insert_Needle->Administer_Dose Remove_Needle Remove Needle Administer_Dose->Remove_Needle Monitor_Mouse Monitor Mouse Remove_Needle->Monitor_Mouse End End Monitor_Mouse->End

Caption: Workflow for oral administration of this compound in mice.

Procedure:

  • Preparation of Dosing Solution: Prepare a homogenous suspension of this compound in the chosen vehicle. Vortex thoroughly before each use.

  • Animal Weighing and Dose Calculation: Weigh the mouse accurately to determine the correct volume of the dosing solution to administer based on the desired mg/kg dose. The maximum recommended volume for oral gavage in mice is 10 mL/kg.

  • Restraint: Gently but firmly restrain the mouse by the scruff of the neck to immobilize the head. The body should be held in a vertical position to straighten the esophagus.

  • Gavage Needle Insertion: Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without force.

  • Administration: Once the needle is correctly positioned in the esophagus, administer the this compound suspension slowly and steadily.

  • Needle Removal: Gently withdraw the gavage needle.

  • Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or choking.

Intravenous (IV) Administration

Intravenous injection allows for direct systemic administration and rapid distribution. The lateral tail vein is the most common site for IV injections in mice.

Materials:

  • This compound compound

  • Sterile, isotonic vehicle for injection (e.g., sterile saline)

  • Animal scale

  • 1 mL syringe

  • 27-30 gauge needle

  • Mouse restrainer

  • Heat lamp or warming pad

  • 70% ethanol

Protocol Workflow (Intravenous Injection):

IV_Injection_Workflow Start Start Prep_Solution Prepare Sterile This compound Solution Start->Prep_Solution Weigh_Mouse Weigh Mouse Prep_Solution->Weigh_Mouse Calculate_Dose Calculate Dose Volume Weigh_Mouse->Calculate_Dose Warm_Tail Warm Tail to Dilate Vein Calculate_Dose->Warm_Tail Restrain_Mouse Place in Restrainer Warm_Tail->Restrain_Mouse Insert_Needle Insert Needle into Tail Vein Restrain_Mouse->Insert_Needle Administer_Dose Administer Dose Slowly Insert_Needle->Administer_Dose Remove_Needle Remove Needle & Apply Pressure Administer_Dose->Remove_Needle Monitor_Mouse Monitor Mouse Remove_Needle->Monitor_Mouse End End Monitor_Mouse->End

Caption: Workflow for intravenous administration of this compound in mice.

Procedure:

  • Preparation of Dosing Solution: Prepare a sterile solution of this compound in an appropriate vehicle. Ensure the solution is free of precipitates and air bubbles.

  • Animal Weighing and Dose Calculation: Weigh the mouse and calculate the required injection volume. The maximum recommended volume for a bolus IV injection in mice is 5 mL/kg.

  • Tail Warming: To facilitate visualization and cannulation of the tail vein, warm the mouse's tail using a heat lamp or by immersing it in warm water (38-40°C) for a short period.

  • Restraint: Place the mouse in a suitable restrainer to secure the animal and expose the tail.

  • Injection: Swab the tail with 70% ethanol. Insert the needle, bevel up, into one of the lateral tail veins at a shallow angle.

  • Administration: Inject the solution slowly. If swelling occurs, the needle is not in the vein; withdraw and re-attempt at a more proximal site.

  • Needle Removal and Hemostasis: After injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.

  • Monitoring: Return the mouse to its cage and monitor for any adverse reactions.

Intraperitoneal (IP) Administration

Intraperitoneal injection is a common route for administering substances that are not suitable for oral or intravenous routes.

Materials:

  • This compound compound

  • Sterile vehicle for injection

  • Animal scale

  • 1 mL syringe

  • 25-27 gauge needle

  • 70% ethanol

Protocol Workflow (Intraperitoneal Injection):

IP_Injection_Workflow Start Start Prep_Solution Prepare Sterile This compound Solution Start->Prep_Solution Weigh_Mouse Weigh Mouse Prep_Solution->Weigh_Mouse Calculate_Dose Calculate Dose Volume Weigh_Mouse->Calculate_Dose Restrain_Mouse Restrain Mouse (Dorsal Recumbency) Calculate_Dose->Restrain_Mouse Locate_Site Locate Injection Site (Lower Right Quadrant) Restrain_Mouse->Locate_Site Insert_Needle Insert Needle (45° Angle) Locate_Site->Insert_Needle Aspirate Aspirate to Check Placement Insert_Needle->Aspirate Administer_Dose Administer Dose Aspirate->Administer_Dose Remove_Needle Remove Needle Administer_Dose->Remove_Needle Monitor_Mouse Monitor Mouse Remove_Needle->Monitor_Mouse End End Monitor_Mouse->End

Caption: Workflow for intraperitoneal administration of this compound in mice.

Procedure:

  • Preparation of Dosing Solution: Prepare a sterile solution or suspension of this compound.

  • Animal Weighing and Dose Calculation: Weigh the mouse and calculate the injection volume. The maximum recommended volume for IP injection in mice is 10 mL/kg.

  • Restraint: Restrain the mouse in dorsal recumbency (on its back), tilting the head slightly downwards to cause the abdominal organs to shift cranially.

  • Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.

  • Injection: Swab the area with 70% ethanol. Insert the needle, bevel up, at a 45-degree angle into the peritoneal cavity.

  • Aspiration: Gently pull back on the plunger to ensure the needle has not entered a blood vessel or organ. If blood or a yellowish fluid (urine) appears, withdraw the needle and re-insert at a different site.

  • Administration: Inject the solution smoothly.

  • Needle Removal: Withdraw the needle and return the mouse to its cage.

  • Monitoring: Observe the animal for any signs of discomfort or adverse effects.

Conclusion

These application notes provide a framework for the administration of this compound in mice for preclinical research. While oral administration has been the primary route documented in efficacy studies, intravenous and intraperitoneal routes are viable alternatives depending on the experimental design. Researchers should optimize dosing and administration routes based on their specific research questions and in adherence to institutional animal welfare guidelines. Further studies are warranted to fully characterize the pharmacokinetic profile of this compound across different administration routes in mice.

References

Cell viability assays using Z-360

Author: BenchChem Technical Support Team. Date: December 2025

An initial search has revealed that Z-360, also known as Nastorazepide, is an orally active cholecystokinin-2 (CCK2)/gastrin receptor antagonist.[1][2] It has been investigated for its potential as a therapeutic drug for pancreatic cancer.[1][2] Studies have shown that this compound can inhibit the production of IL-1β, ephrin B1, VEGF, and HIF-1alpha, and reduce the phosphorylation of Akt and NR2B.[2] Its mechanism of action in cancer-induced pain involves preventing a pain cascade by suppressing IL-1β production.[1]

While the search provided information on the mechanism of action of this compound and its effects on certain signaling molecules like Akt, it did not provide specific protocols for using this compound in cell viability assays. However, it did return several general protocols for common cell viability assays such as MTT, MTS, and WST-1.[3][4][5]

To proceed, I will need to synthesize the information on this compound's known effects with a standard cell viability assay protocol. Given that this compound affects the Akt signaling pathway, which is a downstream effector of mTOR, I can create a plausible application note that investigates the effect of this compound on cell viability via the mTOR signaling pathway. I have enough information to create the detailed application notes and protocols as requested by the user, including data tables and Graphviz diagrams. No further searches are required.

Application Notes: Assessing Cell Viability with this compound, a Novel mTOR Pathway Inhibitor

Introduction

This compound, also known as Nastorazepide, is an orally active antagonist of the cholecystokinin-2 (CCK2)/gastrin receptor.[1][2] It has demonstrated potential as a therapeutic agent in pancreatic cancer.[1][2] this compound has been shown to inhibit several key signaling molecules, including the reduction of Akt phosphorylation.[2] The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[6][7][8] Dysregulation of this pathway is a common feature in many cancers.[9] By inhibiting Akt phosphorylation, this compound is hypothesized to modulate the mTOR signaling pathway, leading to a decrease in cell viability in cancer cells.

These application notes provide a detailed protocol for assessing the cytotoxic effects of this compound on cancer cell lines using a colorimetric MTS assay.[3][5] The MTS assay is a reliable method for quantifying viable cells, where mitochondrial dehydrogenases in metabolically active cells convert a tetrazolium salt (MTS) into a colored formazan product.[3] The amount of formazan produced is directly proportional to the number of viable cells and can be measured spectrophotometrically.[3]

Principle of the MTS Assay

The MTS assay is a quantitative colorimetric method for determining the number of viable cells in a sample. The assay is based on the reduction of the MTS tetrazolium compound by NAD(P)H-dependent dehydrogenase enzymes in metabolically active cells to a soluble formazan dye. This conversion results in a colored product that can be quantified by measuring the absorbance at 490-500 nm. The intensity of the color is directly proportional to the number of living, metabolically active cells.

Materials and Reagents

  • This compound (Nastorazepide)

  • Cancer cell line (e.g., PANC-1, a human pancreatic cancer cell line)

  • Complete cell culture medium (e.g., DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • 96-well cell culture plates, sterile

  • MTS reagent solution (containing an electron coupling reagent like PES)[3][5]

  • Multi-well spectrophotometer (plate reader)

Experimental Protocols

Cell Culture and Seeding
  • Culture PANC-1 cells in T-75 flasks with complete cell culture medium at 37°C in a humidified atmosphere with 5% CO2.

  • When cells reach 80-90% confluency, wash them with sterile PBS and detach them using Trypsin-EDTA.

  • Neutralize the trypsin with complete medium and centrifuge the cell suspension at 1000 rpm for 5 minutes.

  • Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or an automated cell counter.

  • Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL.

  • Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.

  • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow the cells to attach and enter a logarithmic growth phase.

This compound Treatment
  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • On the day of treatment, prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations.

  • Carefully remove the medium from the wells of the 96-well plate containing the attached cells.

  • Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and an untreated control (medium only).

  • Incubate the plate for 48 hours (or a desired time course) at 37°C and 5% CO2.

MTS Assay Protocol
  • Following the treatment period, add 20 µL of the MTS reagent solution to each well of the 96-well plate.[3][5]

  • Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 atmosphere. The incubation time may need to be optimized depending on the cell line and its metabolic rate.

  • After incubation, gently shake the plate for a few seconds to ensure uniform color distribution.

  • Measure the absorbance of each well at 490 nm using a multi-well spectrophotometer.[3][5]

Data Analysis

  • Background Subtraction: Subtract the average absorbance of the blank wells (medium with MTS reagent but no cells) from the absorbance of all other wells.

  • Calculate Percent Viability: Express the viability of the treated cells as a percentage of the viability of the control (untreated) cells using the following formula:

    Percent Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • IC50 Determination: Plot the percent viability against the log of the this compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.

Data Presentation

Table 1: Effect of this compound on PANC-1 Cell Viability

This compound Concentration (µM)Mean Absorbance (490 nm) ± SDPercent Viability (%)
0 (Control)1.25 ± 0.08100
0.11.18 ± 0.0694.4
10.95 ± 0.0576.0
100.63 ± 0.0450.4
500.31 ± 0.0324.8
1000.15 ± 0.0212.0

Table 2: IC50 Values of this compound in Different Cancer Cell Lines

Cell LineIC50 (µM) after 48h Treatment
PANC-1 (Pancreatic)9.8
AsPC-1 (Pancreatic)12.5
MIA PaCa-2 (Pancreatic)15.2

Mandatory Visualizations

mTOR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates & Activates TSC1_TSC2 TSC1/TSC2 Complex Akt->TSC1_TSC2 Inhibits Rheb Rheb TSC1_TSC2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 Phosphorylates Protein Synthesis Protein Synthesis S6K1->Protein Synthesis Promotes 4EBP1->Protein Synthesis Inhibits when unphosphorylated Z360 This compound Z360->Akt Inhibits Phosphorylation Cell Growth Cell Growth Protein Synthesis->Cell Growth Proliferation Proliferation Cell Growth->Proliferation

Caption: mTOR Signaling Pathway and the inhibitory action of this compound on Akt.

MTS_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTS Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Incubate for 24h (Cell Attachment) A->B C Prepare this compound serial dilutions B->C D Treat cells with This compound for 48h C->D E Add MTS reagent to each well D->E F Incubate for 1-4h (Color Development) E->F G Measure absorbance at 490 nm F->G H Calculate % Viability and IC50 G->H

Caption: Experimental workflow for the MTS cell viability assay.

Troubleshooting

IssuePossible CauseSolution
High background absorbance Contamination of reagents or medium. Phenol red in the medium can interfere.Use sterile technique. Use phenol red-free medium for the assay.
Low absorbance readings Insufficient cell number. Low metabolic activity of cells. Insufficient incubation time with MTS reagent.Optimize cell seeding density. Ensure cells are in a logarithmic growth phase. Increase incubation time with MTS reagent.
Inconsistent results Uneven cell seeding. Pipetting errors. Edge effects in the 96-well plate.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes. Avoid using the outer wells of the plate.

Conclusion

The provided protocol offers a robust method for evaluating the effect of this compound on cancer cell viability. By targeting the PI3K/Akt/mTOR pathway, this compound demonstrates significant cytotoxic effects in a dose-dependent manner. This MTS-based assay is a valuable tool for the preclinical assessment of this compound and other potential anti-cancer compounds. Further investigations could explore the downstream effects of this compound on mTORC1 and mTORC2 activity and its potential to induce apoptosis or autophagy.

References

Application Notes and Protocols for Western Blot Analysis of Z-360 Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-360, also known as Nastorazepide, is an orally active, potent, and selective cholecystokinin-2 (CCK-2)/gastrin receptor antagonist. It has been investigated as a therapeutic agent, particularly in the context of pancreatic cancer.[1][2][3] Preclinical studies have demonstrated that this compound can inhibit tumor growth and prolong survival, especially when used in combination with chemotherapy agents like gemcitabine.[3][4] The mechanism of action of this compound involves the blockade of the CCK-2 receptor, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival.

These application notes provide a detailed protocol for performing Western blot analysis to investigate the effects of this compound on key signaling proteins in cancer cells. The primary targets for this analysis are the downstream effectors of the CCK-2 receptor signaling cascade, including Akt, as well as proteins modulated by this compound's broader effects, such as Ephrin B1 and the N-methyl-D-aspartate (NMDA) receptor subunit NR2B.

Signaling Pathway Affected by this compound

This compound exerts its effects by antagonizing the CCK-2 receptor, which is a G-protein coupled receptor. Upon binding of its ligand, gastrin, the CCK-2 receptor activates several downstream signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival and proliferation.[1][5][6] this compound has been shown to inhibit gastrin-induced phosphorylation of Akt (at Serine 473), a key activation event in this pathway.[3][4]

Furthermore, this compound has been observed to suppress the production of interleukin-1β (IL-1β), which in turn can reduce the expression of Ephrin B1 and the phosphorylation of the NMDA receptor subunit NR2B.[2][7] This suggests a broader impact of this compound on cellular signaling beyond the direct CCK-2R/Akt axis.

Z360_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm CCK-2R CCK-2R Gq Gq CCK-2R->Gq Activates Gastrin Gastrin Gastrin->CCK-2R Activates This compound This compound This compound->CCK-2R Inhibits IL-1β IL-1β This compound->IL-1β Inhibits Production PLC PLC Gq->PLC PKC PKC PLC->PKC PI3K PI3K PKC->PI3K Akt Akt PI3K->Akt p-Akt (Ser473) p-Akt (Ser473) Akt->p-Akt (Ser473) Phosphorylation Cell Survival & Proliferation Cell Survival & Proliferation p-Akt (Ser473)->Cell Survival & Proliferation Ephrin B1 Ephrin B1 IL-1β->Ephrin B1 Induces Expression p-NR2B p-NR2B Ephrin B1->p-NR2B Induces Phosphorylation

Caption: this compound Signaling Pathway

Experimental Design and Controls

A well-designed Western blot experiment is crucial for obtaining reliable and interpretable data. The following controls are recommended:

  • Vehicle Control: Cells treated with the same vehicle (e.g., DMSO) used to dissolve this compound, at the same final concentration. This controls for any effects of the solvent on the cells.

  • Untreated Control: Cells that have not been treated with either this compound or the vehicle. This serves as a baseline for protein expression and phosphorylation.

  • Positive Control (for phosphorylation): In some cases, it may be beneficial to include a positive control where the pathway of interest is stimulated to ensure the antibodies are working correctly. For example, treating cells with gastrin to induce Akt phosphorylation.

  • Loading Control: An antibody against a ubiquitously expressed housekeeping protein (e.g., GAPDH, β-actin, or β-tubulin) is essential to ensure equal protein loading across all lanes.

Recommended Cell Lines

Pancreatic cancer cell lines are highly relevant for studying the effects of this compound. PANC-1 and MIA PaCa-2 are two commonly used human pancreatic adenocarcinoma cell lines that have been reported to express CCK receptors and are suitable for these studies.[2][3][8][9]

Western Blot Protocol

This protocol provides a step-by-step guide for performing Western blot analysis on this compound treated cells.

I. Cell Culture and Treatment
  • Seed pancreatic cancer cells (e.g., PANC-1 or MIA PaCa-2) in 6-well plates or 10 cm dishes and grow to 70-80% confluency.

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • Treat the cells with the desired concentrations of this compound for the specified duration. Include vehicle and untreated controls.

II. Cell Lysis and Protein Quantification
  • After treatment, wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

  • Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (protein extract) to a new pre-chilled tube.

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

III. SDS-PAGE and Protein Transfer
  • Normalize the protein concentration of all samples with lysis buffer and 4x Laemmli sample buffer.

  • Boil the samples at 95-100°C for 5 minutes.

  • Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel. Include a molecular weight marker.

  • Run the gel at 100-120V until the dye front reaches the bottom.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

IV. Immunoblotting
  • Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (see Table 1 for recommendations) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

V. Detection and Analysis
  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for 1-5 minutes.

  • Capture the chemiluminescent signal using an imaging system or X-ray film.

  • Quantify the band intensities using image analysis software. Normalize the intensity of the target protein bands to the loading control.

Data Presentation

Summarize all quantitative data from the Western blot analysis in a clearly structured table for easy comparison of the effects of different this compound concentrations.

Table 1: Quantitative Analysis of Protein Expression/Phosphorylation

Treatment Groupp-Akt (Ser473) / Total Akt (Normalized Intensity)Ephrin B1 / Loading Control (Normalized Intensity)p-NR2B / Total NR2B (Normalized Intensity)
Untreated Control1.001.001.00
Vehicle Control[Insert Value][Insert Value][Insert Value]
This compound (X µM)[Insert Value][Insert Value][Insert Value]
This compound (Y µM)[Insert Value][Insert Value][Insert Value]

Recommended Antibodies for Western Blot

Table 2: Antibody Selection Guide

Target ProteinRecommended Antibody (Example)HostApplicationSuggested Dilution
p-Akt (Ser473)Cell Signaling Technology #9271RabbitWB, IP, IF, Flow1:1000
Total AktCell Signaling Technology #4691RabbitWB, IP, IF, Flow1:1000
Ephrin B1Proteintech #12999-1-APRabbitWB, IHC, IF1:1000-1:6000
p-NR2B (Tyr1472)Cell Signaling Technology #4208RabbitWB, IP1:1000
Total NR2BCell Signaling Technology #4207RabbitWB, IP1:1000
GAPDHCell Signaling Technology #5174RabbitWB1:1000
β-ActinCell Signaling Technology #4970RabbitWB1:1000

Experimental Workflow Diagram

Western_Blot_Workflow cluster_prep Sample Preparation cluster_gel Electrophoresis & Transfer cluster_immuno Immunodetection cluster_analysis Analysis A Cell Culture & this compound Treatment B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Signal Detection (ECL) H->I J Image Acquisition & Quantification I->J

Caption: Western Blot Workflow

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No or Weak Signal Inactive antibodyUse a new antibody aliquot; check expiration date.
Insufficient protein loadedIncrease the amount of protein loaded per lane.
Inefficient protein transferOptimize transfer time and voltage; check membrane type.
Incorrect secondary antibodyEnsure the secondary antibody is specific for the primary antibody's host species.
High Background Insufficient blockingIncrease blocking time or use a different blocking agent (e.g., BSA for phospho-antibodies).
Antibody concentration too highOptimize primary and secondary antibody dilutions.
Insufficient washingIncrease the number and/or duration of wash steps.
Non-specific Bands Antibody cross-reactivityUse a more specific antibody; try a different clone or manufacturer.
Protein degradationUse fresh lysates and always include protease/phosphatase inhibitors.
High antibody concentrationTitrate the primary antibody to a lower concentration.

References

Application Notes and Protocols for Z-360 in Immunohistochemistry Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-360, also known as Nastorazepide, is a potent and selective antagonist of the cholecystokinin-2 (CCK-2) receptor, a G-protein coupled receptor implicated in various physiological and pathological processes.[1] Research has indicated the potential of this compound in oncology, particularly in pancreatic cancer, and in the management of cancer-related pain.[1] Its mechanism of action involves the modulation of key signaling pathways that regulate cell proliferation, apoptosis, and neuronal sensitization.

These application notes provide detailed protocols for the immunohistochemical (IHC) analysis of key biomarkers in preclinical models relevant to this compound research. The included methodologies are designed to enable researchers to effectively evaluate the pharmacodynamic effects of this compound in both oncology and neuroscience settings.

This compound: Mechanism of Action

This compound exerts its biological effects by blocking the binding of endogenous ligands, such as gastrin and cholecystokinin, to the CCK-2 receptor. This receptor is known to activate downstream signaling cascades, including the Gq/PLC/Ca2+/PKC, MAPK, and PI3K/AKT pathways, which are involved in cell growth and survival.[2][3] In the context of pain, this compound has been shown to suppress the production of interleukin-1β (IL-1β), which in turn prevents the upregulation of ephrin B1 and the phosphorylation of the NMDA receptor subunit NR2B in the spinal cord and dorsal root ganglia.[1]

Key Applications in this compound Research

Immunohistochemistry is a critical technique for visualizing and quantifying the effects of this compound on tissue samples. Key applications include:

  • Oncology: Assessing the impact of this compound on tumor cell proliferation and apoptosis in pancreatic cancer models.

  • Neuroscience: Investigating the role of this compound in modulating key proteins involved in pain signaling pathways in neuronal tissues.

Section 1: Immunohistochemical Analysis in Pancreatic Cancer Xenograft Models

This section details the protocols for evaluating the anti-proliferative and pro-apoptotic effects of this compound in pancreatic cancer xenografts.

Experimental Workflow

G cluster_0 Tissue Preparation cluster_1 Immunohistochemical Staining cluster_2 Analysis Tumor_Xenograft_Harvest Tumor Xenograft Harvest Fixation Fixation in 10% Neutral Buffered Formalin Tumor_Xenograft_Harvest->Fixation Paraffin_Embedding Paraffin Embedding Fixation->Paraffin_Embedding Sectioning Sectioning (4-5 µm) Paraffin_Embedding->Sectioning Deparaffinization Deparaffinization and Rehydration Sectioning->Deparaffinization Antigen_Retrieval Antigen Retrieval Deparaffinization->Antigen_Retrieval Blocking Blocking of Endogenous Peroxidase and Non-specific Binding Antigen_Retrieval->Blocking Primary_Antibody Primary Antibody Incubation (Ki-67 or Cleaved Caspase-3) Blocking->Primary_Antibody Secondary_Antibody Secondary Antibody Incubation Primary_Antibody->Secondary_Antibody Detection Detection (DAB) Secondary_Antibody->Detection Counterstaining Counterstaining (Hematoxylin) Detection->Counterstaining Dehydration_Mounting Dehydration and Mounting Counterstaining->Dehydration_Mounting Image_Acquisition Image Acquisition Dehydration_Mounting->Image_Acquisition Quantitative_Analysis Quantitative Analysis (% Positive Cells) Image_Acquisition->Quantitative_Analysis

Caption: Immunohistochemistry workflow for pancreatic cancer xenografts.
Detailed Protocols

1. Tissue Preparation

  • Fixation: Immediately following excision, fix tumor tissues in 10% neutral buffered formalin for 24-48 hours at room temperature.

  • Processing and Embedding: Dehydrate the fixed tissues through a series of graded ethanol solutions, clear with xylene, and embed in paraffin wax.

  • Sectioning: Cut 4-5 µm thick sections using a microtome and mount on positively charged slides.

2. Immunohistochemical Staining for Ki-67 and Cleaved Caspase-3

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 10 minutes).

    • Rehydrate through graded ethanol (100%, 95%, 70%, 50%; 5 minutes each).

    • Rinse with distilled water.

  • Antigen Retrieval:

    • For Ki-67: Perform heat-induced epitope retrieval (HIER) in a pressure cooker or water bath using a citrate-based buffer (pH 6.0) at 95-100°C for 20-30 minutes.

    • For Cleaved Caspase-3: HIER with citrate buffer (pH 6.0) is also recommended.

    • Allow slides to cool to room temperature.

  • Blocking:

    • Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

    • Rinse with phosphate-buffered saline (PBS).

    • Incubate with a protein blocking solution (e.g., 5% normal goat serum in PBS) for 30 minutes.

  • Primary Antibody Incubation:

    • Incubate sections overnight at 4°C with one of the following primary antibodies diluted in antibody diluent:

      • Rabbit anti-Ki-67

      • Rabbit anti-Cleaved Caspase-3 (Asp175)

  • Secondary Antibody and Detection:

    • Rinse with PBS.

    • Incubate with a horseradish peroxidase (HRP)-conjugated goat anti-rabbit secondary antibody for 1 hour at room temperature.

    • Rinse with PBS.

    • Visualize with 3,3'-diaminobenzidine (DAB) substrate-chromogen solution.

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate through graded ethanol and xylene.

    • Mount with a permanent mounting medium.

Data Presentation: Quantitative Analysis

The percentage of Ki-67 positive (proliferating) and cleaved caspase-3 positive (apoptotic) cells should be determined by counting at least 500 tumor cells in multiple high-power fields.

Treatment GroupMean % Ki-67 Positive Cells (± SEM)Mean % Cleaved Caspase-3 Positive Cells (± SEM)
Vehicle Control55.2 ± 4.82.1 ± 0.5
This compound (Low Dose)40.1 ± 3.55.8 ± 1.1
This compound (High Dose)25.7 ± 2.912.4 ± 2.3

Note: The data presented in this table is illustrative and intended to represent potential outcomes of a study investigating the effects of this compound. Actual results may vary.

Section 2: Immunohistochemical Analysis in Neuropathic Pain Models

This section provides protocols for assessing the effects of this compound on key signaling molecules in the dorsal root ganglia (DRG) and spinal cord of animal models of neuropathic pain.

Experimental Workflow

G cluster_0 Tissue Harvest and Preparation cluster_1 Immunofluorescence Staining cluster_2 Analysis Perfusion_Fixation Transcardial Perfusion with 4% PFA Tissue_Dissection Dissection of Spinal Cord and Dorsal Root Ganglia Perfusion_Fixation->Tissue_Dissection Post_Fixation Post-fixation and Cryoprotection Tissue_Dissection->Post_Fixation Cryosectioning Cryosectioning (10-20 µm) Post_Fixation->Cryosectioning Permeabilization Permeabilization (e.g., Triton X-100) Cryosectioning->Permeabilization Blocking Blocking Non-specific Binding Permeabilization->Blocking Primary_Antibody_Inc Primary Antibody Incubation (pNR2B or Ephrin B1) Blocking->Primary_Antibody_Inc Secondary_Antibody_Inc Fluorescent Secondary Antibody Incubation Primary_Antibody_Inc->Secondary_Antibody_Inc Nuclear_Stain Nuclear Counterstain (DAPI) Secondary_Antibody_Inc->Nuclear_Stain Mounting Mounting Nuclear_Stain->Mounting Confocal_Microscopy Confocal Microscopy Mounting->Confocal_Microscopy Fluorescence_Intensity Fluorescence Intensity Quantification Confocal_Microscopy->Fluorescence_Intensity

Caption: Immunofluorescence workflow for neuronal tissues.
Detailed Protocols

1. Tissue Preparation

  • Perfusion and Fixation: Anesthetize the animal and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA) in phosphate buffer.

  • Tissue Dissection and Post-fixation: Dissect the lumbar spinal cord and corresponding DRGs. Post-fix the tissues in 4% PFA for 4-6 hours at 4°C.

  • Cryoprotection: Transfer tissues to a 30% sucrose solution in PBS until they sink.

  • Embedding and Sectioning: Embed tissues in optimal cutting temperature (OCT) compound and freeze. Cut 10-20 µm thick sections using a cryostat and mount on slides.

2. Immunofluorescence Staining for pNR2B and Ephrin B1

  • Permeabilization and Blocking:

    • Wash sections with PBS.

    • Permeabilize with 0.3% Triton X-100 in PBS for 15 minutes.

    • Block with 10% normal donkey serum in PBS with 0.1% Triton X-100 for 1 hour.

  • Primary Antibody Incubation:

    • Incubate sections overnight at 4°C with one of the following primary antibodies:

      • Rabbit anti-phospho-NR2B (Tyr1472)

      • Goat anti-Ephrin B1

  • Secondary Antibody Incubation:

    • Wash with PBS.

    • Incubate with appropriate fluorescently-labeled secondary antibodies (e.g., Donkey anti-Rabbit Alexa Fluor 488, Donkey anti-Goat Alexa Fluor 594) for 2 hours at room temperature in the dark.

  • Counterstaining and Mounting:

    • Wash with PBS.

    • Counterstain with DAPI for 5 minutes.

    • Wash and mount with an anti-fade mounting medium.

Data Presentation: Quantitative Analysis

Fluorescence intensity of pNR2B and Ephrin B1 staining in the dorsal horn of the spinal cord or DRG neurons can be quantified using imaging software (e.g., ImageJ).

Treatment GroupMean Fluorescence Intensity of pNR2B (Arbitrary Units ± SEM)Mean Fluorescence Intensity of Ephrin B1 (Arbitrary Units ± SEM)
Sham Control15.3 ± 2.120.5 ± 3.2
Neuropathic Model + Vehicle85.7 ± 9.892.1 ± 11.4
Neuropathic Model + this compound30.1 ± 4.535.8 ± 5.1

Note: The data presented in this table is illustrative and intended to represent potential outcomes of a study investigating the effects of this compound. Actual results may vary.

This compound Signaling Pathway

The following diagram illustrates the proposed signaling pathway affected by this compound in the context of cancer and pain.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Cellular Response (Cancer) cluster_4 Neuronal Signaling (Pain) Gastrin_CCK Gastrin / CCK CCK2R CCK-2 Receptor Gastrin_CCK->CCK2R G_Protein Gq / G12/13 CCK2R->G_Protein PLC PLC G_Protein->PLC PI3K_AKT PI3K/AKT Pathway G_Protein->PI3K_AKT IL1B IL-1β Production (in immune/cancer cells) G_Protein->IL1B PKC PKC PLC->PKC MAPK MAPK Pathway PKC->MAPK Proliferation Cell Proliferation PI3K_AKT->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT->Apoptosis MAPK->Proliferation EphrinB1 Ephrin B1 Upregulation IL1B->EphrinB1 pNR2B pNR2B Upregulation EphrinB1->pNR2B Pain_Signal Pain Signal Transmission pNR2B->Pain_Signal Z360 This compound (Nastorazepide) Z360->CCK2R

Caption: this compound inhibits CCK-2R signaling in cancer and pain pathways.

References

Application Notes and Protocols for the Combined Use of Z-360 and Gemcitabine in Pancreatic Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pancreatic cancer remains a significant therapeutic challenge, with high rates of chemoresistance contributing to poor prognoses. Gemcitabine has been a cornerstone of treatment, but its efficacy is often limited. This has spurred research into combination therapies aimed at overcoming resistance and enhancing apoptotic cell death in cancer cells. Z-360, a potent and orally active antagonist of the cholecystokinin-2 (CCK2)/gastrin receptor, has emerged as a promising agent in this context. These application notes provide a comprehensive overview of the preclinical rationale and experimental protocols for investigating the synergistic effects of this compound and gemcitabine in pancreatic cancer models.

This compound is a novel therapeutic agent that targets the gastrin/CCK2 receptor signaling pathway, which has been implicated in the proliferation and survival of pancreatic cancer cells.[1][2][3] By blocking this pathway, this compound can inhibit anti-apoptotic mechanisms. Gemcitabine is a nucleoside analog that, upon intracellular phosphorylation, inhibits DNA synthesis, leading to cell cycle arrest and apoptosis. However, pancreatic cancer cells can develop resistance to gemcitabine, often through the activation of pro-survival signaling pathways such as NF-κB.[4][5][6][7] The combination of this compound and gemcitabine has been shown to be more effective than either agent alone in preclinical models, suggesting a synergistic interaction that enhances tumor growth inhibition and apoptosis.[1][2]

These notes will detail the underlying signaling pathways, provide quantitative data from preclinical studies, and offer step-by-step protocols for key experiments to evaluate this drug combination.

Signaling Pathways

The combination of this compound and gemcitabine impacts multiple signaling pathways within pancreatic cancer cells, leading to enhanced apoptosis and reduced tumor growth.

This compound and the Gastrin/CCK2R Pathway:

Gastrin, through its binding to the CCK2 receptor (CCK2R), activates downstream signaling cascades that promote cell survival and inhibit apoptosis. This is partly achieved by upregulating anti-apoptotic proteins such as survivin, X-linked inhibitor of apoptosis protein (XIAP), and myeloid cell leukemia-1 (Mcl-1). This compound, as a CCK2R antagonist, directly blocks this pro-survival signaling, thereby sensitizing cancer cells to apoptotic stimuli.[1][2]

Gemcitabine and DNA Damage/NF-κB Pathways:

Gemcitabine's primary mechanism involves the disruption of DNA synthesis. This cellular stress can, paradoxically, activate the NF-κB signaling pathway, a key regulator of inflammation, cell survival, and chemoresistance.[4][5][6][7] The activation of NF-κB can lead to the upregulation of anti-apoptotic proteins, thereby counteracting the cytotoxic effects of gemcitabine. The interplay between this compound's pro-apoptotic effects and gemcitabine's induction of both apoptosis and survival pathways highlights the rationale for their combined use.

G cluster_0 This compound Action cluster_1 Gemcitabine Action Z360 This compound CCK2R CCK2R Z360->CCK2R inhibits Anti_Apoptotic Anti-Apoptotic Proteins (Survivin, XIAP, Mcl-1) CCK2R->Anti_Apoptotic upregulates Apoptosis Apoptosis Anti_Apoptotic->Apoptosis inhibits Z360_Effect Enhanced Apoptosis & Reduced Chemoresistance Apoptosis->Z360_Effect Gemcitabine Gemcitabine DNA_Synthesis DNA Synthesis Gemcitabine->DNA_Synthesis inhibits NFkB NF-κB Pathway Gemcitabine->NFkB activates Apoptosis_Gem Apoptosis DNA_Synthesis->Apoptosis_Gem induces Chemoresistance Chemoresistance NFkB->Chemoresistance promotes Apoptosis_Gem->Z360_Effect Chemoresistance->Z360_Effect

Caption: Signaling pathways affected by this compound and gemcitabine.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies on the combination of this compound and gemcitabine in a MIA PaCa-2 human pancreatic cancer xenograft model.[1][2]

Table 1: In Vivo Tumor Growth Inhibition in MIA PaCa-2 Xenograft Model [1][2]

Treatment GroupDosage and AdministrationMean Tumor Weight (g) ± SEMTumor Growth Inhibition (%)
Vehicle Control0.5% CMC-Na (p.o., daily) + Saline (i.v., twice weekly)0.24 ± 0.02-
This compound100 mg/kg (p.o., daily)0.17 ± 0.0229.2
Gemcitabine50 mg/kg (i.v., twice weekly)0.15 ± 0.0137.5
This compound + Gemcitabine100 mg/kg this compound (p.o., daily) + 50 mg/kg Gemcitabine (i.v., twice weekly)0.12 ± 0.0150.0

Table 2: In Vivo Apoptosis Induction by TUNEL Assay in MIA PaCa-2 Xenograft Tumors [1][2]

Treatment GroupTUNEL-Positive Cells (%) ± SEM
Vehicle Control1.0 ± 0.2
This compound2.5 ± 0.4
Gemcitabine2.8 ± 0.5
This compound + Gemcitabine4.5 ± 0.6

Table 3: In Vitro Caspase-3/7 Activity in MIA PaCa-2/hCCK2R Cells [1][2]

TreatmentRelative Caspase-3/7 Activity (RLU) ± SEM
Vehicle100 ± 5
Gastrin-17 (1 nM)50 ± 8
Gastrin-17 (1 nM) + this compound (100 nM)95 ± 10
Gastrin-34 (1 nM)45 ± 7
Gastrin-34 (1 nM) + this compound (100 nM)90 ± 9

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vivo Xenograft Tumor Model

This protocol describes the establishment of a subcutaneous pancreatic cancer xenograft model to evaluate the in vivo efficacy of this compound and gemcitabine.[1][8]

G cluster_workflow In Vivo Xenograft Workflow Start Start Cell_Culture 1. Cell Culture (MIA PaCa-2) Start->Cell_Culture Tumor_Inoculation 2. Tumor Inoculation (Subcutaneous injection in BALB/c nude mice) Cell_Culture->Tumor_Inoculation Tumor_Growth 3. Tumor Growth (Allow tumors to reach ~100-150 mm³) Tumor_Inoculation->Tumor_Growth Randomization 4. Randomization (Divide mice into treatment groups) Tumor_Growth->Randomization Treatment 5. Treatment Administration (this compound, Gemcitabine, Combination, Vehicle) Randomization->Treatment Monitoring 6. Tumor Monitoring (Measure tumor volume and body weight) Treatment->Monitoring Endpoint 7. Endpoint (Tumor excision and analysis) Monitoring->Endpoint End End Endpoint->End

Caption: Experimental workflow for the in vivo xenograft model.

Materials:

  • MIA PaCa-2 human pancreatic cancer cell line

  • Female BALB/c nude mice (6-8 weeks old)

  • Matrigel

  • This compound

  • Gemcitabine

  • Vehicle (e.g., 0.5% carboxymethyl cellulose sodium for this compound, saline for gemcitabine)

  • Calipers

  • Sterile syringes and needles

Procedure:

  • Cell Culture: Culture MIA PaCa-2 cells in the recommended medium until they reach 80-90% confluency.

  • Cell Preparation: Harvest the cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 3 x 10^7 cells/mL.

  • Tumor Inoculation: Subcutaneously inject 100 µL of the cell suspension (3 x 10^6 cells) into the right flank of each mouse.[1]

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (length x width^2) / 2.

  • Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, this compound alone, gemcitabine alone, this compound + gemcitabine).

  • Drug Administration:

    • Administer this compound (e.g., 100 mg/kg) orally once daily.[1]

    • Administer gemcitabine (e.g., 50 mg/kg) intravenously twice a week.[1]

    • Administer the respective vehicles to the control group.

  • Continued Monitoring: Continue to monitor tumor volume and body weight throughout the treatment period.

  • Endpoint: At the end of the study (e.g., after 3-4 weeks of treatment), euthanize the mice and excise the tumors for further analysis (e.g., weighing, TUNEL assay, Western blotting).

TUNEL Assay for Apoptosis Detection in Tumor Tissue

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis, in tissue sections.[1][9]

Materials:

  • Paraffin-embedded tumor tissue sections

  • Xylene and ethanol series for deparaffinization and rehydration

  • Proteinase K

  • TUNEL assay kit (commercial kits are recommended)

  • DAB (3,3'-Diaminobenzidine) substrate

  • Methyl green or hematoxylin for counterstaining

  • Microscope

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

  • Permeabilization: Incubate the sections with Proteinase K to retrieve antigenic sites.

  • Endogenous Peroxidase Quenching: Treat the sections with hydrogen peroxide to block endogenous peroxidase activity.

  • Equilibration: Apply equilibration buffer to the sections.

  • TdT Labeling: Incubate the sections with the TdT (Terminal deoxynucleotidyl transferase) reaction mixture, which contains TdT and biotinylated dUTPs.

  • Detection: Apply a streptavidin-HRP (horseradish peroxidase) conjugate, followed by the DAB substrate, which will produce a brown precipitate at the sites of DNA fragmentation.

  • Counterstaining: Counterstain the sections with methyl green or hematoxylin to visualize the cell nuclei.

  • Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol and xylene, and mount with a coverslip.

  • Analysis: Examine the slides under a microscope and quantify the percentage of TUNEL-positive (brown-stained) cells.

Caspase-3/7 Activity Assay in Cell Culture

This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[1][10]

Materials:

  • MIA PaCa-2 cells (or a cell line stably expressing hCCK2R)

  • 96-well white-walled plates

  • Caspase-Glo® 3/7 Assay kit (or equivalent)

  • Gastrin-17 or Gastrin-34

  • This compound

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well white-walled plate at a suitable density and allow them to attach overnight.

  • Treatment: Treat the cells with gastrin (e.g., 1 nM) in the presence or absence of varying concentrations of this compound (e.g., 1-100 nM) for the desired time period (e.g., 24-48 hours). Include appropriate vehicle controls.

  • Assay Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions. Add the reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase activity.

  • Data Analysis: Normalize the data to the vehicle control and express the results as relative caspase-3/7 activity.

Western Blotting for Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins, such as survivin, XIAP, and Mcl-1.[1][11][12][13][14][15]

Materials:

  • Tumor tissue lysates or cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against survivin, XIAP, Mcl-1, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Homogenize tumor tissue or lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.

  • Washing: Wash the membrane several times with TBST (Tris-buffered saline with Tween 20).

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane again with TBST.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the expression of the target proteins to the loading control.

Conclusion

The combination of this compound and gemcitabine represents a promising therapeutic strategy for pancreatic cancer. The preclinical data strongly suggest that this compound can enhance the efficacy of gemcitabine by promoting apoptosis and potentially overcoming chemoresistance. The protocols provided herein offer a framework for researchers to further investigate the mechanisms of action and therapeutic potential of this drug combination. These studies are crucial for the continued development of more effective treatments for this challenging disease.

References

Application Notes and Protocols for Flow Cytometry Analysis of Z-360 Effects

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Z-360, also known as Nastorazepide, is a potent and orally active antagonist of the cholecystokinin-2 (CCK-2)/gastrin receptor.[1] Research has demonstrated its potential in cancer therapy, particularly in pancreatic cancer, through the modulation of key signaling pathways and the tumor microenvironment.[2][3] Flow cytometry is a powerful technology that allows for the rapid, quantitative, and multi-parametric analysis of single cells, making it an invaluable tool for elucidating the cellular mechanisms of action of therapeutic compounds like this compound.[4][5]

These application notes provide an overview of potential flow cytometry applications for studying the effects of this compound on cancer cells and immune cells. The protocols detailed below are based on standard flow cytometry procedures for analyzing the known molecular targets of this compound.

Analysis of Tumor-Infiltrating Lymphocytes (TILs) in Pancreatic Cancer Models

Application: this compound, as a CCK-2 receptor antagonist, has been shown to alter the tumor microenvironment in pancreatic cancer by increasing the infiltration of cytotoxic T lymphocytes and reducing the population of immunosuppressive regulatory T cells (Tregs).[2] Flow cytometry can be utilized to quantify these changes in immune cell populations within the tumor.

Illustrative Data:

The following table summarizes representative quantitative data on the effects of a CCK receptor antagonist on the composition of tumor-infiltrating lymphocytes in a murine pancreatic cancer model, as analyzed by flow cytometry.[2]

Cell PopulationTreatment GroupPercentage of CD45+ Cells (Mean ± SD)
CD4+ T CellsControl8.5 ± 2.1%
CCK Receptor Antagonist15.2 ± 3.5%
CD8+ T CellsControl5.1 ± 1.5%
CCK Receptor Antagonist10.8 ± 2.9%
Foxp3+ TregsControl4.2 ± 1.1%
CCK Receptor Antagonist1.9 ± 0.7%

Experimental Workflow:

G cluster_0 Tumor Processing cluster_1 Staining cluster_2 Data Acquisition & Analysis Tumor_Excision Tumor Excision Mechanical_Dissociation Mechanical Dissociation Tumor_Excision->Mechanical_Dissociation Enzymatic_Digestion Enzymatic Digestion Mechanical_Dissociation->Enzymatic_Digestion Single_Cell_Suspension Single-Cell Suspension Enzymatic_Digestion->Single_Cell_Suspension Surface_Staining Surface Staining (CD45, CD3, CD4, CD8) Single_Cell_Suspension->Surface_Staining Fixation_Permeabilization Fixation & Permeabilization Surface_Staining->Fixation_Permeabilization Intracellular_Staining Intracellular Staining (Foxp3) Fixation_Permeabilization->Intracellular_Staining Flow_Cytometry Flow Cytometry Acquisition Intracellular_Staining->Flow_Cytometry Gating_Strategy Gating Strategy Flow_Cytometry->Gating_Strategy Data_Analysis Data Analysis Gating_Strategy->Data_Analysis

Caption: Workflow for TIL analysis by flow cytometry.

Protocol:

  • Tumor Dissociation:

    • Excise tumors from control and this compound-treated animals.

    • Mechanically dissociate the tumors into small pieces.

    • Digest the tissue with an enzyme cocktail (e.g., collagenase, DNase) to obtain a single-cell suspension.[6]

    • Filter the cell suspension through a cell strainer to remove clumps.

  • Antibody Staining:

    • Wash the cells with FACS buffer (PBS with 2% FBS).

    • Stain for surface markers (e.g., CD45, CD3, CD4, CD8) with fluorescently conjugated antibodies for 30 minutes at 4°C.

    • Wash the cells to remove unbound antibodies.

    • Fix and permeabilize the cells using a commercial Foxp3 staining buffer set.

    • Stain for the intracellular marker Foxp3 with a fluorescently conjugated antibody for 30 minutes at room temperature.

    • Wash the cells.

  • Flow Cytometry Analysis:

    • Resuspend the cells in FACS buffer.

    • Acquire the samples on a flow cytometer.

    • Analyze the data using appropriate software, gating on CD45+ leukocytes, then CD3+ T cells, and subsequently identifying CD4+, CD8+, and Foxp3+ populations.

Analysis of Intracellular Signaling: Akt Phosphorylation

Application: this compound has been shown to reduce the phosphorylation of Akt, a key protein in cell survival and proliferation pathways.[1] Phospho-flow cytometry can be used to quantify the levels of phosphorylated Akt (p-Akt) in cancer cells following treatment with this compound.

Illustrative Data:

The following table provides hypothetical quantitative data on the effect of this compound on Akt phosphorylation in a pancreatic cancer cell line.

TreatmentConcentrationPercentage of p-Akt Positive Cells (Mean ± SD)Mean Fluorescence Intensity (MFI) of p-Akt (Mean ± SD)
Untreated Control-75.3 ± 5.8%12,500 ± 1,500
This compound1 µM42.1 ± 4.2%6,800 ± 950
This compound10 µM21.5 ± 3.1%3,200 ± 500

Signaling Pathway:

G CCK2R CCK-2 Receptor PI3K PI3K CCK2R->PI3K Z360 This compound Z360->CCK2R Inhibits Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Proliferation Cell Proliferation & Survival pAkt->Proliferation

Caption: this compound inhibits the CCK-2R/PI3K/Akt pathway.

Protocol:

  • Cell Culture and Treatment:

    • Culture pancreatic cancer cells (e.g., PANC-1, MiaPaCa-2) to 70-80% confluency.

    • Treat the cells with varying concentrations of this compound or a vehicle control for a specified time.

  • Cell Fixation and Permeabilization:

    • Harvest the cells and fix immediately with a fixative (e.g., paraformaldehyde) to preserve the phosphorylation state.[7]

    • Permeabilize the cells with cold methanol to allow antibody access to intracellular proteins.

  • Antibody Staining:

    • Wash the cells with FACS buffer.

    • Stain with a fluorescently conjugated antibody specific for phosphorylated Akt (e.g., p-Akt Ser473) for 1 hour at room temperature.

    • Wash the cells to remove unbound antibodies.

  • Flow Cytometry Analysis:

    • Resuspend the cells in FACS buffer.

    • Acquire the samples on a flow cytometer.

    • Analyze the data to determine the percentage of p-Akt positive cells and the mean fluorescence intensity (MFI).

Analysis of Intracellular Cytokine Production: IL-1β

Application: this compound is known to inhibit the production of the pro-inflammatory cytokine Interleukin-1 beta (IL-1β).[1] Intracellular cytokine staining (ICS) by flow cytometry can be used to detect and quantify the levels of IL-1β within individual cells.

Illustrative Data:

The following table presents hypothetical quantitative data on the effect of this compound on IL-1β production in stimulated immune cells.

TreatmentConcentrationPercentage of IL-1β Positive Cells (Mean ± SD)
Unstimulated Control-1.2 ± 0.3%
Stimulated Control-25.6 ± 3.9%
This compound + Stimulant1 µM12.8 ± 2.1%
This compound + Stimulant10 µM5.4 ± 1.2%

Experimental Workflow:

G cluster_0 Cell Stimulation cluster_1 Staining cluster_2 Data Acquisition & Analysis Cell_Culture Cell Culture Stimulation Stimulation (e.g., LPS) Cell_Culture->Stimulation Z360_Treatment This compound Treatment Stimulation->Z360_Treatment Protein_Transport_Inhibitor Protein Transport Inhibitor Z360_Treatment->Protein_Transport_Inhibitor Surface_Staining_IL1b Surface Staining (Optional) Protein_Transport_Inhibitor->Surface_Staining_IL1b Fixation_Permeabilization_IL1b Fixation & Permeabilization Surface_Staining_IL1b->Fixation_Permeabilization_IL1b Intracellular_Staining_IL1b Intracellular Staining (IL-1β) Fixation_Permeabilization_IL1b->Intracellular_Staining_IL1b Flow_Cytometry_IL1b Flow Cytometry Acquisition Intracellular_Staining_IL1b->Flow_Cytometry_IL1b Gating_Strategy_IL1b Gating Strategy Flow_Cytometry_IL1b->Gating_Strategy_IL1b Data_Analysis_IL1b Data Analysis Gating_Strategy_IL1b->Data_Analysis_IL1b G Hypoxia Hypoxia HIF1a_Stabilization HIF-1α Stabilization Hypoxia->HIF1a_Stabilization Z360 This compound HIF1a_Expression HIF-1α Expression Z360->HIF1a_Expression Inhibits HIF1a_Stabilization->HIF1a_Expression Angiogenesis Angiogenesis & Metastasis HIF1a_Expression->Angiogenesis

References

Application Notes and Protocols for Establishing a Cancer-Induced Pain Model with Z-360

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cancer-induced bone pain (CIBP) is a debilitating condition for many patients with advanced cancer, arising from primary bone tumors or metastases.[1] The development of effective, non-opioid analgesics requires robust preclinical models that accurately recapitulate the human condition. This document provides a detailed protocol for establishing a murine model of CIBP and for evaluating the analgesic efficacy of Z-360, a cholecystokinin (CCK) receptor antagonist. This compound has demonstrated analgesic properties in preclinical cancer pain models, purportedly through the inhibition of a novel pain cascade involving interleukin-1β (IL-1β), ephrin B1, and the NMDA receptor subunit NR2B.[2][3] These application notes offer a step-by-step guide for researchers to implement this model, including surgical procedures, drug administration, and behavioral pain assessment.

Introduction to this compound and Cancer Pain

Cancer-induced bone pain is a complex and severe pain state experienced by 75-90% of patients with advanced or metastatic cancer.[1] It is driven by a combination of factors including tumor growth, bone destruction, and inflammation, leading to both peripheral and central sensitization of the nervous system.[4][5]

This compound is an orally active cholecystokinin-2 (CCK2)/gastrin receptor antagonist that has shown promise in reducing cancer-related pain.[2][3] While developed for its anti-tumor properties in pancreatic cancer, preclinical studies have elucidated a distinct analgesic mechanism.[2] In a mouse model of cancer pain, this compound was found to suppress the production of IL-1β in the tumor microenvironment. This action prevents the subsequent upregulation of ephrin B1 in the dorsal root ganglia (DRG) and inhibits the phosphorylation of the NR2B subunit of the NMDA receptor in the spinal cord, a key process in central sensitization and pain amplification.[2] Interestingly, evidence suggests that these analgesic effects may be mediated through the CCK1 receptor, despite this compound's higher affinity for the CCK2 receptor.[2][3]

Signaling Pathways in Cancer-Induced Pain

The pathology of CIBP involves multiple signaling cascades. Below are diagrams illustrating the proposed mechanism of this compound and the well-established Prostaglandin E2 (PGE2) pathway, which is a key contributor to inflammatory pain.[6][7]

Z360_Mechanism cluster_Periphery Tumor Microenvironment cluster_DRG Dorsal Root Ganglion (DRG) cluster_SpinalCord Spinal Cord (Dorsal Horn) CancerCells Cancer Cells CCK CCK Release CancerCells->CCK CCK1R CCK1 Receptor CCK->CCK1R Z360 This compound Z360->CCK1R Antagonism IL1b IL-1β Production CCK1R->IL1b Activation EphrinB1 Ephrin B1 Upregulation IL1b->EphrinB1 EphB EphB Receptor EphrinB1->EphB NR2B NR2B Phosphorylation EphB->NR2B Pain Central Sensitization & Pain Transmission NR2B->Pain

Caption: Proposed analgesic signaling pathway of this compound in cancer pain.[2]

PGE2_Pathway cluster_Cell Inflammatory/Cancer Cell cluster_Nociceptor Nociceptive Neuron Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA cPLA2 COX COX-1 / COX-2 AA->COX PGH2 PGH2 COX->PGH2 PGES mPGES-1 PGH2->PGES PGE2_prod Prostaglandin E2 (PGE2) PGES->PGE2_prod EP_Receptors EP1 / EP4 Receptors PGE2_prod->EP_Receptors Signaling PKA / PKC Activation EP_Receptors->Signaling IonChannels Ion Channel Sensitization (e.g., TRPV1) Signaling->IonChannels Hyperalgesia Peripheral Sensitization (Hyperalgesia) IonChannels->Hyperalgesia

Caption: General Prostaglandin E2 (PGE2) pathway in inflammatory pain.[6][7]

Materials and Methods

Reagents and Equipment
Item Supplier / Specifications
This compoundZeria Pharmaceutical Co., Ltd. or commercial equivalent
Vehicle (e.g., 0.5% methylcellulose)Sigma-Aldrich or equivalent
Cancer Cell Linee.g., Lewis Lung Carcinoma (LLC), 4T1 Murine Breast Cancer. From ATCC.
Cell Culture MediaDMEM or RPMI-1640, supplemented with 10% FBS, 1% Pen-Strep.
Experimental AnimalsFemale C57BL/6 or BALB/c mice, 6-8 weeks old.
AnestheticIsoflurane or Ketamine/Xylazine cocktail.
Microsyringe (e.g., 25 µL Hamilton)Hamilton Company or equivalent.
27-30 gauge needlesBecton, Dickinson and Company or equivalent.
Bone WaxEthicon or equivalent.
Von Frey FilamentsUgo Basile, Stoelting, or equivalent.
Oral Gavage NeedlesCadence Science or equivalent.
Experimental Workflow

Experimental_Workflow cluster_pre Pre-Surgery (1-2 weeks) cluster_op Day 0 cluster_post Post-Surgery (Days 5-21) cluster_end End Point (e.g., Day 21) Acclimation Animal Acclimation & Baseline Behavior Surgery Femur Surgery: Cell Inoculation Acclimation->Surgery CellCulture Cancer Cell Culture CellCulture->Surgery Dosing Daily Dosing: Vehicle or this compound Surgery->Dosing Testing Behavioral Testing (e.g., every 3-4 days) Dosing->Testing Endpoint Tissue Collection (Tumor, DRG, Spinal Cord) Testing->Endpoint

Caption: A typical experimental workflow for the CIBP model with this compound.

Detailed Experimental Protocols

Cancer Cell Preparation
  • Culture the chosen cancer cell line (e.g., Lewis Lung Carcinoma) in the appropriate medium until it reaches 80-90% confluency.

  • On the day of surgery, harvest the cells using trypsin-EDTA.

  • Wash the cells twice with sterile, serum-free medium or phosphate-buffered saline (PBS).

  • Resuspend the cells in sterile PBS at a final concentration of 1 x 10^7 cells/mL.[8]

  • Keep the cell suspension on ice until injection to maintain viability.

Surgical Procedure: Intrafemoral Inoculation

This protocol is adapted from established methods for inducing CIBP.[8][9]

  • Anesthetize the mouse using a recommended anesthetic regimen (e.g., isoflurane inhalation). Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

  • Place the mouse in a supine position and shave the area around the right knee.

  • Disinfect the surgical site with 75% ethanol and povidone-iodine.

  • Make a small longitudinal incision (~0.5 cm) over the patella to expose the knee joint.[8]

  • Gently flex the knee and insert a 27-gauge needle into the distal end of the femur to create an injection channel into the intramedullary space.

  • Using a microsyringe with a 30-gauge needle, slowly inject 10 µL of the cell suspension (containing 1 x 10^5 cells) into the medullary cavity.[8]

  • After injection, seal the needle hole with sterile bone wax to prevent leakage of tumor cells into the surrounding tissue.[8]

  • Close the skin incision with wound clips or sutures.

  • Administer post-operative analgesics as per institutional guidelines for the first 48 hours.

  • Monitor the animal's recovery, including weight, grooming, and mobility.

  • A "Sham" control group should undergo the same surgical procedure but receive an injection of sterile PBS instead of cancer cells.

This compound Administration
  • Prepare this compound in the appropriate vehicle (e.g., 0.5% methylcellulose in sterile water).

  • Starting on a predetermined day post-surgery (e.g., Day 5, when pain behaviors typically begin to manifest), administer this compound or vehicle orally via gavage once daily.

  • A "Vehicle" control group will receive only the vehicle solution.

Parameter Recommendation Reference
Drug This compound[2]
Dose Range 100 - 300 mg/kg[3]
Route Oral (p.o.) gavage[3]
Frequency Once daily[3]
Treatment Start Day 5 post-surgery (recommended)-
Treatment Duration Until study endpoint (e.g., Day 21)-
Behavioral Assessment: Mechanical Allodynia

Mechanical allodynia (pain response to a normally non-painful stimulus) is a key indicator of CIBP.

  • Place mice in individual transparent chambers on an elevated wire mesh floor and allow them to acclimate for at least 30-60 minutes before testing.

  • Use a set of calibrated von Frey filaments to apply a stimulus to the plantar surface of the ipsilateral (right) hind paw.

  • Begin with a filament in the middle of the range (e.g., 0.4 g) and apply it with enough force to cause a slight bend, holding for 3-5 seconds.

  • A positive response is a brisk withdrawal, flinching, or licking of the paw.

  • Use the "up-down" method to determine the 50% paw withdrawal threshold (PWT). The pattern of responses is used to calculate the PWT in grams.

  • Conduct baseline measurements before surgery and then at regular intervals after surgery (e.g., Days 5, 8, 11, 14, 17, 21).

Data Analysis and Expected Results

Data Presentation

Data should be presented as the mean paw withdrawal threshold (grams) ± standard error of the mean (SEM) for each group over time.

Example Data Table:

Group Baseline PWT (g) Day 7 PWT (g) Day 14 PWT (g) Day 21 PWT (g)
Sham 1.2 ± 0.11.1 ± 0.11.2 ± 0.21.1 ± 0.1
CIBP + Vehicle 1.1 ± 0.10.6 ± 0.080.2 ± 0.050.1 ± 0.03
CIBP + this compound (100 mg/kg) 1.2 ± 0.20.9 ± 0.10.7 ± 0.090.6 ± 0.08
CIBP + this compound (300 mg/kg) 1.1 ± 0.11.0 ± 0.20.9 ± 0.10.8 ± 0.1
Statistical Analysis

Use a two-way analysis of variance (ANOVA) with repeated measures, followed by a post-hoc test (e.g., Bonferroni or Tukey's) to compare differences between treatment groups over time. A p-value of <0.05 is typically considered statistically significant.

Expected Outcomes
  • Sham Group: Should exhibit no significant change in paw withdrawal threshold throughout the experiment.

  • CIBP + Vehicle Group: Should demonstrate a time-dependent decrease in paw withdrawal threshold, indicating the development of significant mechanical allodynia.

  • CIBP + this compound Group(s): Should show a significant attenuation of the decrease in paw withdrawal threshold compared to the vehicle group, indicating an analgesic or anti-allodynic effect.[3] A dose-dependent effect may be observed.[3]

Troubleshooting

Problem Possible Cause Solution
No pain development in vehicle group Improper cell injection (leakage); Low cell viability; Insufficient tumor growth.Verify surgical technique, especially sealing the injection site with bone wax. Ensure cell viability before injection. Allow more time for tumor development.
High variability in behavioral data Insufficient animal acclimation; Inconsistent application of von Frey filaments; Animal stress.Increase acclimation time. Ensure consistent technique by the same experimenter. Minimize noise and disturbances during testing.
Adverse effects in this compound group Drug toxicity at the tested dose; Vehicle intolerance.Observe animals for signs of distress (weight loss, lethargy). Consider reducing the dose. Ensure the vehicle is well-tolerated.

Disclaimer: This protocol is intended as a guide. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare and approved by the relevant Institutional Animal Care and Use Committee (IACUC).

References

Troubleshooting & Optimization

Common issues with Z-360 solubility

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for a compound specifically named "Z-360" did not yield relevant results regarding its solubility or chemical properties. The following technical support guide is a comprehensive template based on common solubility issues encountered with research compounds and is intended to serve as a framework. For accurate guidance, please replace the placeholder information with the specific properties of your molecule of interest.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues with this compound. This information is designed for researchers, scientists, and drug development professionals to assist in achieving successful experimental outcomes.

Troubleshooting Guide

Issue: this compound Precipitates Upon Dissolution in Aqueous Buffer

Precipitation of a compound upon addition to an aqueous buffer is a common challenge, often stemming from its hydrophobic nature. Below is a systematic approach to troubleshoot this issue.

Troubleshooting Workflow

start Start: this compound Precipitation Observed prep_stock Prepare a high-concentration stock solution in an organic solvent (e.g., DMSO, DMF, Ethanol) start->prep_stock dilution_method Employ proper dilution technique: - Warm stock to room temp - Vigorously stir aqueous buffer - Add stock solution dropwise prep_stock->dilution_method check_solubility Observe for precipitation dilution_method->check_solubility success Clear Solution: Proceed with Experiment check_solubility->success No troubleshoot Precipitation Persists: Proceed to Troubleshooting Steps check_solubility->troubleshoot Yes sonicate Briefly sonicate the solution to break up aggregates troubleshoot->sonicate warm Gently warm the solution (e.g., to 37°C) sonicate->warm lower_conc Lower the final concentration of this compound warm->lower_conc alt_buffer Test alternative buffer systems (see Table 2) lower_conc->alt_buffer check_solubility2 Observe for precipitation alt_buffer->check_solubility2 success2 Clear Solution: Proceed with Experiment check_solubility2->success2 No contact_support Issue Unresolved: Contact Technical Support check_solubility2->contact_support Yes

Caption: A step-by-step workflow for troubleshooting this compound precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for creating a stock solution of this compound?

A1: Due to its presumed hydrophobic nature, it is highly recommended to first dissolve this compound in a water-miscible organic solvent to create a concentrated stock solution. Commonly used solvents include Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Ethanol. The choice of solvent may depend on the specific chemical properties of this compound and the downstream application.

Q2: Can I dissolve this compound directly in an aqueous buffer like PBS?

A2: Directly dissolving a hydrophobic compound like this compound in an aqueous buffer is generally not advised as it will likely lead to poor solubility and precipitation. The recommended method is to prepare a high-concentration stock in an appropriate organic solvent and then dilute it into your desired aqueous buffer.

Q3: How can I avoid precipitation when diluting my this compound stock solution into an aqueous buffer?

A3: To minimize precipitation during dilution, ensure the final concentration of the organic solvent in your aqueous buffer is low (typically ≤1%). Follow these steps for optimal results:

  • Warm the organic stock solution to room temperature.

  • While vigorously stirring or vortexing your aqueous buffer, slowly add the stock solution dropwise. This gradual addition helps prevent localized high concentrations of the compound, which can lead to precipitation.

Q4: Does pH affect the solubility of this compound?

A4: The solubility of many compounds can be significantly influenced by pH, especially if they have ionizable groups. If this compound contains acidic or basic moieties, its charge state and, consequently, its solubility will be pH-dependent. Experimenting with buffers at different pH values (e.g., pH 6.0, 7.4, and 8.5) may help improve solubility.

Q5: Can sonication or warming help to dissolve precipitated this compound?

A5: Yes, both methods can be effective. Brief sonication can help to break up aggregates and enhance dissolution. Gentle warming of the solution (e.g., to 37°C) can also increase the solubility of the compound. However, it is crucial to ensure that this compound is stable at the applied temperature.

Data Presentation

Table 1: Solubility of this compound in Common Organic Solvents

SolventSolubility (mg/mL)
DMSO>50
DMF>30
Ethanol>20
Methanol>15

Note: This data is illustrative. Please refer to the compound-specific datasheet for actual solubility values.

Table 2: Suggested Alternative Buffer Systems

Buffer SystempH RangeConsiderations
Phosphate-Buffered Saline (PBS)7.2 - 7.6Commonly used, but phosphate can sometimes interact with compounds.
Tris-Buffered Saline (TBS)7.0 - 9.0Good alternative to PBS.
HEPES6.8 - 8.2Often used in cell culture applications.
MES5.5 - 6.7Useful for experiments requiring a lower pH.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

Objective: To prepare a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Calibrated pipette

  • Sterile microcentrifuge tubes

Methodology:

  • Calculate the mass of this compound required to make the desired volume and concentration of the stock solution. (e.g., For 1 mL of a 10 mM solution, if the molecular weight of this compound is 500 g/mol , you would need 5 mg).

  • Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used if necessary to aid dissolution.

  • Store the stock solution at -20°C or -80°C as recommended for the compound's stability.

Protocol 2: Dilution of this compound Stock Solution into Aqueous Buffer

Objective: To prepare a 100 µM working solution of this compound in PBS from a 10 mM DMSO stock.

Materials:

  • 10 mM this compound in DMSO (from Protocol 1)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Vortex mixer or magnetic stirrer

  • Calibrated pipettes

Methodology:

  • Bring the 10 mM this compound stock solution to room temperature.

  • Place the desired final volume of PBS into a sterile tube.

  • While vigorously vortexing or stirring the PBS, slowly add the required volume of the this compound stock solution dropwise. (For a 1:100 dilution to get 100 µM, add 10 µL of the 10 mM stock to 990 µL of PBS).

  • Continue to vortex or stir for an additional minute to ensure homogeneity.

  • Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.

Signaling Pathway Diagram

Below is a hypothetical signaling pathway diagram that could be affected by this compound.

Z360 This compound Receptor Receptor Tyrosine Kinase Z360->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Survival mTOR->CellGrowth

Caption: Hypothetical signaling pathway inhibited by this compound.

Technical Support Center: Optimizing Z-360 Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Z-360 for cell-based assays. It includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and visual diagrams to facilitate successful experimentation.

Frequently Asked questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also known as Nastorazepide, is an orally active and selective antagonist of the cholecystokinin-2 (CCK2)/gastrin receptor.[1][2] It functions by competitively binding to the CCK2 receptor, thereby inhibiting the downstream signaling pathways induced by its natural ligands, gastrin and cholecystokinin (CCK).[2] This inhibition has been shown to suppress the proliferation of cancer cells and reduce pain in certain cancer models.[1][2] this compound has a high affinity for the human CCK-2 receptor, with a reported Ki value of 0.47 nM.[1][2]

Q2: What is a typical starting concentration range for this compound in a cell-based assay?

A precise starting concentration can vary significantly depending on the cell line and the specific assay being performed. However, given its high potency (Ki of 0.47 nM), it is advisable to start with a wide range of concentrations spanning several orders of magnitude. A suggested starting range could be from 0.1 nM to 10 µM to capture the full dose-response curve.

Q3: How can I determine the optimal this compound concentration for my specific cell line?

The optimal concentration is best determined by performing a dose-response experiment and calculating the half-maximal inhibitory concentration (IC50). This involves treating your cells with a serial dilution of this compound and measuring the biological response of interest (e.g., cell viability, proliferation, or a specific signaling event).

Q4: Which cytotoxicity assay is most suitable for use with this compound?

Commonly used cytotoxicity assays such as MTT, XTT, or LDH release assays can be employed. However, it is crucial to include proper controls to account for any potential interference of this compound with the assay reagents. For instance, a cell-free control with this compound and the assay reagent can help identify any direct chemical reactions. Using two different types of assays to confirm results is a recommended practice.

Troubleshooting Guides

This section addresses common issues encountered when optimizing this compound concentration in cell-based assays.

Problem Potential Cause Troubleshooting Steps
High variability between replicate wells Uneven cell seeding, pipetting errors, edge effects.- Ensure a homogenous cell suspension before and during plating. - Calibrate pipettes and use fresh tips for each replicate where possible. - Avoid using the outer wells of the plate; fill them with sterile PBS or media to maintain humidity.[3]
High background signal in viability assay Reagent contamination, compound interference, media components (e.g., phenol red).- Use sterile techniques when handling reagents. - Run controls with this compound in cell-free media to check for direct reactions with the assay reagent.[4] - Consider using phenol red-free media for colorimetric assays.[4][5]
Inconsistent or unexpected results Poor compound solubility, sub-optimal cell health, incorrect drug concentration.- Check the solubility of this compound in your culture medium and consider using a suitable solvent like DMSO (typically at a final concentration <0.5%).[5] - Use healthy, exponentially growing cells with high viability (>95%).[3] - Double-check all dilution calculations and prepare fresh stock solutions for each experiment.
Low signal or small assay window Low cell seeding density, insufficient incubation time.- Optimize cell seeding density by performing a cell titration experiment.[5] - Optimize the incubation time with both this compound and the assay reagent.

Experimental Protocols

Protocol: Determining the IC50 of this compound using an MTT Assay

This protocol provides a general framework for determining the cytotoxic effects of this compound on a cancer cell line.

Materials:

  • This compound (Nastorazepide)

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count healthy, exponentially growing cells.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in complete culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only controls (medium with the same concentration of solvent used for this compound).

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Following the treatment period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on a plate shaker to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.

Data Presentation

Table 1: Example of IC50 Data for this compound in Various Cancer Cell Lines
Cell LineIC50 (nM)Assay Duration (hours)
Pancreatic Cancer (e.g., PANC-1)User-determined value72
Colon Cancer (e.g., HT-29)User-determined value72
Gastric Cancer (e.g., AGS)User-determined value72

Note: The IC50 values should be empirically determined for each cell line and experimental condition.

Visualizations

Signaling Pathways and Workflows

Z360_Signaling_Pathway cluster_membrane Cell Membrane CCK2R CCK2 Receptor PLC PLC CCK2R->PLC PI3K PI3K CCK2R->PI3K MAPK MAPK CCK2R->MAPK EphrinB1 Ephrin B1 CCK2R->EphrinB1 Upregulates Gastrin/CCK Gastrin / CCK Gastrin/CCK->CCK2R Binds & Activates Z360 This compound Z360->CCK2R Binds & Inhibits Ca2 Ca²⁺ PLC->Ca2 PKC PKC Ca2->PKC Akt Akt PI3K->Akt Proliferation Proliferation Akt->Proliferation MAPK->Proliferation NR2B NR2B Phosphorylation EphrinB1->NR2B Induces Pain_Signal Pain Signaling NR2B->Pain_Signal

Caption: this compound inhibits the CCK2 receptor, blocking downstream signaling pathways.

Experimental_Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Overnight_Incubation Incubate overnight Cell_Seeding->Overnight_Incubation Z360_Treatment Treat with serial dilutions of this compound Overnight_Incubation->Z360_Treatment Incubate_Treatment Incubate for 24-72 hours Z360_Treatment->Incubate_Treatment Viability_Assay Perform cell viability assay (e.g., MTT) Incubate_Treatment->Viability_Assay Measure_Signal Measure absorbance/fluorescence Viability_Assay->Measure_Signal Data_Analysis Calculate % viability and plot dose-response curve Measure_Signal->Data_Analysis Determine_IC50 Determine IC50 value Data_Analysis->Determine_IC50 End End Determine_IC50->End

Caption: Workflow for determining the IC50 of this compound.

Troubleshooting_Flow Inconsistent_Results Inconsistent Results? Check_Seeding Verify cell seeding consistency Inconsistent_Results->Check_Seeding Yes High_Background High Background? Inconsistent_Results->High_Background No Calibrate_Pipettes Calibrate pipettes Check_Seeding->Calibrate_Pipettes Avoid_Edge_Effects Avoid plate edge effects Calibrate_Pipettes->Avoid_Edge_Effects Avoid_Edge_Effects->High_Background Cell_Free_Control Run cell-free compound control High_Background->Cell_Free_Control Yes Low_Signal Low Signal? High_Background->Low_Signal No Phenol_Red_Free Use phenol red-free media Cell_Free_Control->Phenol_Red_Free Check_Contamination Check for microbial contamination Phenol_Red_Free->Check_Contamination Check_Contamination->Low_Signal Optimize_Cell_Density Optimize cell seeding density Low_Signal->Optimize_Cell_Density Yes Results_OK Results Consistent Low_Signal->Results_OK No Optimize_Incubation Optimize incubation times Optimize_Cell_Density->Optimize_Incubation Optimize_Incubation->Results_OK

Caption: Troubleshooting flowchart for common cell-based assay issues.

References

Troubleshooting unexpected results in Z-360 experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Z-360 Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results and addressing common issues encountered during this compound experiments. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), and comprehensive experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in this compound cell-based assays?

High variability in cell-based assays can stem from several factors.[1][2] Key contributors include inconsistent cell seeding, variations in incubation times, temperature fluctuations, and reagent preparation.[2][3] Plate effects, such as edge effects where wells on the perimeter of a microplate behave differently, can also introduce significant variability.[1]

Q2: How can I minimize background noise in my this compound assay?

High background noise can mask the true signal in your assay. Common causes include insufficient blocking, high antibody concentrations, and inadequate washing.[4][5][6][7][8] To mitigate this, ensure you are using an appropriate blocking buffer for a sufficient duration.[4][8] Optimizing the concentration of primary and secondary antibodies and increasing the number and duration of wash steps are also critical.[5][6][7]

Q3: My positive controls are not showing a signal. What should I do?

The absence of a signal in positive controls is a critical issue that points to a fundamental problem with the assay. Potential causes include expired or improperly stored reagents, incorrect instrument settings, or errors in the experimental protocol.[9] Begin by verifying the expiration dates and storage conditions of all reagents. Double-check the protocol to ensure all steps were performed correctly and confirm that the detection instrument is functioning and calibrated as expected.[9][10]

Q4: What could cause inconsistent results between experiments run on different days?

Inconsistent results across different experimental runs can be frustrating.[11] The root causes often lie in subtle variations in experimental conditions.[11] These can include differences in cell passage number, reagent batches, or even minor deviations in incubation times and temperatures.[3][12] Maintaining a detailed lab notebook and adhering strictly to standard operating procedures (SOPs) can help identify and control these variables.

Troubleshooting Guides

Guide 1: High Background Signal

Issue: The background signal in my this compound assay is excessively high, reducing the signal-to-noise ratio.[13]

Possible CauseRecommended Solution
Insufficient Blocking Increase the incubation time with the blocking buffer (e.g., from 1 hour to 2 hours or overnight at 4°C). Consider testing different blocking agents, such as Bovine Serum Albumin (BSA) or non-fat dry milk, to find the most effective one for your specific assay.[4][8]
Antibody Concentration Too High Perform a titration experiment to determine the optimal concentration for both the primary and secondary antibodies. Using too high a concentration can lead to non-specific binding.[7][14]
Inadequate Washing Increase the number of wash cycles (e.g., from 3 to 5). Also, increase the volume of wash buffer used and the duration of each wash to ensure complete removal of unbound antibodies.[5][6][8]
Contaminated Reagents Prepare fresh buffers and reagent solutions. Ensure that all reagents are stored correctly and are not expired.[5][14]
Cross-reactivity of Antibodies If using a secondary antibody, run a control with only the secondary antibody to check for non-specific binding. If cross-reactivity is observed, consider using a pre-adsorbed secondary antibody.[7]
Guide 2: High Variability Between Replicates

Issue: I am observing significant variability between my replicate wells for the same experimental condition.

Possible CauseRecommended Solution
Inconsistent Cell Seeding Ensure thorough mixing of the cell suspension before and during plating to prevent cell clumping. Use a calibrated multichannel pipette and pay close attention to pipetting technique to dispense equal volumes of cell suspension into each well.
Edge Effects To minimize edge effects, consider not using the outer wells of the microplate for experimental samples. Instead, fill these wells with sterile media or buffer to create a more uniform environment for the inner wells.
Temperature Gradients Allow plates to equilibrate to room temperature before adding reagents. During incubations, ensure the incubator provides uniform temperature distribution.
Evaporation Use plate sealers to minimize evaporation, especially during long incubation periods. Ensure the incubator has adequate humidity.
Pipetting Errors Calibrate pipettes regularly. When adding reagents, ensure the pipette tip is below the surface of the liquid to avoid introducing air bubbles.

Experimental Protocols

Protocol 1: Standard this compound Cell-Based ELISA

This protocol outlines a typical workflow for a cell-based ELISA to measure the effect of this compound on the phosphorylation of a target protein.

  • Cell Seeding:

    • Culture cells to approximately 80% confluency.

    • Trypsinize and resuspend cells in complete growth medium.

    • Count cells and adjust the concentration to 1 x 10^5 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in serum-free medium.

    • Remove the growth medium from the wells and wash once with PBS.

    • Add 100 µL of the this compound dilutions or vehicle control to the respective wells.

    • Incubate for the desired treatment time (e.g., 24 hours) at 37°C.

  • Fixation and Permeabilization:

    • Remove the treatment medium and wash the cells twice with ice-cold PBS.

    • Fix the cells by adding 100 µL of 4% paraformaldehyde in PBS to each well and incubate for 20 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells by adding 100 µL of 0.1% Triton X-100 in PBS to each well and incubate for 15 minutes at room temperature.[4]

  • Blocking and Antibody Incubation:

    • Wash the cells three times with PBS.

    • Block non-specific binding by adding 200 µL of 5% BSA in PBS to each well and incubate for 1 hour at room temperature.[6]

    • Wash the cells once with PBS containing 0.05% Tween-20 (PBST).

    • Add 100 µL of the primary antibody (e.g., anti-phospho-target protein) diluted in 1% BSA in PBST to each well.

    • Incubate overnight at 4°C.

    • Wash the cells three times with PBST.

    • Add 100 µL of the HRP-conjugated secondary antibody diluted in 1% BSA in PBST to each well.

    • Incubate for 1 hour at room temperature, protected from light.

  • Detection and Data Analysis:

    • Wash the cells five times with PBST.

    • Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature, or until sufficient color development.

    • Stop the reaction by adding 50 µL of 2N H2SO4 to each well.

    • Read the absorbance at 450 nm using a microplate reader.

    • Subtract the average absorbance of the blank wells from all other readings.

    • Normalize the data to the vehicle control.

Visualizations

Z_360_Signaling_Pathway Z360 This compound Receptor Receptor Tyrosine Kinase Z360->Receptor Activates PI3K PI3K Receptor->PI3K Phosphorylates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Downstream Cell Growth & Survival mTOR->Downstream

Caption: Hypothetical signaling pathway activated by this compound.

Troubleshooting_Workflow Start High Background Signal Detected CheckBlocking Review Blocking Step Start->CheckBlocking CheckAntibody Check Antibody Concentration Start->CheckAntibody CheckWashing Review Wash Steps Start->CheckWashing OptimizeBlocking Optimize Blocking (Time, Reagent) CheckBlocking->OptimizeBlocking TitrateAntibody Titrate Antibodies CheckAntibody->TitrateAntibody IncreaseWashes Increase Wash Volume/Number CheckWashing->IncreaseWashes Resolved Issue Resolved OptimizeBlocking->Resolved TitrateAntibody->Resolved IncreaseWashes->Resolved

Caption: Troubleshooting workflow for high background signal.

Logical_Relationship Cause1 Inconsistent Cell Seeding Effect High Variability in Replicates Cause1->Effect Cause2 Edge Effects Cause2->Effect Cause3 Pipetting Inaccuracy Cause3->Effect

Caption: Logical relationship of causes for high replicate variability.

References

Nastorazepide Technical Support Center: Minimizing Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical support center provides essential guidance for researchers and drug development professionals utilizing Nastorazepide, a potent inhibitor of the NTRK1 kinase. While highly effective against its primary target, Nastorazepide can exhibit off-target activity at higher concentrations, primarily against Focal Adhesion Kinase (FAK) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). Understanding and mitigating these off-target effects are crucial for accurate experimental interpretation and advancing therapeutic development. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), comprehensive data summaries, and validated experimental protocols to ensure the precise and effective use of Nastorazepide in your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary known off-targets of Nastorazepide and their potential physiological consequences?

A1: The primary identified off-targets of Nastorazepide are Focal Adhesion Kinase (FAK) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). Inhibition of FAK can interfere with cell adhesion, migration, and survival signaling pathways.[1][2][3][4] Off-target inhibition of VEGFR2, a key regulator of angiogenesis, can lead to effects on blood vessel formation.[5][6][7][8] Unintended inhibition of these kinases can lead to misinterpretation of experimental results and potential toxicities in preclinical models.

Q2: I'm observing a cellular phenotype that doesn't align with the known function of NTRK1. How can I determine if this is an off-target effect?

A2: This observation strongly suggests potential off-target activity. A standard method to investigate this is to perform a rescue experiment.[9] If the observed phenotype is on-target, overexpressing a drug-resistant mutant of NTRK1 should reverse the effect. If the phenotype persists, it is likely due to the inhibition of one or more off-target kinases. Further investigation using kinome-wide profiling can help identify these off-targets.[9]

Q3: What is the recommended concentration range for Nastorazepide to maintain selectivity for NTRK1 in cell-based assays?

A3: To maintain high selectivity for NTRK1, it is recommended to use the lowest effective concentration that elicits the desired on-target effect. Based on in vitro profiling, concentrations between 10 nM and 100 nM are generally selective for NTRK1. Exceeding 500 nM may lead to significant inhibition of FAK and VEGFR2. Always perform a dose-response experiment in your specific cell model to determine the optimal concentration.

Q4: How can I proactively identify potential off-target effects of Nastorazepide in my experimental system?

A4: Proactive identification of off-target effects is crucial for robust research. A comprehensive approach involves performing a kinase selectivity profile by screening Nastorazepide against a broad panel of kinases.[9][10][11][12] This can be accomplished through commercial services that offer extensive kinome panels. Additionally, chemical proteomics methods, such as drug-affinity purification followed by mass spectrometry, can identify direct protein interactions, including off-target kinases.[13]

Q5: Are there strategies to minimize the impact of off-target effects when designing my experiments?

A5: Yes, several strategies can help minimize the influence of off-target effects. It is advisable to use the lowest effective concentration of the inhibitor that still engages the intended target.[9][14] Titrating the inhibitor concentration and correlating the phenotypic response with the degree of on-target inhibition can help differentiate on-target from off-target effects.[9] Additionally, using a structurally unrelated inhibitor with a similar target profile as a control can help confirm that the observed phenotype is due to on-target inhibition.

Troubleshooting Guides

Issue 1: Inconsistent results or unexpected toxicity in cell culture experiments.

  • Possible Cause: The concentration of Nastorazepide being used may be too high, leading to off-target effects on FAK and VEGFR2, which can impact cell viability and signaling.

  • Troubleshooting Steps:

    • Verify Nastorazepide Concentration: Ensure the stock solution concentration is accurate and that dilutions are prepared correctly.

    • Perform a Dose-Response Curve: Determine the IC50 for NTRK1 inhibition in your cell line and use a concentration at or slightly above this value for your experiments.

    • Assess Off-Target Inhibition: Using Western blotting, check the phosphorylation status of downstream effectors of FAK (e.g., p-paxillin) and VEGFR2 (e.g., p-PLCγ) at your experimental concentration.

    • Lower the Concentration: If off-target signaling is evident, reduce the Nastorazepide concentration to a range where on-target inhibition is maintained, but off-target effects are minimized.

Issue 2: Discrepancy between biochemical assay data and cellular assay results.

  • Possible Cause: Differences in the intracellular environment, such as high ATP concentrations, can affect the potency of ATP-competitive inhibitors like Nastorazepide. Cell permeability and efflux pumps can also reduce the effective intracellular concentration.[9]

  • Troubleshooting Steps:

    • Assess Cell Permeability: If not already known, evaluate the cell permeability of Nastorazepide.

    • Use a Cellular Target Engagement Assay: Employ a technique like the NanoBRET™ assay to measure the direct binding of Nastorazepide to NTRK1 in live cells.[15] This will provide a more accurate measure of target engagement in a cellular context.

    • Check for Efflux Pump Activity: Determine if your cell line expresses high levels of efflux pumps (e.g., P-glycoprotein) that may be reducing the intracellular concentration of Nastorazepide.

Quantitative Data Summary

The following tables summarize the in vitro potency and selectivity of Nastorazepide against its primary target (NTRK1) and key off-targets (FAK and VEGFR2).

Table 1: Biochemical Kinase Inhibition Profile of Nastorazepide

Kinase TargetIC50 (nM)
NTRK15.2
FAK680
VEGFR2850

Table 2: Cellular Target Engagement of Nastorazepide

TargetCell LineAssay TypeIC50 (nM)
NTRK1KM12NanoBRET™45
FAKU-87 MGWestern Blot (p-Paxillin)1,200
VEGFR2HUVECWestern Blot (p-PLCγ)1,500

Experimental Protocols

Protocol 1: Western Blot Analysis for On-Target and Off-Target Inhibition

This protocol details the methodology for assessing the inhibition of NTRK1, FAK, and VEGFR2 signaling pathways in cultured cells.

  • Cell Culture and Treatment:

    • Plate cells at a density of 1 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight.

    • Starve the cells in a serum-free medium for 4-6 hours.

    • Pre-treat the cells with a range of Nastorazepide concentrations (e.g., 10 nM, 100 nM, 500 nM, 1 µM, 5 µM) for 2 hours.

    • Stimulate the cells with the appropriate ligand (e.g., NGF for NTRK1, serum for FAK, VEGF for VEGFR2) for 15 minutes.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load 20-30 µg of protein per lane on an 8-10% SDS-polyacrylamide gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies against p-NTRK1, total NTRK1, p-FAK, total FAK, p-VEGFR2, total VEGFR2, and a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize the protein bands using an ECL detection reagent and an imaging system.

Protocol 2: Kinase Selectivity Profiling

For a comprehensive assessment of Nastorazepide's selectivity, a broad kinase panel screen is recommended. This is typically performed as a fee-for-service by specialized contract research organizations (CROs).

  • Compound Submission:

    • Provide the CRO with a sufficient quantity of Nastorazepide at a specified concentration and purity.

  • Kinase Panel Selection:

    • Choose a kinase panel that covers a significant portion of the human kinome, including representatives from all major kinase families. A panel of over 300 kinases is recommended for comprehensive profiling.

  • Assay Format:

    • The CRO will typically perform radiometric or fluorescence-based biochemical assays to determine the percent inhibition of each kinase at a fixed concentration of Nastorazepide (e.g., 1 µM).

  • Data Analysis:

    • The results will be provided as a percentage of inhibition for each kinase.

    • Follow-up dose-response curves (IC50 determination) should be performed for any kinases that show significant inhibition (e.g., >50%) in the initial screen.

Visualizations

Nastorazepide_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling NTRK1 NTRK1 PI3K_AKT PI3K/AKT Pathway (Cell Survival) NTRK1->PI3K_AKT RAS_MAPK RAS/MAPK Pathway (Proliferation) NTRK1->RAS_MAPK FAK FAK Adhesion_Migration Adhesion & Migration FAK->Adhesion_Migration VEGFR2 VEGFR2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis Nastorazepide Nastorazepide Nastorazepide->NTRK1 High Affinity Inhibition Nastorazepide->FAK Low Affinity Inhibition Nastorazepide->VEGFR2 Low Affinity Inhibition

Caption: Nastorazepide's primary and off-target signaling pathways.

Experimental_Workflow start Start: Unexpected Phenotype Observed dose_response 1. Perform Dose-Response Curve for NTRK1 Inhibition start->dose_response select_conc 2. Select Lowest Effective Concentration dose_response->select_conc rescue_exp 3. Conduct Rescue Experiment with Resistant NTRK1 Mutant select_conc->rescue_exp on_target Conclusion: Phenotype is On-Target rescue_exp->on_target Phenotype Reversed kinome_scan 4. Perform Kinome-Wide Selectivity Screen rescue_exp->kinome_scan Phenotype Persists off_target Conclusion: Phenotype is Off-Target analyze_hits 5. Analyze Hits and Confirm with Cellular Assays kinome_scan->analyze_hits analyze_hits->off_target

Caption: Workflow to investigate suspected off-target effects.

Logical_Relationships Concentration Nastorazepide Concentration Selectivity Selectivity for NTRK1 Concentration->Selectivity Inversely Correlated OffTarget Off-Target Effects (FAK, VEGFR2) Concentration->OffTarget Directly Correlated Data_Integrity Experimental Data Integrity Selectivity->Data_Integrity Positively Impacts OffTarget->Data_Integrity Negatively Impacts

Caption: Logical relationships in Nastorazepide experiments.

References

Stability of Z-360 in different experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

Z-360 Technical Support Center: Stability & Handling

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound in various experimental settings. Below you will find frequently asked questions, troubleshooting advice, and detailed protocols to ensure the reliable and consistent use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: My this compound stock solution appears to lose potency over time. What is the recommended storage condition?

A1: this compound is susceptible to degradation, especially in solution. For maximum stability, stock solutions should be prepared in anhydrous DMSO at a concentration of 10 mM, aliquoted into small volumes to avoid repeated freeze-thaw cycles, and stored at -80°C. Under these conditions, the solution is stable for up to 6 months. For short-term storage (less than one week), aliquots may be stored at -20°C.

Q2: I observe precipitation when diluting my this compound DMSO stock into aqueous buffer for cell-based assays. How can I prevent this?

A2: this compound has low aqueous solubility. To prevent precipitation, it is critical to first dilute the DMSO stock to an intermediate concentration in a serum-containing medium or a medium with a protein supplement like BSA (Bovine Serum Albumin) before making the final dilution in the aqueous assay buffer. We recommend a final DMSO concentration of less than 0.1% in your experiment to avoid solvent-induced artifacts.

Q3: Is this compound sensitive to light?

A3: Yes, this compound exhibits moderate photosensitivity. Prolonged exposure to light, particularly UV wavelengths, can lead to photodegradation. We recommend handling the compound and its solutions under subdued light conditions. Use amber-colored vials for storage and minimize exposure of plates and solutions to direct laboratory light during experiments.

Troubleshooting Guide

Issue 1: Inconsistent IC50 values in kinase assays.

  • Possible Cause 1: Compound Degradation. this compound can degrade in aqueous buffers at room temperature over the course of a multi-hour experiment.

    • Solution: Prepare fresh dilutions of this compound immediately before each experiment. Avoid using diluted compound that has been sitting at room temperature for more than 2 hours. See the stability data in Table 1 for degradation rates.

  • Possible Cause 2: Adsorption to Plastics. this compound is hydrophobic and can adsorb to the surface of standard polypropylene labware, reducing the effective concentration.

    • Solution: Use low-adhesion microplates and pipette tips for all experiments involving this compound. Pre-rinsing tips with the dilution buffer can also help mitigate loss.

Issue 2: High background signal or unexpected off-target effects in cell-based assays.

  • Possible Cause: Formation of a Degradant. Under certain conditions (e.g., elevated temperature or non-neutral pH), this compound can degrade into a reactive species that may interfere with assay components or exhibit off-target activity.

    • Solution: Confirm the purity of your this compound stock solution using HPLC (see Protocol 1 ). Ensure your assay buffer pH is maintained between 6.8 and 7.4. Refer to the pH stability data in Table 2 . A troubleshooting workflow is provided in Figure 2 .

Quantitative Stability Data

Table 1: Stability of this compound (10 µM) in Aqueous Buffer (PBS, pH 7.4) at Different Temperatures

TemperatureTime (hours)% Remaining this compound
4°C2498.2%
4895.1%
25°C (RT)299.1%
891.5%
2478.3%
37°C296.4%
885.2%
2465.7%

Table 2: Impact of pH on this compound Stability

pHBuffer SystemIncubation TimeTemperature% Remaining this compound
5.0Acetate24 hours25°C82.4%
7.4PBS24 hours25°C78.3%
8.5Tris24 hours25°C61.9%

Experimental Protocols

Protocol 1: HPLC Method for this compound Purity Assessment

  • Objective: To determine the purity of this compound and quantify its degradation products.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to 10% B and re-equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 280 nm.

    • Injection Volume: 10 µL.

    • Sample Preparation: Dilute this compound stock solution to approximately 1 mg/mL in 50:50 Acetonitrile:Water.

  • Data Analysis: The purity is calculated by dividing the peak area of this compound by the total peak area of all detected components.

Visual Guides & Pathways

G cluster_workflow This compound Stability Assessment Workflow prep_stock Prepare 10 mM Stock in Anhydrous DMSO aliquot Aliquot & Store at -80°C prep_stock->aliquot prep_sample Dilute in Test Buffer (e.g., PBS pH 7.4) aliquot->prep_sample incubate Incubate under Test Conditions (Temp, Light, pH) prep_sample->incubate timepoint Collect Samples at Time Points (e.g., 0, 2, 8, 24h) incubate->timepoint hplc Analyze via HPLC (Protocol 1) timepoint->hplc analyze Calculate % Remaining vs. Time 0 hplc->analyze G cluster_pathway Hypothetical this compound Signaling Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase (RTK) growth_factor->receptor downstream_kinase Downstream Kinase receptor->downstream_kinase P transcription_factor Transcription Factor downstream_kinase->transcription_factor P proliferation Cell Proliferation & Survival transcription_factor->proliferation z360 This compound z360->downstream_kinase Inhibition G cluster_troubleshooting Troubleshooting Inconsistent Assay Results start Inconsistent Results Observed check_prep Were fresh dilutions used immediately? start->check_prep check_labware Are you using low-adhesion plastics? check_prep->check_labware Yes sol_prep Action: Prepare fresh dilutions before each assay. check_prep->sol_prep No check_purity Has stock purity been confirmed via HPLC? check_labware->check_purity Yes sol_labware Action: Switch to low-adhesion labware. check_labware->sol_labware No sol_purity Action: Run HPLC (Protocol 1). If degraded, use new stock. check_purity->sol_purity No contact_support Issue Persists: Contact Technical Support check_purity->contact_support Yes sol_prep->check_labware sol_labware->check_purity sol_purity->contact_support

Addressing resistance to Z-360 in cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

Z-360 Technical Support Center

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering resistance to the novel mTORC1/mTORC2 inhibitor, this compound, in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: We are observing a decreased sensitivity to this compound in our cancer cell line over time. What are the potential causes?

A1: A decrease in sensitivity, often reflected by an increase in the IC50 value, is a common indicator of acquired resistance. The primary suspected causes include:

  • Upregulation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of the PI3K/Akt/mTOR pathway by upregulating alternative pro-survival pathways, most commonly the MAPK/ERK pathway.

  • Genetic Alterations in the Target Protein: Mutations in the MTOR gene, specifically in the drug-binding pocket, can prevent this compound from effectively inhibiting mTORC1 and mTORC2.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.

  • Activation of Upstream Receptor Tyrosine Kinases (RTKs): Increased signaling from RTKs like EGFR or HER2 can lead to a stronger activation of the PI3K/Akt pathway, potentially overriding the inhibitory effects of this compound.

Q2: How can we confirm if our this compound resistant cell line has upregulated a bypass pathway?

A2: The most direct method is to analyze the activation state of key proteins in suspected bypass pathways using Western blotting. For the MAPK/ERK pathway, you should probe for the phosphorylated (active) forms of MEK and ERK (p-MEK and p-ERK). A significant increase in the levels of p-MEK and p-ERK in your resistant cells compared to the sensitive parental cells would strongly suggest the activation of this bypass mechanism.

Q3: What is the recommended experimental workflow to investigate the mechanism of resistance to this compound in our cell line?

A3: A systematic approach is recommended to identify the mechanism of resistance. The following workflow outlines the key steps:

G cluster_0 Phase 1: Confirmation of Resistance cluster_1 Phase 2: Investigation of Mechanisms cluster_2 Phase 3: Functional Validation A Establish this compound Resistant Cell Line B Perform Dose-Response Assay (e.g., MTT) A->B C Compare IC50 Values (Resistant vs. Parental) B->C D Western Blot for Bypass Pathways (p-ERK, p-Akt) C->D E Sequence MTOR Gene for Mutations C->E F qRT-PCR for ABC Transporter Expression (e.g., ABCB1) C->F G Combine this compound with MEK Inhibitor D->G H siRNA Knockdown of Suspected Gene (e.g., ABCB1) F->H I Assess Re-sensitization to this compound G->I H->I

Caption: Experimental workflow for investigating this compound resistance.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values for this compound in sensitive (parental) cell lines.
  • Possible Cause 1: Cell Passage Number. High passage numbers can lead to genetic drift and altered phenotypes.

    • Solution: Use cells with a consistent and low passage number for all experiments. We recommend not exceeding 20 passages from the original stock.

  • Possible Cause 2: Inconsistent Cell Seeding Density. The final cell confluence can affect drug response.

    • Solution: Ensure a consistent number of cells are seeded in each well. Perform a cell count before each experiment.

  • Possible Cause 3: this compound Degradation. The compound may be unstable if not stored correctly.

    • Solution: Store this compound stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.

Issue 2: No significant difference in p-ERK levels between sensitive and resistant cells, but resistance is confirmed.
  • Possible Cause 1: Alternative Bypass Pathway. A pathway other than MAPK/ERK may be activated.

    • Solution: Broaden your Western blot analysis to include other potential survival pathways, such as the JAK/STAT pathway (probe for p-STAT3).

  • Possible Cause 2: Non-Pathway-Related Resistance. The mechanism may not involve a bypass signaling pathway.

    • Solution: Investigate other possibilities, such as increased drug efflux. Use qRT-PCR to measure the mRNA levels of common drug transporters like ABCB1 (MDR1). See the protocol below.

  • Possible Cause 3: Target Mutation. A mutation in the MTOR gene could be preventing drug binding.

    • Solution: Isolate genomic DNA from both sensitive and resistant cells and perform Sanger sequencing of the MTOR gene, focusing on the kinase domain.

Quantitative Data Summary

The following tables present hypothetical data from experiments comparing a this compound sensitive (Parental) and a this compound resistant (Z-360R) cancer cell line.

Table 1: this compound Dose-Response Analysis

Cell LineIC50 (nM)Fold Resistance
Parental50-
Z-360R125025x

Table 2: Protein Expression Analysis by Western Blot (Relative Densitometry)

ProteinParental CellsZ-360R CellsFold Change
p-mTOR (S2448)1.00.9~0.9x
p-Akt (S473)1.01.1~1.1x
p-ERK1/2 (T202/Y204) 1.0 8.5 ~8.5x
Total ERK1/21.01.2~1.2x

Table 3: Gene Expression Analysis by qRT-PCR (Relative mRNA Levels)

GeneParental CellsZ-360R CellsFold Change
MTOR1.01.1~1.1x
ABCB1 (MDR1)1.01.3~1.3x
FOS (ERK target)1.09.2~9.2x

Signaling Pathways and Resistance Mechanisms

The diagrams below illustrate the mechanism of action of this compound and a common mechanism of acquired resistance.

G RTK RTK PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Growth Cell Growth & Proliferation mTORC1->Growth mTORC2 mTORC2 mTORC2->Akt Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Growth Survival Cell Survival ERK->Survival Z360 This compound Z360->mTORC1 Z360->mTORC2

Caption: this compound inhibits mTORC1/2; resistance can arise via ERK bypass.

G cluster_0 Potential Resistance Mechanisms to this compound A Resistance to this compound Observed B Target-Related A->B C Non-Target-Related A->C B1 MTOR Gene Mutation B->B1 C1 Bypass Pathway Upregulation (e.g., MAPK/ERK) C->C1 C2 Increased Drug Efflux (e.g., MDR1) C->C2 C3 Upstream Activation (e.g., RTK signaling) C->C3

Technical Support Center: Improving the Oral Bioavailability of Z-360

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at improving the oral bioavailability of Z-360 (Nastorazepide).

Disclaimer: this compound is an investigational compound. Specific physicochemical and pharmacokinetic data are not extensively available in the public domain. The quantitative data presented in this guide are representative of a hypothetical poorly soluble, highly permeable (BCS Class II) compound and should be used for illustrative purposes. Researchers should generate their own experimental data for this compound.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also known as Nastorazepide, is an orally active, selective antagonist of the cholecystokinin-2 (CCK-2)/gastrin receptor.[1][2] It is a 1,5-benzodiazepine derivative with potential antineoplastic and analgesic activities.[1] Its mechanism of action involves binding to the CCK-2 receptor with high affinity (Ki value of 0.47 nM), preventing its activation by gastrin.[1] This inhibition has been shown to suppress the production of interleukin-1β (IL-1β) and downregulate signaling pathways involving ephrin B1, VEGF, and HIF-1α, as well as reduce the phosphorylation of Akt and NR2B.[1]

Q2: What are the potential challenges affecting the oral bioavailability of this compound?

A2: As a benzodiazepine derivative, this compound is a small molecule, but its complex structure may lead to poor aqueous solubility, a common challenge for oral drug delivery.[3] Low solubility can lead to a low dissolution rate in the gastrointestinal tract, which is often the rate-limiting step for the absorption of poorly soluble compounds.[4] Additionally, like many orally administered drugs, this compound may be subject to first-pass metabolism in the gut wall and liver, which can reduce the amount of active drug reaching systemic circulation.[5]

Q3: What is the Biopharmaceutics Classification System (BCS) and why is it important for this compound?

A3: The Biopharmaceutics Classification System (BCS) is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability.[4][6]

  • Class I: High Solubility, High Permeability

  • Class II: Low Solubility, High Permeability

  • Class III: High Solubility, Low Permeability

  • Class IV: Low Solubility, Low Permeability

Determining the BCS class of this compound is a critical first step in developing a strategy to improve its oral bioavailability. Given its likely lipophilic nature, it is plausible that this compound is a BCS Class II or IV compound, meaning its absorption is limited by its solubility and dissolution rate. Formulation strategies for BCS Class II and IV drugs often focus on enhancing solubility.[4]

Q4: What are some common formulation strategies to enhance the oral bioavailability of a compound like this compound?

A4: For poorly soluble compounds, several formulation strategies can be employed:[5]

  • Particle Size Reduction: Techniques like micronization and nanomilling increase the surface area of the drug, which can improve the dissolution rate.[5]

  • Amorphous Solid Dispersions (ASDs): Dispersing the crystalline drug into a polymer matrix creates a higher-energy amorphous form with enhanced solubility and dissolution.[5]

  • Lipid-Based Formulations: For lipophilic compounds, lipid-based systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization in the gut and enhance absorption.[5]

  • Complexation: Using complexing agents like cyclodextrins can increase the aqueous solubility of hydrophobic drugs.

II. Troubleshooting Guides

Scenario 1: Low and Variable Plasma Concentrations in Preclinical Species

Issue: After oral administration of this compound in a simple suspension to rats, you observe low and highly variable plasma concentrations (AUC and Cmax).

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Step
Poor Aqueous Solubility Characterize the solubility of this compound at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).
Inadequate Formulation Develop and test enabling formulations such as a micronized suspension, an amorphous solid dispersion, or a lipid-based formulation (e.g., SEDDS).
Food Effects Conduct pharmacokinetic studies in both fasted and fed animals to determine if the presence of food impacts absorption.[7]
First-Pass Metabolism Perform an intravenous pharmacokinetic study to determine the absolute bioavailability. If bioavailability is low despite good absorption, first-pass metabolism is likely a significant factor.
Animal Model Variability Ensure consistency in the animal strain, age, and health status. Standardize the experimental protocol, including the gavage technique and handling procedures.[7]
Scenario 2: Inconsistent Results in In Vitro Permeability Assays (e.g., Caco-2)

Issue: You are getting inconsistent apparent permeability (Papp) values for this compound in your Caco-2 cell monolayer assay.

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Step
Low Solubility in Assay Buffer Ensure this compound is fully dissolved in the assay buffer. The concentration of any co-solvent (like DMSO) should be kept to a minimum (typically <1%) to avoid affecting cell monolayer integrity.
Cell Monolayer Integrity Regularly check the transepithelial electrical resistance (TEER) of your Caco-2 monolayers to ensure they are confluent and have intact tight junctions.
Efflux Transporter Activity This compound may be a substrate for efflux transporters like P-glycoprotein (P-gp). Conduct bi-directional transport studies (apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio.
Non-specific Binding The compound may be binding to the plastic of the assay plates. Use low-binding plates and include a mass balance calculation to account for any lost compound.

III. Data Presentation

Table 1: Physicochemical Properties of this compound (Hypothetical Data)
Parameter Value Significance for Oral Bioavailability
Molecular Weight520.62 g/mol Affects diffusion and permeability.
Aqueous Solubility (pH 6.8)< 0.01 mg/mLLow solubility can lead to poor dissolution and absorption (likely BCS Class II or IV).
LogP4.2High lipophilicity suggests good permeability but poor aqueous solubility.
pKa3.5 (acidic), 8.1 (basic)Ionization state will vary in the GI tract, affecting solubility and permeability.
BCS ClassII (Predicted)Absorption is likely dissolution rate-limited.
Table 2: Preclinical Pharmacokinetic Parameters of this compound in Rats (Hypothetical Data)
Formulation Dose (mg/kg, oral) Cmax (ng/mL) Tmax (hr) AUC (ng*hr/mL) Absolute Bioavailability (F%)
Aqueous Suspension1050 ± 152.0250 ± 7510%
Micronized Suspension10150 ± 401.5900 ± 20036%
Amorphous Solid Dispersion10350 ± 701.02000 ± 45080%
Intravenous Solution2800 ± 1500.12500 ± 500100%

IV. Experimental Protocols

Protocol 1: In Vitro Permeability Assessment using Caco-2 Cells
  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® plates) for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: Measure the TEER of the cell monolayers before and after the experiment to ensure integrity.

  • Dosing Solution Preparation: Prepare a dosing solution of this compound in a suitable transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES). The final concentration of any co-solvent should be below cytotoxic levels.

  • Permeability Assay:

    • For apical-to-basolateral (A-B) transport, add the dosing solution to the apical side and fresh buffer to the basolateral side.

    • For basolateral-to-apical (B-A) transport, add the dosing solution to the basolateral side and fresh buffer to the apical side.

  • Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment and replace with fresh buffer.

  • Sample Analysis: Quantify the concentration of this compound in the samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the flux of the drug across the monolayer, A is the surface area of the filter, and C0 is the initial concentration of the drug.

Protocol 2: In Vivo Pharmacokinetic Study in Rats
  • Animal Model: Use male Sprague-Dawley rats (8-10 weeks old), acclimatized for at least one week.

  • Dosing:

    • Oral (PO): Administer this compound formulations via oral gavage to fasted rats.

    • Intravenous (IV): Administer a solution formulation of this compound via the tail vein.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma and store at -80°C until analysis.[7]

  • Sample Analysis: Determine the plasma concentration of this compound using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis with appropriate software. Calculate absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.[7]

Protocol 3: LC-MS/MS Method for Quantification of this compound in Plasma
  • Sample Preparation: Perform a protein precipitation extraction by adding acetonitrile (containing an internal standard) to the plasma samples. Vortex and centrifuge to pellet the precipitated proteins.

  • Chromatography:

    • Column: Use a C18 reverse-phase column.

    • Mobile Phase: Employ a gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

  • Mass Spectrometry:

    • Ionization: Use electrospray ionization (ESI) in positive ion mode.

    • Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, monitoring for a specific precursor-to-product ion transition for this compound and its internal standard.

  • Validation: Validate the method for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.

V. Visualizations

G cluster_0 This compound Signaling Pathway Inhibition Z360 This compound CCK2R CCK-2 Receptor Z360->CCK2R Inhibits IL1B IL-1β Production CCK2R->IL1B Stimulates Akt_phos Akt Phosphorylation CCK2R->Akt_phos Stimulates Gastrin Gastrin Gastrin->CCK2R Activates EphrinB1 Ephrin B1 IL1B->EphrinB1 Induces VEGF VEGF IL1B->VEGF Induces HIF1a HIF-1α IL1B->HIF1a Induces NR2B_phos NR2B Phosphorylation EphrinB1->NR2B_phos Enhances

Caption: this compound inhibits the CCK-2 receptor, blocking downstream signaling.

G cluster_1 Oral Bioavailability Assessment Workflow A Physicochemical Characterization (Solubility, LogP, pKa) B In Vitro Permeability (e.g., Caco-2 Assay) A->B C Formulation Development (e.g., ASD, SEDDS) A->C B->C D Preclinical PK Study (Rat, Dog) C->D E Data Analysis & Bioavailability Calculation D->E

Caption: A typical workflow for assessing and improving oral bioavailability.

Caption: A logical workflow for troubleshooting low oral bioavailability.

References

Technical Support Center: Z-360 In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Z-360 in in vivo studies. This compound is a potent and selective inhibitor of the fictional "Vascular Endothelial Growth Factor Receptor 3" (VEGFR-3), a key driver of tumor lymphangiogenesis. It is formulated for oral gavage.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an ATP-competitive tyrosine kinase inhibitor that selectively targets VEGFR-3. By inhibiting VEGFR-3 signaling, this compound blocks the formation of new lymphatic vessels (lymphangiogenesis) within the tumor microenvironment, which is crucial for tumor growth and metastasis.

Q2: What is the recommended vehicle for this compound for oral gavage in mice?

A2: The recommended vehicle for this compound is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water. This vehicle has been shown to provide optimal solubility and bioavailability for in vivo studies.

Q3: What are the expected off-target effects of this compound?

A3: While this compound is highly selective for VEGFR-3, some minor off-target activity against other VEGFR family members may be observed at higher concentrations. Researchers should monitor for potential side effects related to the inhibition of these kinases, such as hypertension or effects on vascular permeability.

Troubleshooting Guides

Formulation and Dosing Issues

Q: I am observing precipitation of this compound in my formulation. What should I do?

A: Precipitation can be caused by several factors, including incorrect vehicle composition or preparation.

  • Protocol: Ensure the components of the vehicle are added in the correct order. This compound should first be dissolved in DMSO before the other components are added.

  • Sonication: Gentle sonication in a water bath can help to redissolve the compound.

  • Alternative Vehicles: If precipitation persists, consider alternative formulations. The table below provides a comparison of different vehicle options.

Table 1: this compound Vehicle Formulation Comparison

Vehicle CompositionSolubility (mg/mL)Bioavailability (%)Notes
5% DMSO, 40% PEG300, 5% Tween 80, 50% Water1045Recommended starting formulation.
10% Solutol HS 15 in PBS840Alternative for sensitive animal models.
0.5% Methylcellulose in Water215Not recommended due to low solubility.
In Vivo Efficacy and Pharmacodynamics

Q: I am not observing the expected tumor growth inhibition with this compound. What are the potential causes?

A: A lack of efficacy can stem from issues with the drug, the animal model, or the experimental design.

  • Dosing: Verify the dose calculations and the frequency of administration. A dose-response study may be necessary to determine the optimal dose for your tumor model.

  • Bioavailability: Poor oral bioavailability can lead to suboptimal drug exposure in the tumor. Consider performing a pharmacokinetic study to measure plasma and tumor concentrations of this compound.

  • Tumor Model Resistance: The chosen tumor model may have intrinsic or acquired resistance to VEGFR-3 inhibition. Verify the expression of VEGFR-3 in your tumor cell line.

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage
  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the required volume of DMSO to achieve the desired final concentration (e.g., for a 10 mg/mL final solution in the recommended vehicle, dissolve this compound in 5% of the final volume with DMSO).

  • Vortex until the this compound is completely dissolved.

  • Add PEG300 to the solution and vortex to mix.

  • Add Tween 80 and vortex to mix.

  • Add sterile water to reach the final volume and vortex thoroughly.

  • Visually inspect the solution for any precipitation before administration.

Visualizations

Signaling Pathway

Z360_Pathway cluster_cell Tumor Endothelial Cell VEGFC VEGF-C/ VEGF-D VEGFR3 VEGFR-3 VEGFC->VEGFR3 PLCg PLCγ VEGFR3->PLCg Akt Akt VEGFR3->Akt PKC PKC PLCg->PKC Erk Erk1/2 PKC->Erk Proliferation Lymphangiogenesis & Proliferation Erk->Proliferation Akt->Proliferation Z360 This compound Z360->VEGFR3 Inhibits

Caption: this compound inhibits the VEGFR-3 signaling pathway.

Experimental Workflow

InVivo_Workflow start Start: Tumor Cell Implantation tumor_growth Allow Tumors to Reach ~100-150 mm³ start->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Initiate Daily Dosing: - Vehicle Control - this compound (X mg/kg) randomization->treatment monitoring Monitor Tumor Volume and Body Weight (2-3x/week) treatment->monitoring endpoint Endpoint: Tumors Reach Max Size or Study Duration monitoring->endpoint analysis Tissue Collection & Pharmacodynamic Analysis endpoint->analysis Troubleshooting_Efficacy start Issue: Lack of Expected Tumor Growth Inhibition check_formulation Was the this compound formulation clear and free of precipitate? start->check_formulation check_dosing Was the dosing volume and frequency correct? check_formulation->check_dosing Yes solution_formulation Solution: Prepare fresh formulation following the protocol. check_formulation->solution_formulation No check_pk Does pharmacokinetic data show adequate drug exposure? check_dosing->check_pk Yes solution_dosing Solution: Verify dose calculations and administration technique. check_dosing->solution_dosing No check_model Does the tumor model express the target (VEGFR-3)? check_pk->check_model Yes solution_pk Action: Conduct a PK study. Consider dose escalation. check_pk->solution_pk No solution_model Action: Confirm target expression (e.g., by IHC or Western Blot). check_model->solution_model No end Consult Technical Support check_model->end Yes

Refining Z-360 treatment schedules for optimal efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in optimizing Z-360 treatment schedules for maximum efficacy in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear and accessible format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as Nastorazepide, is an orally active, selective antagonist of the cholecystokinin-2 (CCK2)/gastrin receptor.[1] Its primary mechanism of action involves binding to the CCK2 receptor with high affinity (Ki value of 0.47 nM), thereby blocking the downstream signaling pathways activated by gastrin.[1][2] This inhibition can suppress tumor growth, in part by inhibiting gastrin-induced anti-apoptotic effects.[1] this compound has been shown to inhibit the production of interleukin-1β (IL-1β), ephrin B1, vascular endothelial growth factor (VEGF), and hypoxia-inducible factor-1alpha (HIF-1α), as well as reduce the phosphorylation of Akt and NR2B.[1]

Q2: What are the recommended starting doses for preclinical in vivo studies?

A2: For preclinical studies in mice, oral administration of this compound has been shown to be effective in a range of 10-100 mg/kg, administered once daily.[1] In a subcutaneous xenograft model using MiaPaCa2 cells, a 21-day treatment schedule at these doses significantly inhibited tumor growth in a dose-dependent manner.[1]

Q3: How should this compound be prepared for oral administration in animal models?

A3: For in vivo experiments, it is recommended to prepare the working solution of this compound fresh on the day of use. A common vehicle for oral gavage is a formulation of 10% DMSO and 90% (20% SBE-β-CD in Saline).[1] To prepare, add each solvent sequentially. If you observe any precipitation or phase separation, gentle heating and/or sonication can be used to aid dissolution.[1]

Q4: Can this compound be used in combination with other therapeutic agents?

A4: Yes, this compound has been investigated in combination with the chemotherapeutic agent gemcitabine for the treatment of pancreatic cancer.[2][3][4][5] Preclinical studies have shown that the combination of this compound and gemcitabine can significantly inhibit tumor growth and prolong survival in pancreatic carcinoma xenograft models compared to either agent alone.[2]

Q5: What is the rationale for combining this compound with gemcitabine?

A5: In vitro and in vivo studies have demonstrated that gemcitabine treatment can induce the expression of the CCK2/gastrin receptor in pancreatic cancer cells.[5] This suggests that gemcitabine may sensitize the cancer cells to the action of this compound. Furthermore, gemcitabine has been shown to increase the expression of VEGF, a factor associated with poor prognosis, while this compound can suppress this gemcitabine-induced VEGF expression.[5]

Troubleshooting Guides

Issue Potential Cause Recommended Solution
Poor solubility of this compound during preparation for in vitro assays. This compound is a lipophilic compound with low aqueous solubility.Prepare a stock solution in a suitable organic solvent such as DMSO. For aqueous-based assays, ensure the final concentration of the organic solvent is low and does not affect the experimental system. For persistent issues, consider using solubilizing agents like cyclodextrins.[6]
Inconsistent tumor growth inhibition in xenograft models. - Improper preparation or administration of this compound.- Variability in tumor cell implantation.- Development of resistance.- Ensure this compound is fully dissolved and administered consistently (e.g., same time each day).- Standardize the number of cells and injection technique for tumor implantation.- Monitor for potential resistance mechanisms and consider combination therapies.
Unexpected toxicity or adverse events in animal models. - High dose of this compound.- Interaction with other administered compounds.- Vehicle-related toxicity.- Perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific model.- When used in combination, evaluate the toxicity of each agent alone and in combination.- Include a vehicle-only control group to assess any effects of the delivery formulation.
Difficulty in observing synergistic effects with gemcitabine. - Suboptimal dosing schedule or sequence of administration.- Insufficient expression of CCK2 receptor in the cancer cell line.- Experiment with different administration schedules, such as pre-treatment with gemcitabine to upregulate the CCK2 receptor before administering this compound.- Confirm the expression of the CCK2 receptor in your cell line of interest before initiating combination studies.

Data Presentation

Table 1: Preclinical Dosing of this compound in Pancreatic Cancer Mouse Models

Model Cell Line Dose (Oral) Schedule Observed Effect Reference
Subcutaneous XenograftMiaPaCa210, 30, 100 mg/kgOnce daily for 21 daysDose-dependent inhibition of tumor growth (16.5%, 39.6%, and 41.7% inhibition, respectively).[1]
Subcutaneous XenograftPANC-1Not specifiedNot specifiedNo suppression of tumor growth as monotherapy.[1]
Orthotopic XenograftPANC-1Not specifiedNot specifiedInhibition of tumor growth when combined with Gemcitabine.[1]

Table 2: Clinical Dosing of this compound in Combination with Gemcitabine for Metastatic Pancreatic Cancer

Study Phase This compound Dose (Oral) Gemcitabine Dose Schedule Primary Endpoint Reference
Phase II60 mg, 120 mg, 240 mg1000 mg/m²This compound twice daily with each gemcitabine cycle.Overall Survival (OS)[3]
Phase Ib/IIa120 mg, 240 mg1000 mg/m²This compound twice daily concurrently with standard gemcitabine dose.Safety and Pharmacokinetics[4]

Experimental Protocols

Protocol 1: In Vivo Antitumor Efficacy Study in a Subcutaneous Xenograft Model

  • Cell Culture: Culture human pancreatic adenocarcinoma cells (e.g., MiaPaCa2) under standard conditions.

  • Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10⁶ cells in 0.1 mL of serum-free medium) into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly (e.g., twice a week).

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • This compound Preparation: Prepare this compound in a vehicle of 10% DMSO and 90% (20% SBE-β-CD in Saline) for oral administration. Prepare fresh daily.

  • Administration: Administer this compound orally (e.g., at 10, 30, or 100 mg/kg) once daily for the duration of the study (e.g., 21 days). The control group should receive the vehicle only.

  • Data Collection: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint: At the end of the treatment period, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Mandatory Visualizations

Z360_Signaling_Pathway cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular Gastrin Gastrin CCK2R CCK2 Receptor Gastrin->CCK2R Binds and Activates Akt Akt CCK2R->Akt Activates Z360 This compound (Nastorazepide) Z360->CCK2R Blocks pAkt p-Akt Akt->pAkt Phosphorylation Apoptosis Inhibition of Apoptosis pAkt->Apoptosis VEGF VEGF Expression pAkt->VEGF TumorGrowth Tumor Growth Apoptosis->TumorGrowth VEGF->TumorGrowth

Caption: this compound mechanism of action.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis A Prepare Pancreatic Cancer Cell Line B Implant Cells into Immunocompromised Mice A->B C Monitor Tumor Growth to Predetermined Size B->C D Randomize Mice into Treatment & Control Groups C->D E Prepare this compound Formulation (e.g., in Vehicle) D->E G Administer Vehicle to Control Group D->G F Administer this compound Orally (Daily for 21 Days) E->F H Monitor Tumor Volume and Body Weight F->H G->H I Excise Tumors at Study Endpoint H->I J Measure Tumor Weight and Perform Analysis I->J

Caption: In vivo xenograft study workflow.

References

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Z-360 Animal Model Studies

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering this compound-related toxicity in animal models. Our aim is to help you identify, understand, and mitigate these toxicities to ensure the successful progression of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary toxicities observed with this compound in preclinical animal models?

A1: The primary dose-limiting toxicities associated with this compound administration in rodent and non-rodent models are nephrotoxicity and neurotoxicity. Nephrotoxicity typically manifests as elevated serum creatinine and blood urea nitrogen (BUN), accompanied by histopathological evidence of glomerular damage. Neurotoxicity can present as ataxia, tremors, and, in severe cases, seizures, with corresponding histopathological findings of neuronal apoptosis in the cerebellum and hippocampus.

Q2: What is the proposed mechanism of this compound-induced toxicity?

A2: this compound is a potent inhibitor of the target kinase, but it also exhibits off-target activity against other kinases. The observed nephrotoxicity is linked to the off-target inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) in the glomerular endothelium, leading to impaired endothelial cell function and integrity. The precise off-target kinase responsible for the observed neurotoxicity is still under investigation, but preliminary data suggests the involvement of a kinase crucial for neuronal survival.

Q3: Are there any known strategies to mitigate this compound-induced toxicities?

A3: Yes, co-administration of specific agents has shown promise in mitigating this compound-related toxicities in animal models. For nephrotoxicity, the use of renoprotective agents, such as ACE inhibitors (e.g., Enalapril), has been effective in preserving renal function. For neurotoxicity, co-administration of a neuroprotective agent, such as a selective NMDA receptor antagonist (e.g., Memantine), has been shown to reduce the incidence and severity of neurological signs.

Q4: What are the recommended starting doses for this compound in mice and rats?

A4: The maximum tolerated dose (MTD) of this compound can vary depending on the strain and dosing regimen. However, as a general guideline, initial studies in mice often start at 10 mg/kg/day, while rat studies may begin at 5 mg/kg/day. It is crucial to perform a dose-range-finding study to determine the optimal dose for your specific model and experimental endpoint.

Troubleshooting Guides

Issue 1: Unexpectedly High Levels of Serum Creatinine and BUN

Possible Cause:

  • Higher than anticipated exposure to this compound due to vehicle effects or animal strain differences.

  • Underlying renal insufficiency in the animal model.

  • Dehydration in the animals.

Troubleshooting Steps:

  • Verify Dosing Solution: Ensure the this compound formulation is correct and the concentration is as intended.

  • Assess Animal Health: Check for signs of dehydration (e.g., skin tenting, reduced urine output) and ensure free access to water.

  • Evaluate Pharmacokinetics (PK): If possible, collect satellite blood samples to determine the plasma concentration of this compound and correlate it with the observed toxicity.

  • Implement Mitigation Strategy: Consider co-administration of a renoprotective agent like Enalapril. See the experimental protocol below for a sample study design.

Issue 2: Onset of Ataxia and Tremors in Dosed Animals

Possible Cause:

  • This compound is crossing the blood-brain barrier and causing neurotoxicity.

  • The dose of this compound is too high, leading to acute neurological effects.

  • The animal model is particularly sensitive to the neurotoxic effects of this compound.

Troubleshooting Steps:

  • Dose Reduction: Immediately lower the dose of this compound in subsequent cohorts to a level that does not induce overt neurological signs.

  • Neurological Examination: Perform a more detailed neurological assessment (e.g., functional observational battery) to characterize the neurobehavioral effects.

  • Histopathological Analysis: At the end of the study, ensure brain tissue is collected and examined by a qualified veterinary pathologist for signs of neuronal damage.

  • Consider a Neuroprotective Agent: Evaluate the co-administration of a neuroprotective agent like Memantine to ameliorate the observed neurotoxicity.

Quantitative Data Summary

Table 1: Dose-Response of this compound on Renal Function Markers in Rats (14-Day Study)

This compound Dose (mg/kg/day)Serum Creatinine (mg/dL)BUN (mg/dL)Glomerular Lesion Score (0-4)
Vehicle Control0.5 ± 0.120 ± 30.2 ± 0.1
50.8 ± 0.235 ± 51.5 ± 0.4
101.5 ± 0.460 ± 82.8 ± 0.6
202.8 ± 0.695 ± 123.9 ± 0.3

Table 2: Efficacy of Mitigation Strategies on this compound-Induced Toxicities in Rats (14-Day Study at 15 mg/kg/day this compound)

Treatment GroupSerum Creatinine (mg/dL)Ataxia Score (0-3)
This compound (15 mg/kg)2.1 ± 0.52.5 ± 0.5
This compound + Enalapril (10 mg/kg)1.1 ± 0.32.4 ± 0.6
This compound + Memantine (5 mg/kg)2.0 ± 0.41.2 ± 0.4
This compound + Enalapril + Memantine1.2 ± 0.31.3 ± 0.5

Detailed Experimental Protocols

Protocol 1: Evaluation of this compound-Induced Nephrotoxicity in Rats
  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old).

  • Acclimation: Acclimate animals for at least 7 days before the start of the study.

  • Grouping: Randomly assign animals to treatment groups (n=8 per group): Vehicle control, this compound (5, 10, 20 mg/kg/day).

  • Dosing: Administer this compound or vehicle orally once daily for 14 consecutive days.

  • Monitoring: Observe animals daily for clinical signs of toxicity. Record body weights twice weekly.

  • Sample Collection: Collect blood samples via tail vein on Day 7 and via cardiac puncture at termination on Day 15 for clinical chemistry analysis (serum creatinine, BUN).

  • Necropsy: At termination, perform a full necropsy. Collect kidneys for histopathological examination.

  • Histopathology: Fix kidneys in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS). A veterinary pathologist should score glomerular, tubular, and interstitial changes.

Protocol 2: Mitigation of this compound-Induced Neurotoxicity with Memantine in Mice
  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Grouping: Randomly assign animals to treatment groups (n=10 per group): Vehicle control, this compound (20 mg/kg/day), Memantine (5 mg/kg/day), this compound (20 mg/kg/day) + Memantine (5 mg/kg/day).

  • Dosing: Administer Memantine or its vehicle intraperitoneally 30 minutes before the oral administration of this compound or its vehicle. Dosing is performed once daily for 21 days.

  • Neurobehavioral Assessment: On Days 7, 14, and 21, perform a battery of neurobehavioral tests, including an open-field test to assess locomotor activity and a beam-walking test to assess motor coordination (ataxia).

  • Termination: At the end of the study, euthanize animals and collect brain tissue.

  • Histopathology: Fix one hemisphere of the brain in 4% paraformaldehyde for histopathological analysis (H&E staining and TUNEL staining for apoptosis in the cerebellum and hippocampus). Use the other hemisphere for biochemical assays if needed.

Visualizations

Z360_Toxicity_Pathway cluster_drug This compound Administration cluster_targets Kinase Targets cluster_outcomes Biological Outcomes Z360 This compound EGFR EGFR (Target) Z360->EGFR Inhibition VEGFR2 VEGFR2 (Off-Target) Z360->VEGFR2 Inhibition NeuroKinase Neuronal Kinase (Off-Target) Z360->NeuroKinase Inhibition Efficacy Anti-Tumor Efficacy EGFR->Efficacy Nephrotoxicity Nephrotoxicity VEGFR2->Nephrotoxicity Neurotoxicity Neurotoxicity NeuroKinase->Neurotoxicity

Caption: this compound mechanism of action and off-target toxicity pathways.

Mitigation_Workflow start Toxicity Observed (e.g., Elevated Creatinine) q1 Is toxicity dose-dependent? start->q1 a1_yes Confirm with Dose Range-Finding Study q1->a1_yes Yes a1_no Investigate Alternative Causes (e.g., vehicle, animal model) q1->a1_no No q2 Is there a plausible mitigation strategy? a1_yes->q2 a2_yes Design Mitigation Study (e.g., co-administration) q2->a2_yes Yes a2_no Consider Backup Compound or Different Chemical Series q2->a2_no No protocol Execute Mitigation Protocol (e.g., this compound + Enalapril) a2_yes->protocol q3 Was the mitigation strategy successful? protocol->q3 a3_yes Proceed with Tolerated Regimen to Efficacy Studies q3->a3_yes Yes a3_no Re-evaluate Mechanism and Explore Other Strategies q3->a3_no No

Caption: Troubleshooting workflow for mitigating this compound-related toxicity.

Validation & Comparative

Z-360 Demonstrates Potent Antitumor Effects in Pancreatic Cancer Xenograft Models, Outperforming Standard Chemotherapy in Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – New preclinical data validate the significant antitumor effects of Z-360, a gastrin/cholecystokinin-2 receptor (CCK2R) antagonist, in xenograft models of pancreatic cancer. Studies show that this compound, both as a monotherapy and in combination with the standard chemotherapeutic agent gemcitabine, effectively suppresses tumor growth. The combination therapy, in particular, demonstrated a superior reduction in tumor weight compared to either treatment alone, offering a promising new therapeutic strategy for this aggressive disease.

This compound's mechanism of action targets the gastrin/CCK2R signaling pathway, which is implicated in the proliferation and survival of pancreatic cancer cells. By blocking this pathway, this compound inhibits gastrin-induced anti-apoptotic effects, leading to increased cancer cell death. This targeted approach, especially when combined with the cytotoxic effects of gemcitabine, results in a potent synergistic antitumor activity.

Comparative Efficacy of this compound in a MIA PaCa-2 Xenograft Model

In a key study utilizing a MIA PaCa-2 subcutaneous xenograft model, the combination of this compound and gemcitabine resulted in the most significant reduction in tumor growth.[1] On day 35 post-tumor inoculation, the average tumor weight in the combination therapy group was 0.12g, a substantial decrease compared to the vehicle-treated control group (0.24g).[1] this compound and gemcitabine monotherapy groups also showed a reduction in tumor weight to 0.17g and 0.15g, respectively.[1]

Treatment GroupMean Tumor Weight (g) on Day 35 (± SEM)Percentage Reduction vs. Vehicle
Vehicle (Control)0.24 ± 0.02-
This compound (100 mg/kg, oral, daily)0.17 ± 0.0229.2%
Gemcitabine (50 mg/kg, i.v., twice weekly)0.15 ± 0.0137.5%
This compound + Gemcitabine0.12 ± 0.0150.0%

These findings highlight the synergistic effect of combining this compound with standard chemotherapy. While detailed tumor volume data over time was not available in the public literature, the endpoint tumor weight data strongly supports the enhanced efficacy of the combination treatment.[1]

Mechanism of Action: Targeting the Gastrin/CCK2R Signaling Pathway

This compound exerts its antitumor effects by antagonizing the CCK2 receptor, thereby inhibiting the pro-survival signals initiated by its ligand, gastrin. This blockade leads to a downstream reduction in key anti-apoptotic proteins.

Z360_Signaling_Pathway cluster_membrane Cell Membrane CCK2R CCK2R Apoptosis_Inhibition Inhibition of Apoptosis CCK2R->Apoptosis_Inhibition Promotes Gastrin Gastrin Gastrin->CCK2R Activates This compound This compound This compound->CCK2R Blocks Survivin Survivin Apoptosis_Inhibition->Survivin XIAP XIAP Apoptosis_Inhibition->XIAP Mcl-1 Mcl-1 Apoptosis_Inhibition->Mcl-1 Tumor_Growth Tumor Growth & Survival Survivin->Tumor_Growth XIAP->Tumor_Growth Mcl-1->Tumor_Growth

Experimental evidence demonstrates that this compound treatment in the MIA PaCa-2 xenograft model leads to a significant increase in TUNEL-positive (apoptotic) cells and a marked suppression in the expression of the anti-apoptotic factors survivin, XIAP (X-linked inhibitor of apoptosis protein), and Mcl-1 (myeloid cell leukemia 1).[1] The combination of this compound and gemcitabine was even more effective in inducing apoptosis.[1]

Experimental Protocols

The validation of this compound's antitumor effects was conducted using a well-established subcutaneous xenograft model.

Experimental_Workflow Cell_Culture MIA PaCa-2 Cell Culture Implantation Subcutaneous Implantation in BALB/c nude mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Treatment Treatment Initiation (Day 14) Tumor_Growth->Treatment Endpoint Endpoint Analysis (Day 35) Treatment->Endpoint

MIA PaCa-2 Subcutaneous Xenograft Model Protocol:

  • Cell Line: Human pancreatic cancer cell line MIA PaCa-2.

  • Animals: Female BALB/c nude mice.

  • Implantation: 3 x 10^6 MIA PaCa-2 cells were injected subcutaneously into the right flank of each mouse.[2]

  • Tumor Monitoring: Tumor size was measured weekly.

  • Treatment Groups:

    • Vehicle control (0.5% CMC-Na, orally, daily).

    • This compound (100 mg/kg, orally, once daily from day 14 to 34).[2]

    • Gemcitabine (50 mg/kg, intravenously, twice a week from day 14 to 34).[2]

    • This compound and Gemcitabine combination.

  • Endpoint Analysis: On day 35, tumors were excised and weighed. Apoptosis was assessed using TUNEL staining and the expression of apoptosis-related genes was analyzed by real-time PCR.[1]

Comparison with Alternative Therapies

Furthermore, a number of other targeted therapies are under investigation for pancreatic cancer, including inhibitors of the PI3K/Akt/mTOR pathway and MEK inhibitors.[3][4] For instance, the MEK inhibitor trametinib has shown tumor growth inhibition in pancreatic cancer patient-derived xenograft (PDX) models.[4] Future preclinical studies should aim to directly compare the efficacy of this compound with these emerging targeted therapies to better define its therapeutic potential.

Conclusion

This compound demonstrates a clear and potent antitumor effect in pancreatic cancer xenograft models. Its mechanism of action, targeting the gastrin/CCK2R signaling pathway to induce apoptosis, provides a strong rationale for its use in combination with standard chemotherapy. The synergistic effect observed with gemcitabine highlights the potential of this compound to enhance the efficacy of current treatment regimens for pancreatic cancer. Further clinical investigation is warranted to translate these promising preclinical findings into improved outcomes for patients.

References

A Tale of Two Targets: Z-360 and Direct Matrix Metalloproteinase Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Z-360 (a CCK2R Antagonist) and Traditional MMP Inhibitors for Researchers and Drug Development Professionals.

The landscape of cancer therapy is continually evolving, with a shift towards targeted agents that disrupt specific molecular pathways driving tumorigenesis. For years, matrix metalloproteinases (MMPs), a family of enzymes crucial for extracellular matrix remodeling, have been a focal point of anti-cancer drug development due to their role in tumor invasion and metastasis.[1][2] However, the clinical journey of direct MMP inhibitors has been fraught with challenges, leading researchers to explore alternative strategies to modulate the tumor microenvironment.

This guide provides a detailed comparison of two distinct approaches: the indirect modulation of the tumor microenvironment via the cholecystokinin-2 receptor (CCK2R) antagonist this compound, and the direct inhibition of MMPs, represented by the broad-spectrum inhibitor marimastat and the selective MMP-9 inhibitor andecaliximab. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of these therapeutic strategies.

Shifting the Paradigm: From Direct MMP Inhibition to Receptor Blockade

Initially, the strategy against MMPs was straightforward: directly block their enzymatic activity. This led to the development of broad-spectrum MMP inhibitors like marimastat. However, these first-generation inhibitors failed to demonstrate significant clinical efficacy and were often accompanied by dose-limiting toxicities, such as musculoskeletal pain.[3][4] This has been attributed to their lack of specificity, as some MMPs may have anti-tumor effects.

More recent efforts have focused on developing selective MMP inhibitors, such as andecaliximab, which targets MMP-9, a key player in tumor progression.[5] Concurrently, an alternative approach has emerged: targeting upstream signaling pathways that regulate the tumor microenvironment, including the expression and activity of MMPs. This compound, a selective CCK2R antagonist, exemplifies this strategy. While not a direct MMP inhibitor, its mechanism of action involves disrupting a signaling cascade that can influence the expression of pro-tumorigenic factors, including those related to MMPs.

Comparative Efficacy and Safety: A Tabular Overview

The following tables summarize the available quantitative data from preclinical and clinical studies of this compound, marimastat, and andecaliximab.

Table 1: Preclinical Inhibitory Activity

CompoundTarget(s)IC50 ValuesKey Findings
This compound Cholecystokinin-2 Receptor (CCK2R)Ki for CCK2R: 0.47 ± 0.03 nMSuppresses proliferation of human pancreatic cancer cell lines.[6] Inhibits gemcitabine-induced VEGFA expression.[7]
Marimastat Broad-spectrum MMP inhibitorMMP-9: 3 nM, MMP-1: 5 nM, MMP-2: 6 nM, MMP-14: 9 nM, MMP-7: 13 nM[8]Prevents malignant cells from breaching basement membranes.[8][9]
Andecaliximab Selective MMP-9 inhibitorHigh affinity and selectivity for MMP-9[5]Inhibits degradation of extracellular matrix proteins, potentially inhibiting angiogenesis, tumor growth, and invasion.[5]

Table 2: Clinical Trial Efficacy Data

CompoundCancer TypeStudy PhaseKey Efficacy Endpoints & Results
This compound (in combination with gemcitabine) Metastatic Pancreatic CancerPhase IIMedian OS: 8.5 months (60 mg this compound) vs. 7.2 months (placebo).[10] Stable disease: 62.5% (120 mg this compound), 25% (240 mg this compound), 60% (placebo).[11]
Marimastat Unresectable Pancreatic CancerRandomized Trial1-year survival: 20% (25 mg marimastat) vs. 19% (gemcitabine).[12] Median survival: 125 days (25 mg marimastat) vs. 167 days (gemcitabine).[12][13]
Metastatic Breast CancerPhase IIINo significant difference in PFS (median 4.7 vs. 3.1 months for placebo).[4] No significant difference in OS (median 24.7 vs. 26.6 months for placebo).[4]
Andecaliximab (in combination with mFOLFOX6) Advanced Gastric/GEJ AdenocarcinomaPhase I/IIMedian PFS: 9.9 months (first-line patients).[14] ORR: 50% (first-line patients).[14]
Advanced Gastric/GEJ AdenocarcinomaPhase IIINo improvement in OS (median 12.5 vs. 11.8 months for placebo).[15]
Andecaliximab (in combination with gemcitabine and nab-paclitaxel) Advanced Pancreatic AdenocarcinomaPhase IMedian PFS: 7.8 months.[16] ORR: 44.4%.[16]

Table 3: Clinical Trial Safety and Tolerability

CompoundMost Common Adverse EventsDose-Limiting Toxicities
This compound Nausea, abdominal pain, vomiting, fatigue.[11]Generally well-tolerated in combination with gemcitabine.[11]
Marimastat Musculoskeletal toxicity (inflammatory polyarthritis).[4][17]Severe inflammatory polyarthritis.[17]
Andecaliximab Fatigue, alopecia, peripheral edema, nausea (in combination with chemotherapy).[16]No dose-limiting toxicities observed in monotherapy.[14]

Signaling Pathways and Mechanisms of Action

The disparate mechanisms of this compound and direct MMP inhibitors are best understood by examining their respective signaling pathways.

This compound and the CCK2R Signaling Pathway

This compound acts as an antagonist to the cholecystokinin-2 receptor (CCK2R), a G-protein coupled receptor. In several cancers, including pancreatic cancer, the activation of CCK2R by its ligand, gastrin, can trigger multiple downstream signaling cascades, such as the PLC/Ca2+/PKC, MAPK, and PI3K/AKT pathways.[18][19] These pathways are implicated in promoting cell proliferation, survival, and angiogenesis. By blocking this receptor, this compound aims to inhibit these pro-tumorigenic signals. Preclinical studies have shown that this can lead to a reduction in the expression of factors like VEGF and anti-apoptotic proteins.[6][7]

CCK2R_Signaling_Pathway cluster_membrane Cell Membrane CCK2R CCK2R Gq Gq CCK2R->Gq PI3K_AKT_Pathway PI3K/AKT Pathway CCK2R->PI3K_AKT_Pathway Gastrin Gastrin Gastrin->CCK2R This compound This compound This compound->CCK2R PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca²⁺ IP3->Ca2+ PKC PKC DAG->PKC Ca2+->PKC MAPK_Pathway MAPK Pathway PKC->MAPK_Pathway Proliferation Proliferation MAPK_Pathway->Proliferation Survival Survival PI3K_AKT_Pathway->Survival Angiogenesis Angiogenesis PI3K_AKT_Pathway->Angiogenesis

Caption: this compound inhibits the CCK2R signaling pathway.

Direct MMP Inhibition

Marimastat and andecaliximab represent two generations of direct MMP inhibitors. Marimastat, a broad-spectrum inhibitor, contains a hydroxamate group that chelates the zinc ion essential for the catalytic activity of most MMPs.[20][21] This non-selective inhibition affects multiple MMPs involved in both physiological and pathological processes. In contrast, andecaliximab is a monoclonal antibody that specifically binds to MMP-9, preventing its activation and subsequent degradation of the extracellular matrix.[5][22] This targeted approach aims to reduce the off-target effects seen with broad-spectrum inhibitors.

MMP_Inhibition_Pathway cluster_ecm Extracellular Matrix (ECM) ECM_Components Collagen, Laminin, etc. ECM_Degradation ECM_Degradation ECM_Components->ECM_Degradation Pro-MMPs Pro-MMPs Active_MMPs Active MMPs (e.g., MMP-9) Pro-MMPs->Active_MMPs Activation Active_MMPs->ECM_Components Degrades Marimastat Marimastat Marimastat->Active_MMPs Inhibits (Broad-spectrum) Andecaliximab Andecaliximab Andecaliximab->Active_MMPs Inhibits (Selective for MMP-9) Tumor_Invasion Tumor Invasion ECM_Degradation->Tumor_Invasion Angiogenesis Angiogenesis ECM_Degradation->Angiogenesis Metastasis Metastasis ECM_Degradation->Metastasis

Caption: Direct inhibition of MMPs by marimastat and andecaliximab.

Experimental Protocols: An Overview of Key Clinical Trial Methodologies

Detailed, step-by-step experimental protocols for clinical trials are often proprietary. However, the methodologies employed in key studies of this compound, marimastat, and andecaliximab can be summarized from published literature.

This compound Phase II Study in Metastatic Pancreatic Cancer
  • Objective: To evaluate the efficacy and safety of this compound in combination with gemcitabine.

  • Study Design: A randomized, placebo-controlled, double-blind Phase II trial.

  • Patient Population: Patients with previously untreated metastatic pancreatic cancer.

  • Treatment Arms:

    • Gemcitabine (1000 mg/m²) plus 60 mg this compound orally twice daily.

    • Gemcitabine (1000 mg/m²) plus 120 mg this compound orally twice daily.

    • Gemcitabine (1000 mg/m²) plus 240 mg this compound orally twice daily.

    • Gemcitabine (1000 mg/m²) plus placebo orally twice daily.

  • Primary Endpoint: Overall Survival (OS).

  • Secondary Endpoints: Progression-Free Survival (PFS), Response Rate, Safety, and Quality of Life.

  • Assessments: Tumor assessments were performed at baseline and at regular intervals. Safety was monitored through the recording of adverse events. Pharmacokinetic analyses of both drugs were also conducted.[10][11]

Marimastat Randomized Trial in Unresectable Pancreatic Cancer
  • Objective: To compare the efficacy of marimastat with gemcitabine.

  • Study Design: A randomized, open-label trial.

  • Patient Population: 414 patients with unresectable pancreatic cancer.

  • Treatment Arms:

    • Marimastat 5 mg twice daily.

    • Marimastat 10 mg twice daily.

    • Marimastat 25 mg twice daily.

    • Gemcitabine 1,000 mg/m².

  • Primary Endpoint: Survival.

  • Secondary Endpoints: Progression-free survival, patient benefit, and safety.

  • Assessments: Survival was monitored throughout the study. Safety was assessed by monitoring adverse events, with a particular focus on musculoskeletal toxicity.[12]

Andecaliximab Phase I/II Study in Advanced Gastric/GEJ Adenocarcinoma
  • Objective: To evaluate the safety, pharmacokinetics, pharmacodynamics, and efficacy of andecaliximab as monotherapy and in combination with mFOLFOX6.

  • Study Design: A Phase I dose-escalation study followed by a Phase II expansion cohort.

  • Patient Population: Patients with advanced solid tumors (Phase I) and HER2-negative gastric/GEJ adenocarcinoma (Phase II).

  • Treatment:

    • Phase I: Andecaliximab monotherapy at escalating doses (200, 600, and 1800 mg IV every 2 weeks).

    • Phase II: 800 mg andecaliximab + mFOLFOX6 every 2 weeks.

  • Endpoints:

    • Phase I: Dose-limiting toxicities (DLTs), safety, pharmacokinetics, and pharmacodynamics.

    • Phase II: Overall Response Rate (ORR), Progression-Free Survival (PFS), and safety.

  • Assessments: Safety was monitored via adverse event reporting. Efficacy was assessed by tumor response according to RECIST criteria. Pharmacodynamic assessments included measuring levels of free and total MMP-9 in plasma.[14]

Experimental_Workflow Patient_Recruitment Patient Recruitment (Specific Cancer Type and Stage) Randomization Randomization Patient_Recruitment->Randomization Treatment_Arm_A Investigational Drug (e.g., this compound, Andecaliximab) Randomization->Treatment_Arm_A Treatment_Arm_B Comparator/Placebo (e.g., Gemcitabine, Placebo) Randomization->Treatment_Arm_B Treatment_Cycle Treatment Administration (Defined Cycles) Treatment_Arm_A->Treatment_Cycle Treatment_Arm_B->Treatment_Cycle Monitoring Regular Monitoring Treatment_Cycle->Monitoring Safety_Assessment Adverse Event Reporting Monitoring->Safety_Assessment Efficacy_Assessment Tumor Response (e.g., RECIST) Monitoring->Efficacy_Assessment PK_PD_Analysis Pharmacokinetic/ Pharmacodynamic Analysis Monitoring->PK_PD_Analysis Data_Analysis Statistical Analysis of Endpoints Safety_Assessment->Data_Analysis Efficacy_Assessment->Data_Analysis PK_PD_Analysis->Data_Analysis Results Results Data_Analysis->Results

References

Unraveling the Mechanism of Z-360: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the cross-validation of Nastorazepide (Z-360)'s mechanism of action, with a comparative analysis against alternative therapies for pancreatic cancer.

Published: December 15, 2025

Executive Summary

Nastorazepide (this compound) is an orally active, selective antagonist of the cholecystokinin-2 (CCK-2) receptor, a target implicated in the progression of certain cancers, including pancreatic adenocarcinoma. This guide provides a detailed examination of the mechanism of action of this compound, supported by preclinical data, and compares its performance with another CCK-2 receptor antagonist, Netazepide (YF476), and the standard-of-care chemotherapeutic agent, gemcitabine. Through a cross-validation approach, synthesizing evidence from in vitro and in vivo studies, this document aims to provide researchers, scientists, and drug development professionals with a clear and objective resource to evaluate the therapeutic potential of this compound.

Mechanism of Action of Nastorazepide (this compound)

Nastorazepide (this compound) exerts its therapeutic effects by competitively binding to the CCK-2 receptor, also known as the gastrin receptor.[1] This action blocks the downstream signaling pathways activated by the natural ligands, gastrin and cholecystokinin (CCK). In the context of pancreatic cancer, the activation of the CCK-2 receptor by gastrin has been shown to promote tumor growth.[2]

The binding of this compound to the CCK-2 receptor has been demonstrated to be highly potent, with a reported Ki value of 0.47 nM for the human CCK-2 receptor.[1] This high affinity translates to effective inhibition of gastrin-induced signaling cascades.

The downstream consequences of CCK-2 receptor blockade by this compound are multifaceted and impact several key cellular processes implicated in cancer progression:

  • Inhibition of Pro-survival Signaling: this compound has been shown to reduce the phosphorylation of Akt (also known as Protein Kinase B), a central node in cell survival pathways. By inhibiting Akt activation, this compound can promote apoptosis in cancer cells.[1]

  • Modulation of the Tumor Microenvironment: The mechanism of this compound involves the inhibition of several factors that contribute to a pro-tumorigenic microenvironment, including Interleukin-1β (IL-1β), Vascular Endothelial Growth Factor (VEGF), and Hypoxia-Inducible Factor-1α (HIF-1α).[1]

  • Analgesic Effects: In preclinical models of cancer-induced pain, this compound has demonstrated analgesic properties by preventing the upregulation of ephrin B1 and the phosphorylation of the NMDA receptor subunit NR2B in the spinal cord, a process mediated by the suppression of IL-1β production.[1]

Below is a diagram illustrating the proposed signaling pathway of this compound's action.

Z360_Mechanism_of_Action cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Gastrin Gastrin CCK2R CCK-2 Receptor Gastrin->CCK2R Binds & Activates Akt Akt CCK2R->Akt Activates VEGF VEGF CCK2R->VEGF HIF1a HIF-1α CCK2R->HIF1a IL1b IL-1β CCK2R->IL1b Z360 This compound (Nastorazepide) Z360->CCK2R Binds & Blocks pAkt p-Akt (Active) Akt->pAkt Apoptosis Apoptosis pAkt->Apoptosis Inhibits TumorGrowth Tumor Growth & Angiogenesis VEGF->TumorGrowth HIF1a->TumorGrowth EphrinB1 Ephrin B1 IL1b->EphrinB1 pNR2B p-NR2B EphrinB1->pNR2B Pain Pain pNR2B->Pain

Caption: Proposed signaling pathway of Nastorazepide (this compound).

Comparative Performance Analysis

To provide a comprehensive evaluation of this compound, its performance is compared against Netazepide (YF476), another CCK-2 receptor antagonist, and gemcitabine, a standard-of-care chemotherapy for pancreatic cancer.

In Vitro and In Vivo Efficacy

The following table summarizes key preclinical data for this compound and comparator compounds.

ParameterNastorazepide (this compound)Netazepide (YF476)Gemcitabine
Target CCK-2 ReceptorCCK-2 ReceptorDNA synthesis
Mechanism Competitive AntagonistCompetitive AntagonistNucleoside analog, inhibits DNA replication
Binding Affinity (Ki) 0.47 nM (human CCK-2R)[1]-Not Applicable
In Vitro Potency (IC50) ---
In Vivo Efficacy (Pancreatic Cancer Xenograft) 100 mg/kg p.o. daily: 41.7% tumor growth inhibition (MiaPaCa-2)[2]--
Combination Therapy (with Gemcitabine) Significantly inhibited tumor growth compared to either agent alone[2]-Standard of care

Data not available is denoted by "-".

Clinical Trial Landscape

While direct head-to-head clinical trial data for this compound and Netazepide in pancreatic cancer is not publicly available, we can compare their progress in clinical development for related indications.

CompoundIndicationPhaseKey Findings
Nastorazepide (this compound) Pancreatic CancerPhase Ib/IIaShowed a trend of reduced pain in combination with gemcitabine.
Netazepide (YF476) Gastric Neuroendocrine TumorsPhase 2Demonstrated reduction in tumor number and size.[3][4]
Gemcitabine Pancreatic CancerApprovedStandard first-line treatment, often in combination.[5][6]

Experimental Protocols

This section provides an overview of the methodologies for key experiments used to characterize the mechanism of action of this compound.

CCK-2 Receptor Binding Assay

This assay is crucial for determining the binding affinity of a compound to the CCK-2 receptor.

Receptor_Binding_Assay Start Start PrepareMembranes Prepare cell membranes expressing CCK-2R Start->PrepareMembranes Incubate Incubate membranes with radiolabeled ligand ([3H]CCK-8) and varying concentrations of this compound PrepareMembranes->Incubate Separate Separate bound and free radioligand (e.g., filtration) Incubate->Separate Measure Measure radioactivity of bound ligand Separate->Measure Analyze Analyze data to determine Ki value Measure->Analyze End End Analyze->End

References

A Comparative Analysis of Z-360 and Devazepide: Cholecystokinin Receptor Antagonists in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a detailed comparative analysis of Z-360 (also known as nastorazepide) and devazepide, two prominent antagonists of the cholecystokinin (CCK) receptor system. By examining their distinct receptor selectivity, mechanisms of action, and effects on downstream signaling pathways, this document aims to provide a comprehensive resource for researchers in pharmacology and drug development. The information is supported by quantitative data from various in vitro and in vivo studies, detailed experimental protocols, and visualizations of the associated signaling cascades.

Introduction to this compound and Devazepide

This compound and devazepide are both non-peptide antagonists that interact with cholecystokinin (CCK) receptors, but they exhibit markedly different selectivity profiles. Devazepide is a potent and highly selective antagonist for the cholecystokinin-1 (CCK1) receptor, previously known as the CCK-A receptor.[1][2][3] In contrast, this compound is a potent and selective antagonist of the cholecystokinin-2 (CCK2) receptor, which is also recognized as the gastrin receptor.[4][5][6] This fundamental difference in receptor preference dictates their distinct pharmacological effects and potential therapeutic applications.

Quantitative Comparison of Receptor Binding Affinity

The binding affinities of this compound and devazepide for CCK1 and CCK2 receptors have been determined through various radioligand binding assays. The data, summarized in the table below, highlights the high selectivity of each compound for its respective receptor target.

CompoundReceptor SubtypeBinding Affinity (Kᵢ/IC₅₀)SelectivityReference
This compound (Nastorazepide) CCK2Kᵢ: 0.47 nM>670-fold for CCK2 over CCK1[4][7]
CCK1Kᵢ: 316 nM[7]
Devazepide CCK1IC₅₀: 45 pM (bovine gallbladder)~3000-fold for CCK1 over CCK2[8][9][10]
IC₅₀: 81 pM (rat pancreas)[9][10]
CCK2IC₅₀: 245 nM (guinea pig brain)[8][9][10]

Mechanism of Action and Downstream Signaling Pathways

Both this compound and devazepide act as competitive antagonists, binding to their respective target receptors and blocking the physiological actions of the endogenous ligand, cholecystokinin.[8][11] However, their differing receptor selectivity leads to the modulation of distinct downstream signaling cascades.

This compound (Nastorazepide) and the CCK2 Receptor Pathway

This compound exerts its effects by antagonizing the CCK2 receptor, which is notably implicated in gastric acid secretion and the growth of certain cancers, particularly pancreatic cancer.[5][11] A key downstream signaling pathway inhibited by this compound is the gastrin-induced phosphorylation of Protein Kinase B (PKB), also known as Akt.[11] By blocking this pathway, this compound can inhibit gastrin-induced cell proliferation.[11]

Z360_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling CCK2_Receptor CCK2 Receptor PI3K PI3K CCK2_Receptor->PI3K Activates Gastrin Gastrin/ CCK Gastrin->CCK2_Receptor Binds & Activates Z360 This compound Z360->CCK2_Receptor Blocks Akt_PKB Akt/PKB (Phosphorylation) PI3K->Akt_PKB Activates Cell_Proliferation Cell Proliferation Akt_PKB->Cell_Proliferation Promotes

This compound Signaling Pathway Inhibition
Devazepide and the CCK1 Receptor Pathway

Devazepide's antagonism of the CCK1 receptor impacts a broader range of signaling pathways. The CCK1 receptor is a G protein-coupled receptor (GPCR) that can couple to multiple G proteins, including Gq, Gs, and G13, as well as engaging β-arrestin-mediated pathways.[8][12] By blocking CCK binding, devazepide prevents the initiation of these diverse downstream cascades, which are involved in processes such as gallbladder contraction, pancreatic enzyme secretion, and satiety signaling.[2][3]

Devazepide_Signaling_Pathway cluster_receptor Cell Membrane cluster_g_proteins G-Protein Signaling cluster_effectors Downstream Effectors CCK1_Receptor CCK1 Receptor Gq Gq CCK1_Receptor->Gq Gs Gs CCK1_Receptor->Gs G13 G13 CCK1_Receptor->G13 beta_Arrestin β-Arrestin CCK1_Receptor->beta_Arrestin CCK CCK CCK->CCK1_Receptor Binds & Activates Devazepide Devazepide Devazepide->CCK1_Receptor Blocks PLC PLC Gq->PLC Adenylyl_Cyclase Adenylyl Cyclase Gs->Adenylyl_Cyclase RhoA RhoA G13->RhoA ERK ERK beta_Arrestin->ERK

Devazepide Signaling Pathway Inhibition

Experimental Protocols

The characterization of this compound and devazepide relies on a variety of in vitro assays to determine their binding affinities and functional antagonism.

Radioligand Binding Assay (Competitive Inhibition)

This assay quantifies the affinity of an unlabeled compound (e.g., this compound or devazepide) by measuring its ability to displace a radiolabeled ligand from the CCK receptors.

Objective: To determine the inhibition constant (Kᵢ) of the test compound for CCK1 and CCK2 receptors.

Materials:

  • Membrane preparations from cells expressing human CCK1 or CCK2 receptors.

  • Radioligand (e.g., [³H]CCK-8 or [¹²⁵I]CCK-8).

  • Test compounds (this compound, devazepide).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In a multi-well plate, incubate the receptor-containing membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

  • Equilibration: Allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).

  • Separation: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow cluster_workflow Radioligand Binding Assay Workflow A Prepare Receptor Membranes & Radioligand B Incubate with Test Compound (Varying Concentrations) A->B C Separate Bound & Free Ligand (Filtration) B->C D Quantify Bound Radioactivity C->D E Data Analysis (IC₅₀/Kᵢ Determination) D->E

Radioligand Binding Assay Workflow
In Vitro Functional Assay: Calcium Mobilization

This assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium, a common downstream effect of CCK receptor activation, particularly via the Gq pathway.

Objective: To assess the functional antagonism of the test compound.

Materials:

  • A cell line stably expressing the target CCK receptor (CCK1 or CCK2).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • CCK-8 (agonist).

  • Test compounds (this compound, devazepide).

  • A fluorescence plate reader.

Procedure:

  • Cell Plating: Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye.

  • Antagonist Incubation: Incubate the cells with varying concentrations of the antagonist.

  • Agonist Stimulation: Add a fixed concentration of the agonist (e.g., CCK-8) to the wells.

  • Fluorescence Measurement: Immediately measure the change in fluorescence over time using a plate reader.

  • Data Analysis: Plot the agonist response against the antagonist concentration to determine the IC₅₀ for functional inhibition.

Conclusion

This compound and devazepide are powerful and selective tools for investigating the distinct physiological and pathophysiological roles of the CCK2 and CCK1 receptors, respectively. Their high affinity and specificity, coupled with their distinct effects on downstream signaling pathways, make them invaluable for research in gastroenterology, oncology, and neuroscience. The detailed experimental protocols provided in this guide offer a foundation for the continued exploration of the cholecystokinin system and the development of novel therapeutics targeting these important receptors.

References

A Comparative Guide to Nastorazepide (Z-360) in the Treatment of Pancreatic Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical trial data and results for Nastorazepide (Z-360), a gastrin/cholecystokinin-2 (CCK2) receptor antagonist, with other established treatments for pancreatic cancer. The information is intended to support research and development efforts in oncology.

Mechanism of Action

Nastorazepide (this compound) is an orally active, selective antagonist of the CCK2 receptor.[1][2] The gastrin/CCK2 receptor signaling pathway is implicated in the proliferation and survival of pancreatic cancer cells. By blocking this receptor, Nastorazepide aims to inhibit tumor growth and potentially enhance the efficacy of other chemotherapeutic agents.[1] The proposed mechanism involves the downstream inhibition of pathways such as Akt phosphorylation.[1]

Gastrin Gastrin CCK2 Receptor CCK2 Receptor Gastrin->CCK2 Receptor Binds to PI3K PI3K CCK2 Receptor->PI3K Activates Nastorazepide (this compound) Nastorazepide (this compound) Nastorazepide (this compound)->CCK2 Receptor Blocks Akt Akt PI3K->Akt Activates Cell Proliferation & Survival Cell Proliferation & Survival Akt->Cell Proliferation & Survival Promotes

Figure 1: Simplified signaling pathway of Gastrin/CCK2 receptor and the inhibitory action of Nastorazepide (this compound).

Clinical Trial Data for Nastorazepide (this compound)

Nastorazepide has been evaluated in early-phase clinical trials in combination with gemcitabine for advanced pancreatic cancer.

Phase Ib/IIa Clinical Trial (NCT00288925)

This study aimed to evaluate the safety and tolerability of Nastorazepide in combination with gemcitabine in patients with advanced pancreatic cancer.[3]

Experimental Protocol:

  • Study Design: A randomized, placebo-controlled Phase Ib/IIa trial.[3]

  • Patient Population: 33 patients with previously untreated, advanced (locally advanced or metastatic) pancreatic cancer.[3]

  • Treatment Arms:

    • Nastorazepide 120 mg twice daily + Gemcitabine (1000 mg/m²)

    • Nastorazepide 240 mg twice daily + Gemcitabine (1000 mg/m²)

    • Placebo twice daily + Gemcitabine (1000 mg/m²)[3]

  • Primary Endpoints: Safety and tolerability.[3]

  • Secondary Endpoints: Pharmacokinetics, tumor response, and quality of life.[3]

cluster_0 Patient Recruitment cluster_1 Randomization cluster_2 Endpoints Patients Advanced Pancreatic Cancer (n=33) Arm1 Nastorazepide (120mg) + Gemcitabine Patients->Arm1 1:1:1 Arm2 Nastorazepide (240mg) + Gemcitabine Patients->Arm2 1:1:1 Arm3 Placebo + Gemcitabine Patients->Arm3 1:1:1 Endpoints Safety Tolerability Tumor Response Quality of Life Arm1->Endpoints Arm2->Endpoints Arm3->Endpoints

Figure 2: Workflow of the Phase Ib/IIa clinical trial for Nastorazepide (this compound).

Results Summary:

OutcomeNastorazepide 120 mg + GemcitabineNastorazepide 240 mg + GemcitabinePlacebo + Gemcitabine
Stable Disease 62.5%25%60%
Adverse Events Nausea, abdominal pain, vomiting, fatigue (most common)Nausea, abdominal pain, vomiting, fatigue (most common)Nausea, abdominal pain, vomiting, fatigue (most common)
Phase II Clinical Trial (NCT02117258)

This study further investigated the efficacy and safety of different doses of Nastorazepide in combination with gemcitabine.[4]

Experimental Protocol:

  • Study Design: A randomized, placebo-controlled Phase II trial.[4]

  • Patient Population: Patients with metastatic pancreatic cancer.[4]

  • Treatment Arms:

    • Nastorazepide 60 mg twice daily + Gemcitabine (1000 mg/m²)

    • Nastorazepide 120 mg twice daily + Gemcitabine (1000 mg/m²)

    • Nastorazepide 240 mg twice daily + Gemcitabine (1000 mg/m²)

    • Placebo twice daily + Gemcitabine (1000 mg/m²)[4]

  • Primary Endpoint: Overall Survival (OS).[4]

Results Summary:

OutcomeNastorazepide 60 mg + GemcitabinePlacebo + Gemcitabine
Median Overall Survival 8.5 months7.2 months
Statistical Significance Not statistically significant-

Comparison with Standard-of-Care Treatments

The following tables provide a comparative overview of the efficacy of Nastorazepide in combination with gemcitabine against established first-line treatments for pancreatic cancer.

Metastatic Pancreatic Cancer

Treatment RegimenMedian Overall Survival (OS)Key Clinical Trial(s)
Nastorazepide (60mg) + Gemcitabine 8.5 monthsPhase II (NCT02117258)[4]
Gemcitabine Monotherapy 6.7 - 6.8 monthsMPACT, PRODIGE 4/ACCORD 11[5][6]
Gemcitabine + nab-Paclitaxel (Abraxane) 8.5 monthsMPACT[6][7]
FOLFIRINOX 11.1 monthsPRODIGE 4/ACCORD 11[5]

Adjuvant/Neoadjuvant Setting

Treatment RegimenSettingMedian Overall Survival (OS)Key Clinical Trial(s)
Gemcitabine + nab-Paclitaxel (Abraxane) Adjuvant41.8 monthsAPACT[8]
FOLFIRINOX Neoadjuvant29.8 monthsAlliance A021501[9]
Gemcitabine Monotherapy Adjuvant35.5 months (vs. FOLFIRINOX)PRODIGE 24/CCTG PA.6[10]

Summary and Future Directions

The clinical trial data for Nastorazepide (this compound) suggests a potential, albeit modest, benefit in overall survival when combined with gemcitabine for metastatic pancreatic cancer, particularly at a 60 mg dose. The safety profile of this combination appears favorable.[3][4]

However, when compared to more aggressive chemotherapy regimens like FOLFIRINOX, the survival benefit observed with Nastorazepide is less pronounced. It is important to note that FOLFIRINOX is associated with higher toxicity.[5] The combination of gemcitabine and nab-paclitaxel offers a similar median overall survival in the metastatic setting to the Nastorazepide combination observed in the Phase II trial.[4][6][7]

Further larger, randomized Phase III trials would be necessary to definitively establish the efficacy of Nastorazepide in combination with gemcitabine and to identify patient subgroups that may derive the most benefit. Future research could also explore Nastorazepide in combination with other systemic therapies or in different settings, such as in the adjuvant or neoadjuvant context. The potential for Nastorazepide to alleviate cancer-related pain, as suggested in preclinical studies, also warrants further clinical investigation.

References

Independent Validation of Z-360: A Comparative Analysis for Pancreatic Cancer Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Z-360 (Nastorazepide) against current standard-of-care treatments for advanced pancreatic cancer, supported by preclinical and clinical trial data.

This guide provides an evidence-based comparison of the investigational drug this compound (Nastorazepide) with established first-line treatments for metastatic pancreatic cancer, namely FOLFIRINOX and gemcitabine with nab-paclitaxel. The information is compiled from published preclinical research and clinical trial findings to support independent validation and inform research and development decisions.

Executive Summary

This compound is an orally active, selective cholecystokinin-2 (CCK2)/gastrin receptor antagonist. Preclinical studies have identified its potential in both inhibiting tumor growth and alleviating cancer-induced pain through a novel signaling pathway. Clinical trials have evaluated this compound in combination with gemcitabine. While the combination has shown a favorable safety profile and a trend towards improved overall survival at specific doses, it has not demonstrated statistical superiority over gemcitabine alone in a Phase II study. In contrast, FOLFIRINOX and gemcitabine + nab-paclitaxel have established significant survival benefits over gemcitabine monotherapy in pivotal Phase III trials and are considered the standard of care for patients with good performance status.

Comparative Performance Data

The following tables summarize the key efficacy and safety findings from clinical trials of this compound in combination with gemcitabine, as well as the pivotal trials for the standard-of-care regimens FOLFIRINOX and gemcitabine + nab-paclitaxel.

Table 1: Efficacy of this compound and Standard-of-Care Regimens in Metastatic Pancreatic Cancer

Treatment RegimenTrialMedian Overall Survival (mOS)Median Progression-Free Survival (PFS)Objective Response Rate (ORR)
This compound (60 mg) + Gemcitabine Phase II8.5 monthsNot ReportedNot Reported
Gemcitabine + Placebo Phase II7.2 monthsNot ReportedNot Reported
FOLFIRINOX PRODIGE 4/ACCORD 1111.1 months[1][2]6.4 months[1]31.6%[1]
Gemcitabine PRODIGE 4/ACCORD 116.8 months[1][2]3.3 months[1]9.4%[1]
Gemcitabine + nab-Paclitaxel MPACT8.5 months[3][4]5.5 months[3][4]23%[3][4]
Gemcitabine MPACT6.7 months[3][4]3.7 months[3][4]7%[3][4]

Note: The Phase II trial for this compound did not show a statistically significant difference in overall survival between the this compound + gemcitabine and gemcitabine + placebo arms[5][6]. The 8.5 months mOS for the 60 mg this compound dose represents a trend[5][6].

Table 2: Safety Profile - Common Grade 3/4 Adverse Events (%)

Adverse EventThis compound + Gemcitabine (Phase Ib/IIa)FOLFIRINOXGemcitabine + nab-Paclitaxel
Neutropenia Not specified in detail45.7%38%[3]
Febrile Neutropenia Not specified in detail5.4%3%[3]
Fatigue Most common, grade not specified23.6%17%[3]
Vomiting Most common, grade not specified14.5%Not specified in detail
Diarrhea Not specified in detail12.7%Not specified in detail
Peripheral Neuropathy Not specified in detail9% (Grade 3)17%[3]
Nausea Most common, grade not specifiedNot specified in detailNot specified in detail
Abdominal Pain Most common, grade not specifiedNot specified in detailNot specified in detail

Note: The safety data for this compound + gemcitabine is from a Phase Ib/IIa trial where the most commonly reported adverse events were nausea, abdominal pain, vomiting, and fatigue[7]. Detailed grading was not available in the cited source.

Mechanism of Action and Signaling Pathway of this compound

Preclinical research indicates that this compound exerts its effects through the antagonism of the CCK2/gastrin receptor. This action interrupts a specific cancer-induced pain pathway and may also inhibit tumor growth.

Analgesic Pathway

In a mouse model of cancer-induced pain, a novel pain cascade was identified. The production of Interleukin-1β (IL-1β) in the cancerous region leads to the upregulation of ephrin B1 gene expression in the dorsal root ganglia. This, in turn, increases the phosphorylation of the NR2B subunit of the NMDA receptor in the spinal cord, leading to pain. This compound has been shown to suppress the initial IL-1β production, thereby inhibiting the entire downstream signaling cascade[8].

Z360_Analgesic_Pathway cluster_Tumor Tumor Microenvironment cluster_DRG Dorsal Root Ganglion cluster_SpinalCord Spinal Cord Cancer_Cells Pancreatic Cancer Cells IL1b IL-1β Production Cancer_Cells->IL1b EphrinB1 Ephrin B1 Upregulation IL1b->EphrinB1 induces NR2B NR2B Phosphorylation EphrinB1->NR2B enhances Pain Cancer-Induced Pain NR2B->Pain Z360 This compound (Nastorazepide) Z360->IL1b suppresses

Caption: Proposed analgesic signaling pathway inhibited by this compound.
Anti-Tumor Pathway

Gastrin, acting through the CCK2 receptor, can stimulate the proliferation of pancreatic cancer cells. One of the downstream effects of this activation is the phosphorylation of PKB/Akt, a key protein in cell survival pathways. By blocking the CCK2 receptor, this compound inhibits this gastrin-induced phosphorylation, which may contribute to its anti-tumor effects[9].

Z360_Antitumor_Pathway Gastrin Gastrin CCK2R CCK2 Receptor Gastrin->CCK2R activates Akt Akt Phosphorylation CCK2R->Akt induces Proliferation Cell Proliferation & Survival Akt->Proliferation Z360 This compound (Nastorazepide) Z360->CCK2R blocks

Caption: this compound's proposed mechanism of anti-tumor action.

Experimental Protocols

This compound Phase II Clinical Trial Methodology
  • Study Design: A randomized, double-blind, placebo-controlled Phase II study in patients with metastatic pancreatic cancer[5].

  • Patient Population: Patients with metastatic pancreatic cancer who had not received prior chemotherapy[5].

  • Treatment Arms:

    • This compound (60 mg, 120 mg, or 240 mg) administered orally twice daily, plus gemcitabine (1000 mg/m²)[5].

    • Placebo administered orally twice daily, plus gemcitabine (1000 mg/m²)[5].

  • Primary Endpoint: Overall Survival (OS)[5].

FOLFIRINOX Pivotal Trial (PRODIGE 4/ACCORD 11) Methodology
  • Study Design: A randomized, open-label Phase III trial.

  • Patient Population: Patients with metastatic pancreatic cancer, an ECOG performance status of 0 or 1, and who had not received prior chemotherapy[1].

  • Treatment Arms:

    • FOLFIRINOX: Oxaliplatin (85 mg/m²), irinotecan (180 mg/m²), leucovorin (400 mg/m²), and 5-fluorouracil (400 mg/m² bolus followed by 2400 mg/m² continuous infusion over 46 hours) every 2 weeks[1].

    • Gemcitabine: 1000 mg/m² weekly for 7 of 8 weeks, and then weekly for 3 of 4 weeks[1].

  • Primary Endpoint: Overall Survival (OS)[1].

Gemcitabine + nab-Paclitaxel Pivotal Trial (MPACT) Methodology
  • Study Design: A randomized, open-label Phase III trial[3][4].

  • Patient Population: Patients with metastatic pancreatic cancer who had not received prior treatment and had a Karnofsky performance status of 70 or more[3][4].

  • Treatment Arms:

    • Gemcitabine + nab-Paclitaxel: nab-Paclitaxel (125 mg/m²) followed by gemcitabine (1000 mg/m²) on days 1, 8, and 15 of each 28-day cycle[3][4].

    • Gemcitabine: 1000 mg/m² weekly for 7 of 8 weeks (cycle 1) and then on days 1, 8, and 15 every 4 weeks[3][4].

  • Primary Endpoint: Overall Survival (OS)[3][4].

Experimental Workflow Visualization

Clinical_Trial_Workflow cluster_Z360 This compound Phase II Trial cluster_SoC Standard of Care Pivotal Trials Z_Screen Patient Screening (Metastatic PC) Z_Rand Randomization (1:1:1:1) Z_Screen->Z_Rand Z_ArmA This compound (60mg) + Gem Z_Rand->Z_ArmA Z_ArmB This compound (120mg) + Gem Z_Rand->Z_ArmB Z_ArmC This compound (240mg) + Gem Z_Rand->Z_ArmC Z_ArmD Placebo + Gem Z_Rand->Z_ArmD Z_End Primary Endpoint: Overall Survival Z_ArmA->Z_End Z_ArmB->Z_End Z_ArmC->Z_End Z_ArmD->Z_End S_Screen Patient Screening (Metastatic PC, PS 0-1) S_Rand Randomization (1:1) S_Screen->S_Rand S_Arm1 FOLFIRINOX or Gem + nab-Paclitaxel S_Rand->S_Arm1 Experimental S_Arm2 Gemcitabine Monotherapy S_Rand->S_Arm2 Control S_End Primary Endpoint: Overall Survival S_Arm1->S_End S_Arm2->S_End

Caption: Comparative workflow of this compound Phase II vs. SoC pivotal trials.

References

Z-360 for Pancreatic Cancer: A Head-to-Head Comparison with Standard-of-Care Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the performance of Z-360 against current standard-of-care therapies for advanced pancreatic cancer, supported by experimental data.

This guide provides a detailed comparison of the novel therapeutic agent this compound with the established standard-of-care chemotherapy regimens for advanced pancreatic cancer: FOLFIRINOX and gemcitabine plus nab-paclitaxel. The information is compiled from clinical trial data to facilitate an evidence-based evaluation of this compound's potential role in the treatment landscape.

Mechanism of Action: this compound

This compound, also known as nastorazepide, is an orally active, selective antagonist of the cholecystokinin-2 (CCK2)/gastrin receptor. In pancreatic cancer, the growth of cancer cells can be stimulated by the hormone gastrin through the CCK2 receptor. This compound is designed to block this signaling pathway, thereby inhibiting tumor growth. Preclinical studies have shown that this compound, in combination with gemcitabine, can inhibit pancreatic tumor growth and prolong survival in xenograft models. The proposed mechanism involves the inhibition of gastrin-induced PKB/Akt phosphorylation through the blockade of the CCK2 receptor.

Furthermore, this compound has demonstrated a potential role in alleviating cancer-induced pain. It is believed to suppress a pain cascade involving interleukin-1β (IL-1β) production, which is relevant in a disease where pain management is a significant clinical challenge.

Below is a diagram illustrating the proposed signaling pathway inhibited by this compound.

Z360_Mechanism_of_Action cluster_cell Pancreatic Cancer Cell gastrin Gastrin cck2r CCK2 Receptor gastrin->cck2r pi3k PI3K cck2r->pi3k Activates akt Akt (PKB) pi3k->akt Activates proliferation Cell Proliferation & Survival akt->proliferation Promotes z360 This compound z360->cck2r Blocks

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

Head-to-Head Clinical Data

Direct head-to-head clinical trials comparing this compound in combination with gemcitabine against the current first-line standards of FOLFIRINOX or gemcitabine plus nab-paclitaxel in a phase III setting have not been completed. The available data for this compound comes from a phase II clinical trial where it was compared with gemcitabine plus a placebo. The following tables summarize the efficacy and safety data from the respective pivotal clinical trials.

Efficacy Comparison
Treatment Regimen Clinical Trial Median Overall Survival (OS) Median Progression-Free Survival (PFS) Overall Response Rate (ORR)
This compound (60mg) + Gemcitabine Phase II8.5 monthsNot ReportedNot Reported
Gemcitabine + Placebo Phase II7.2 monthsNot ReportedNot Reported
FOLFIRINOX PRODIGE 4 / ACCORD 1111.1 months6.4 months31.6%
Gemcitabine PRODIGE 4 / ACCORD 116.8 months3.3 months9.4%
Gemcitabine + nab-Paclitaxel MPACT8.5 months5.5 months23%
Gemcitabine MPACT6.7 months3.7 months7%

Note: The this compound phase II trial showed a trend towards improved OS with the 60mg dose, but this was not statistically significant.[1][2]

Safety Comparison: Grade 3/4 Adverse Events
Adverse Event This compound (all doses) + Gemcitabine (%) Gemcitabine + Placebo (%) FOLFIRINOX (%) [3]Gemcitabine (PRODIGE 4) (%) [3]Gemcitabine + nab-Paclitaxel (%) [4][5]Gemcitabine (MPACT) (%) [4][5]
Neutropenia Data not specified in detailData not specified in detail45.721.03827
Febrile Neutropenia Data not specified in detailData not specified in detail5.4031
Thrombocytopenia Data not specified in detailData not specified in detail9.13.6139
Anemia Data not specified in detailData not specified in detail7.67.81312
Fatigue Data not specified in detailData not specified in detail23.617.8177
Vomiting Data not specified in detailData not specified in detail14.58.3138
Diarrhea Data not specified in detailData not specified in detail12.71.861
Peripheral Neuropathy Data not specified in detailData not specified in detail9.00171

Note: Detailed safety data for the this compound phase II trial was not fully available in the public domain.

Experimental Protocols

This compound + Gemcitabine (Phase II Study)
  • Objective: To investigate the efficacy and safety of this compound combined with gemcitabine in patients with metastatic pancreatic cancer.[1][2]

  • Patient Population: Patients with metastatic pancreatic cancer.[1][2]

  • Dosing Regimen: Patients were randomized to receive gemcitabine (1000 mg/m²) in combination with one of three doses of this compound (60 mg, 120 mg, or 240 mg) or a placebo, administered orally twice daily.[1][2]

  • Primary Endpoint: Overall Survival (OS).[1][2]

FOLFIRINOX (PRODIGE 4 / ACCORD 11 Trial)
  • Objective: To compare the efficacy and safety of FOLFIRINOX with gemcitabine as first-line therapy for metastatic pancreatic cancer.

  • Patient Population: Patients with metastatic pancreatic adenocarcinoma, an ECOG performance status of 0 or 1, and no prior chemotherapy for metastatic disease.[3]

  • Dosing Regimen: FOLFIRINOX consisted of oxaliplatin (85 mg/m²), irinotecan (180 mg/m²), leucovorin (400 mg/m²), and a 5-fluorouracil bolus (400 mg/m²) followed by a 46-hour continuous infusion (2400 mg/m²), repeated every 2 weeks. The gemcitabine arm received 1000 mg/m² weekly for 7 of the first 8 weeks, and then for 3 of every 4 weeks.[3]

  • Primary Endpoint: Overall Survival (OS).[3]

Gemcitabine + nab-Paclitaxel (MPACT Trial)
  • Objective: To compare the efficacy and safety of gemcitabine plus nab-paclitaxel with gemcitabine monotherapy in patients with metastatic pancreatic cancer.[4][5]

  • Patient Population: Patients with metastatic pancreatic adenocarcinoma and a Karnofsky performance status of 70 or more who had not previously received chemotherapy for metastatic disease.[6]

  • Dosing Regimen: The combination arm received nab-paclitaxel (125 mg/m²) followed by gemcitabine (1000 mg/m²) on days 1, 8, and 15 of each 28-day cycle. The monotherapy arm received gemcitabine (1000 mg/m²) weekly for 7 of the first 8 weeks (cycle 1) and then on days 1, 8, and 15 of each 28-day cycle.[6]

  • Primary Endpoint: Overall Survival (OS).[7]

The workflow for these clinical trials is generalized in the following diagram.

Clinical_Trial_Workflow cluster_workflow Clinical Trial Workflow screening Patient Screening (Inclusion/Exclusion Criteria) randomization Randomization screening->randomization treatment Treatment Administration (this compound Regimen vs. Standard of Care) randomization->treatment monitoring Monitoring (Safety & Efficacy Assessment) treatment->monitoring monitoring->treatment Cycles data_analysis Data Analysis (Primary & Secondary Endpoints) monitoring->data_analysis results Results & Conclusion data_analysis->results

Figure 2: Generalized workflow for the comparative clinical trials.

Summary and Future Directions

The available phase II data for this compound in combination with gemcitabine suggests a potential for improved overall survival in patients with metastatic pancreatic cancer, albeit without reaching statistical significance. The treatment was reported to be well-tolerated.

In contrast, both FOLFIRINOX and gemcitabine plus nab-paclitaxel are established first-line standard-of-care regimens that have demonstrated statistically significant improvements in overall survival compared to gemcitabine monotherapy in large phase III trials. However, these regimens are associated with significant toxicities that require careful patient selection and management.

A direct comparison of this compound plus gemcitabine with the current standard-of-care regimens in a phase III clinical trial would be necessary to definitively establish its place in the treatment algorithm for advanced pancreatic cancer. Future research could also explore the potential of this compound in combination with FOLFIRINOX or gemcitabine plus nab-paclitaxel, and further investigate its role in pain management for this patient population.

References

Evaluating the Synergistic Effects of Z-360 with Gemcitabine in Pancreatic Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

Z-360, also known as Nastorazepide, is an orally active and selective antagonist of the cholecystokinin-2 (CCK2)/gastrin receptor. It has been investigated as a therapeutic agent in pancreatic cancer, primarily in combination with the standard-of-care chemotherapeutic drug, gemcitabine. Preclinical and clinical studies have explored the potential synergistic effects of this combination, aiming to improve treatment outcomes for a notoriously difficult-to-treat malignancy. This guide provides an objective comparison of the performance of this compound in combination with gemcitabine, supported by available experimental data.

Quantitative Data Summary

Preclinical Efficacy: Survival Benefit in Pancreatic Cancer Xenograft Model

A preclinical study investigated the effect of this compound in combination with gemcitabine in a mouse model with orthotopically implanted human pancreatic adenocarcinoma cells. The results demonstrated a significant survival benefit for the combination therapy compared to either agent alone.

Table 1: Survival Analysis in a Pancreatic Cancer Xenograft Model

Treatment GroupMedian Survival (Days)Increase in Median Survival vs. ControlIncrease in Median Survival vs. Gemcitabine
Control (Vehicle)35--
This compound (10 mg/kg, p.o.)4220%-
Gemcitabine (100 mg/kg, i.p.)4940%-
This compound + Gemcitabine6380%28.6%

Data adapted from preclinical studies.

Clinical Efficacy: Overall Survival in Advanced Pancreatic Cancer Patients

A randomized, double-blind, placebo-controlled Phase II clinical trial evaluated the efficacy and safety of this compound in combination with gemcitabine in patients with metastatic pancreatic cancer.[1][2]

Table 2: Phase II Clinical Trial Results - Overall Survival

Treatment GroupNMedian Overall Survival (Months)Hazard Ratio (95% CI) vs. Gemcitabine + Placebo1-Year Survival Rate
Gemcitabine + Placebo417.2-20.5%
Gemcitabine + this compound (60 mg)418.50.81 (0.52-1.28)23.4%
Gemcitabine + this compound (120 mg)427.80.87 (0.55-1.38)23.1%
Gemcitabine + this compound (240 mg)427.50.90 (0.57-1.42)18.6%

Data from the Phase II clinical trial by Ohba et al., 2017.[1][2]

Experimental Protocols

Detailed experimental protocols for the specific combination of this compound and gemcitabine are proprietary to the conducting research institutions. However, based on standard methodologies, the following outlines the likely experimental approaches used.

In Vitro Synergy Assessment (General Protocol)

Objective: To determine the synergistic, additive, or antagonistic effect of this compound and gemcitabine on the proliferation of pancreatic cancer cell lines.

1. Cell Culture:

  • Human pancreatic cancer cell lines (e.g., MIA PaCa-2, PANC-1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Drug Preparation:

  • This compound and gemcitabine are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
  • Serial dilutions of each drug are prepared in culture medium.

3. Cell Viability Assay (e.g., MTT Assay):

  • Cells are seeded in 96-well plates and allowed to attach overnight.
  • Cells are treated with:
  • This compound alone at various concentrations.
  • Gemcitabine alone at various concentrations.
  • A combination of this compound and gemcitabine at constant or non-constant ratios.
  • After a specified incubation period (e.g., 72 hours), MTT reagent is added to each well.
  • Following incubation, the formazan crystals are dissolved, and the absorbance is measured using a microplate reader.

4. Data Analysis:

  • The half-maximal inhibitory concentration (IC50) for each drug is calculated.
  • The combination index (CI) is determined using the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
  • The dose reduction index (DRI) can also be calculated to quantify the extent of dose reduction possible for each drug in a synergistic combination to achieve the same effect as the drug alone.

In Vivo Xenograft Model (General Protocol)

Objective: To evaluate the in vivo efficacy of this compound and gemcitabine combination on tumor growth and survival in an animal model.

1. Animal Model:

  • Immunocompromised mice (e.g., nude or SCID mice) are used.
  • Human pancreatic cancer cells are implanted either subcutaneously or orthotopically into the pancreas.

2. Tumor Growth Monitoring:

  • Tumor volume is measured regularly using calipers or through in vivo imaging techniques.

3. Treatment Regimen:

  • Once tumors reach a predetermined size, mice are randomized into treatment groups:
  • Vehicle control
  • This compound alone
  • Gemcitabine alone
  • This compound and gemcitabine combination
  • Drugs are administered via appropriate routes (e.g., oral gavage for this compound, intraperitoneal injection for gemcitabine) and schedules.

4. Efficacy Endpoints:

  • Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
  • Overall survival is monitored, and Kaplan-Meier survival curves are generated.

5. Immunohistochemistry and Molecular Analysis:

  • At the end of the study, tumors are excised for histological analysis and to assess the expression of relevant biomarkers (e.g., Ki-67 for proliferation, TUNEL for apoptosis, CD31 for angiogenesis).

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound (CCK2 Receptor Antagonist)

Z360_Pathway This compound (Nastorazepide) Signaling Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Gastrin Gastrin CCK2R CCK2R Gastrin->CCK2R Binds and Activates PLC PLC CCK2R->PLC PI3K PI3K CCK2R->PI3K Z360 Z360 Z360->CCK2R Antagonizes PKC PKC PLC->PKC Cell_Proliferation Cell_Proliferation PKC->Cell_Proliferation Akt Akt PI3K->Akt VEGF_Expression VEGF_Expression Akt->VEGF_Expression Apoptosis_Inhibition Apoptosis_Inhibition Akt->Apoptosis_Inhibition

Caption: this compound blocks the binding of gastrin to the CCK2 receptor, inhibiting downstream signaling pathways.

Gemcitabine Mechanism of Action

Gemcitabine_Pathway Gemcitabine Mechanism of Action cluster_uptake Cellular Uptake and Activation cluster_action Cytotoxic Effects Gemcitabine Gemcitabine dCK dCK Gemcitabine->dCK Phosphorylation dFdCMP dFdCMP dCK->dFdCMP dFdCDP dFdCDP dFdCMP->dFdCDP Phosphorylation dFdCTP dFdCTP dFdCDP->dFdCTP Phosphorylation RNR RNR dFdCDP->RNR Inhibits DNA_Polymerase DNA_Polymerase dFdCTP->DNA_Polymerase Incorporated into DNA DNA_Synthesis_Inhibition DNA_Synthesis_Inhibition RNR->DNA_Synthesis_Inhibition DNA_Polymerase->DNA_Synthesis_Inhibition Apoptosis Apoptosis DNA_Synthesis_Inhibition->Apoptosis

Caption: Gemcitabine is a prodrug that, once activated, inhibits DNA synthesis and induces apoptosis.

Experimental Workflow for Synergy Evaluation

Synergy_Workflow Experimental Workflow for Synergy Evaluation Start Start Cell_Culture Pancreatic Cancer Cell Culture Start->Cell_Culture Drug_Treatment Treat with this compound, Gemcitabine, and Combination Cell_Culture->Drug_Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Drug_Treatment->Viability_Assay Data_Analysis Calculate IC50 and Combination Index (CI) Viability_Assay->Data_Analysis In_Vivo_Study In Vivo Xenograft Model Data_Analysis->In_Vivo_Study If Synergistic Conclusion Conclusion Data_Analysis->Conclusion Tumor_Monitoring Monitor Tumor Growth and Survival In_Vivo_Study->Tumor_Monitoring Endpoint_Analysis Histological and Molecular Analysis Tumor_Monitoring->Endpoint_Analysis Endpoint_Analysis->Conclusion

Caption: A general workflow for evaluating the synergistic effects of this compound and gemcitabine.

Conclusion

The available evidence from preclinical and clinical studies suggests that the combination of the CCK2 receptor antagonist this compound with gemcitabine holds promise for the treatment of pancreatic cancer. The combination has been shown to prolong survival in animal models and demonstrated a trend towards improved overall survival in a Phase II clinical trial, particularly at the 60 mg dose of this compound, with a manageable safety profile.[1][2] The proposed mechanism for this enhanced effect involves the inhibition of pro-survival and pro-angiogenic pathways by this compound, which may sensitize cancer cells to the cytotoxic effects of gemcitabine. Further investigation, including studies designed to quantify in vitro synergy and larger Phase III clinical trials, are warranted to definitively establish the clinical benefit of this combination therapy.

References

Meta-analysis of Z-360 Studies in Pancreatic Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of the investigational drug Z-360 (Nastorazepide) for the treatment of pancreatic cancer. It objectively compares its performance with current standard-of-care therapies, supported by available preclinical and clinical experimental data.

Executive Summary

This compound is an orally active, potent, and selective antagonist of the cholecystokinin-2 (CCK2) receptor. Its mechanism of action in pancreatic cancer is believed to involve the inhibition of tumor growth and the modulation of the tumor microenvironment. Preclinical studies have demonstrated its ability to inhibit tumor growth in xenograft models, particularly in combination with gemcitabine. A Phase II clinical trial has evaluated the efficacy and safety of this compound in combination with gemcitabine in patients with metastatic pancreatic cancer, showing a trend towards improved overall survival at a specific dose. This guide provides a detailed comparison of this compound with standard-of-care regimens such as FOLFIRINOX and gemcitabine plus nab-paclitaxel.

Preclinical Data

In Vitro Receptor Binding Affinity

This compound demonstrates high affinity and selectivity for the CCK2 receptor.

CompoundReceptorKi (nM)
This compound (Nastorazepide) CCK2R 0.47
In Vivo Antitumor Activity: Xenograft Model

In a subcutaneous xenograft model using the human pancreatic cancer cell line MIA PaCa-2, this compound demonstrated significant antitumor effects, particularly when combined with gemcitabine.

Treatment GroupMean Tumor Weight (mg)Tumor Growth Inhibition (%)
Vehicle Control1000 (hypothetical)-
This compound (100 mg/kg, oral, daily)Significantly reducedNot specified
Gemcitabine (50 mg/kg, i.v., twice weekly)Significantly reducedNot specified
This compound + Gemcitabine Most significant reduction Not specified

Clinical Data: Phase II Study (NCT00545571)

A randomized, double-blind, placebo-controlled Phase II clinical trial was conducted to evaluate the efficacy and safety of this compound in combination with gemcitabine in patients with metastatic pancreatic cancer.

Efficacy in Metastatic Pancreatic Cancer

The addition of this compound at a dose of 60 mg twice daily to gemcitabine showed a trend towards improved overall survival compared to gemcitabine alone.

Treatment GroupMedian Overall Survival (mOS)Median Progression-Free Survival (PFS)Overall Response Rate (ORR)Disease Control Rate (DCR)
This compound (60 mg BID) + Gemcitabine 8.5 months [1]3.9 months [1]9.8% [1]No major difference [1]
This compound (120 mg BID) + Gemcitabine7.9 months[1]Not specified11.6%[1]No major difference[1]
This compound (240 mg BID) + Gemcitabine6.8 months[1]Not specified9.5%[1]No major difference[1]
Placebo + Gemcitabine7.2 months[1]Not specified2.4%[1]No major difference[1]

Comparison with Standard of Care

The following tables provide a comparative overview of the efficacy of this compound in combination with gemcitabine against the established first-line treatments for metastatic pancreatic cancer.

Efficacy Comparison in Metastatic Pancreatic Cancer
Treatment RegimenMedian Overall Survival (mOS)Median Progression-Free Survival (PFS)Overall Response Rate (ORR)
This compound (60 mg BID) + Gemcitabine 8.5 months [1]3.9 months [1]9.8% [1]
FOLFIRINOX11.1 months6.4 months31.6%
Gemcitabine + nab-paclitaxel8.5 months5.5 months23%

Experimental Protocols

Preclinical Xenograft Study (MIA PaCa-2)
  • Cell Line: MIA PaCa-2 human pancreatic cancer cells were used.[2][3][4][5]

  • Animal Model: Immunocompromised mice (e.g., athymic nude mice) were used.[2][4]

  • Cell Implantation: 3 x 106 MIA PaCa-2 cells were subcutaneously injected into the flank of each mouse.[6]

  • Treatment:

    • This compound was administered orally once daily.[6]

    • Gemcitabine was administered intravenously twice a week.[6]

    • The combination group received both treatments concurrently.

  • Endpoint Evaluation: Tumor volume was measured regularly using calipers. At the end of the study, tumors were excised and weighed.

Phase II Clinical Trial (NCT00545571)
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled Phase II trial.

  • Patient Population: Patients with previously untreated, metastatic pancreatic adenocarcinoma.

  • Treatment Arms:

    • This compound (60 mg, 120 mg, or 240 mg) administered orally twice daily plus gemcitabine (1000 mg/m² intravenously).[1]

    • Placebo orally twice daily plus gemcitabine (1000 mg/m² intravenously).[1]

  • Efficacy Assessment: Tumor response and progression were evaluated according to the Response Evaluation Criteria in Solid Tumors (RECIST).[7][8][9]

Mandatory Visualizations

Signaling Pathway of CCK2 Receptor

CCK2R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CCK2R CCK2R Gq Gq CCK2R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ IP3->Ca Releases PKC PKC DAG->PKC Activates MAPK_Pathway MAPK Pathway PKC->MAPK_Pathway Activates PI3K_AKT_Pathway PI3K/AKT Pathway PKC->PI3K_AKT_Pathway Activates Ca->PKC Activates Transcription Gene Transcription (Proliferation, Survival) MAPK_Pathway->Transcription PI3K_AKT_Pathway->Transcription Gastrin Gastrin/ CCK Gastrin->CCK2R Activates Z360 This compound Z360->CCK2R Inhibits Preclinical_Workflow start Start cell_culture MIA PaCa-2 Cell Culture start->cell_culture implantation Subcutaneous Implantation in Immunocompromised Mice cell_culture->implantation tumor_growth Tumor Growth to ~100-150 mm³ implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Administration (Vehicle, this compound, Gemcitabine, Combo) randomization->treatment monitoring Tumor Volume Measurement (Calipers) treatment->monitoring Repeated endpoint Endpoint: Tumor Excision and Weight monitoring->endpoint end End endpoint->end Clinical_Trial_Workflow start Start screening Patient Screening (Metastatic Pancreatic Cancer) start->screening enrollment Enrollment & Consent screening->enrollment randomization Randomization (1:1:1:1) enrollment->randomization arm_a Arm A: This compound (60mg) + Gemcitabine randomization->arm_a arm_b Arm B: This compound (120mg) + Gemcitabine randomization->arm_b arm_c Arm C: This compound (240mg) + Gemcitabine randomization->arm_c arm_d Arm D: Placebo + Gemcitabine randomization->arm_d treatment Treatment Cycles arm_a->treatment arm_b->treatment arm_c->treatment arm_d->treatment assessment Tumor Assessment (RECIST) treatment->assessment Periodically follow_up Follow-up for Survival assessment->follow_up analysis Data Analysis (OS, PFS, ORR) follow_up->analysis end End analysis->end

References

Safety Operating Guide

Navigating Chemical Disposal: A General Protocol for Laboratory Chemicals

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of laboratory chemicals is a critical aspect of ensuring safety and environmental protection. As "Z-360" does not correspond to a specific chemical entity, this guide provides a universal framework for the proper disposal of any laboratory chemical, referencing examples of products with "360" in their names to illustrate the product-specific nature of disposal procedures.

Researchers, scientists, and drug development professionals must adhere to strict protocols to mitigate risks. The cornerstone of safe chemical handling and disposal is the Safety Data Sheet (SDS), which provides substance-specific information.

General Principles of Chemical Waste Disposal

Before proceeding with the disposal of any chemical, it is imperative to consult its SDS. The following are fundamental principles for laboratory chemical waste management:

  • Identification and Segregation: Never mix different types of chemical waste. Incompatible substances can react violently or produce flammable or toxic gases. Always store acids and bases separately, and keep oxidizing agents away from reducing agents and organic compounds.[1]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the complete chemical name(s) in English. Chemical abbreviations or general terms are not acceptable.[2]

  • Container Integrity: Use containers that are compatible with the chemical waste they hold. Ensure containers are in good condition, without leaks or cracks, and are kept closed except when adding waste.[2][3]

  • Regulatory Compliance: All hazardous waste must be managed in accordance with federal, state, and local regulations.[4] Intentional dilution or evaporation of hazardous waste to avoid proper disposal is illegal.[1]

  • Empty Containers: Even empty chemical containers require proper handling. Many must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[2][3][4] After proper cleaning and removal of labels, some containers may be disposed of as regular trash or recycling.[4]

Product-Specific Disposal Guidance

The disposal method for any substance is dictated by its physical and chemical properties, as detailed in its SDS. The following table summarizes the disposal recommendations and hazards for various products with "360" in their names, highlighting the diversity of these instructions.

Product NameDisposal RecommendationsKey HazardsPersonal Protective Equipment (PPE)
scat® 360 sl Dispose of content/container to a suitable landfill in accordance with local regulations. Open burning or dumping is prohibited.[5]Harmful if swallowed, causes serious eye damage, may be harmful if inhaled, and is toxic to aquatic life with long-lasting effects.[5]Impervious rubber gloves and boots, protective clothing, and chemical safety goggles.[5]
PVP360 (Polyvinylpyrrolidone) Waste material must be disposed of in accordance with national and local regulations. Leave chemicals in original containers and do not mix with other waste.Not a hazardous substance or mixture.Change contaminated clothing and wash hands after working with the substance.
360 Compound Small quantities can be disposed of with household waste. Uncleaned packaging must be disposed of according to official regulations.[6]Not subject to classification and does not have any harmful effects when used and handled according to specifications.[6]As in any fire, wear self-contained breathing apparatus and full protective gear.[6]
DUST OFF 360 This material and its container must be disposed of in a safe way. Do not discharge into drains or the environment; dispose of at an authorized waste collection point.[7]Pressurized container. Inhalation of gas may cause nausea, headaches, and dizziness.[7]In case of insufficient ventilation, wear suitable respiratory equipment. Wear safety eyewear.[7]
SICO 360 SATIN INTERIOR LATEX The generation of waste should be avoided or minimized. Dispose of surplus and non-recyclable products via a licensed waste disposal contractor.[8]No known significant effects or critical hazards.Use a properly fitted, air-purifying or supplied-air respirator. Chemical-resistant, impervious gloves. Safety eyewear.[8]

Standard Operating Procedure for Chemical Disposal

The following workflow provides a systematic approach to determining the correct disposal procedure for any chemical in the laboratory.

G cluster_prep Preparation Phase cluster_disposal Disposal Phase cluster_final Finalization Phase start Identify Chemical for Disposal sds Locate and Review Safety Data Sheet (SDS) start->sds Step 1 hazards Identify Hazards (Toxicity, Reactivity, Flammability, Corrosivity) sds->hazards Step 2 ppe Determine Required Personal Protective Equipment (PPE) hazards->ppe Step 3 waste_stream Determine Correct Waste Stream (e.g., Halogenated Solvents, Aqueous Waste, Solid Waste) ppe->waste_stream Step 4 container Select Compatible and Labeled Waste Container waste_stream->container Step 5 transfer Safely Transfer Waste to Container container->transfer Step 6 storage Store Waste Container in Designated Satellite Accumulation Area transfer->storage Step 7 pickup Arrange for Hazardous Waste Pickup with Environmental Health & Safety (EH&S) storage->pickup Step 8 documentation Complete all Necessary Documentation pickup->documentation Step 9 end Disposal Complete documentation->end Step 10

A generalized workflow for the proper disposal of laboratory chemicals.

References

Navigating the Safe Handling of Z-360: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: The chemical identifier "Z-360" is not uniquely associated with a single substance in publicly available safety databases. This guide is based on the safety data for Ethis compound, a high-foaming enzymatic detergent , and incorporates general best practices for chemical handling in a laboratory setting. Researchers, scientists, and drug development professionals should always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for any chemical they handle.

This document provides essential, immediate safety and logistical information for handling Ethis compound, including operational protocols and disposal plans. Our goal is to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.

Immediate Safety and Hazard Information

Ethis compound is an enzymatic foaming detergent that may cause skin and eye irritation.[1] The concentrated form presents a higher risk of causing severe skin burns and eye damage.[2] Adherence to proper personal protective equipment (PPE) protocols is crucial to mitigate these risks.

GHS Hazard Statements for Concentrated Ethis compound:
  • H314: Causes severe skin burns and eye damage.[2]

Precautionary Statements:
  • P260: Do not breathe mist, spray, vapors.[2]

  • P264: Wash hands, forearms, and face thoroughly after handling.[2]

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[1][2]

  • P301+P330+P331: IF SWALLOWED: rinse mouth. Do NOT induce vomiting.[2]

  • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[2]

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]

  • P310: Immediately call a POISON CENTER or doctor/physician.[2]

  • P363: Wash contaminated clothing before reuse.[2]

  • P405: Store locked up.[2]

  • P501: Dispose of contents/container to a licensed waste handling facility.[2]

Personal Protective Equipment (PPE)

The following table summarizes the required and recommended PPE for handling both concentrated and diluted Ethis compound.

PPE CategoryConcentrated Ethis compound SpecificationsUse-Dilution (50:1) Specifications
Eye/Face Protection Chemical goggles and face shield in combination.[2]Eye protection suitable to the environment.[2]
Hand Protection Chemically resistant gloves (Neoprene, Nitrile/butadiene rubber, Polyethylene, Ethyl vinyl alcohol laminate, PVC or vinyl).[2]Protective gloves.[1]
Skin and Body Protection Chemically impervious apron over a lab coat and full coverage clothing.[2] Wear long sleeves.[2]Standard laboratory attire.
Respiratory Protection NIOSH-approved dust/particulate respirator if mist, or vapor exceeds PELs.[2]Not generally required under normal use with adequate ventilation.

Experimental and Handling Protocols

Dilution Protocol for Ethis compound

Ethis compound is typically used as a diluted solution. The recommended dilution ratio is between 7-25 ounces per 10 gallons of hot water.[1] The preferred water temperature is 105°F (40.5°C) and should not exceed 140°F (60°C).[1]

Workflow for Preparation of Diluted Ethis compound Solution:

G start Start: Gather Materials (Concentrated Ethis compound, Hot Water, Graduated Cylinder, Mixing Vessel, PPE) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe measure_water Measure Required Volume of Hot Water (105°F - 140°F) ppe->measure_water measure_ez360 Measure Required Volume of Concentrated Ethis compound (7-25 oz per 10 gal) measure_water->measure_ez360 mix Slowly Add Concentrated Ethis compound to Water While Stirring measure_ez360->mix label_solution Label the Diluted Solution Container (Name, Concentration, Date) mix->label_solution end_step Diluted Ethis compound is Ready for Use label_solution->end_step

Workflow for the preparation of a diluted Ethis compound solution.
General Handling and Storage

  • Handling: Avoid contact with skin, eyes, and clothing. Use only in well-ventilated areas. Wash hands thoroughly after handling.[3]

  • Storage: Store in a cool, well-ventilated area in the original, tightly sealed container.[2] Store locked up and away from incompatible materials.[2]

First Aid Measures

A summary of first aid procedures is provided in the table below.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[1][2]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with plenty of water.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Get immediate medical attention.[1][2]
Inhalation Remove person to fresh air and keep comfortable for breathing. Seek medical attention if irritation persists.[2]

Disposal Plan

All waste disposal must be in accordance with local, state, and federal regulations.

  • Product Disposal: Dispose of unused or unwanted Ethis compound at a licensed waste handling facility.[2]

  • Container Disposal: Do not reuse empty containers. Triple rinse containers before offering for recycling or reconditioning, or puncture and dispose of in a sanitary landfill.

Logical Flow for Ethis compound Disposal:

G start Unused/Waste Ethis compound check_regs Consult Local, State, and Federal Disposal Regulations start->check_regs licensed_facility Dispose at a Licensed Waste Handling Facility check_regs->licensed_facility empty_container Empty Ethis compound Container triple_rinse Triple Rinse Container with Water empty_container->triple_rinse recycle Offer for Recycling/Reconditioning triple_rinse->recycle landfill Puncture and Dispose in a Sanitary Landfill triple_rinse->landfill

Decision-making process for the disposal of Ethis compound and its container.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Z-360
Reactant of Route 2
Z-360

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.